molecular formula C7H15NO B171319 N-ethyl-3-methylbutanamide CAS No. 100868-92-6

N-ethyl-3-methylbutanamide

Cat. No.: B171319
CAS No.: 100868-92-6
M. Wt: 129.2 g/mol
InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N
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Description

N-ethyl-3-methylbutanamide, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

100868-92-6

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-ethyl-3-methylbutanamide

InChI

InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

BOQSOBHPGBKUJL-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(C)C

Canonical SMILES

CCNC(=O)CC(C)C

Synonyms

ButanaMide, N-ethyl-3-Methyl-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the basic properties of N-ethyl-3-methylbutanamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes known physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and includes visualizations for key procedures.

Chemical Identity and Physical Properties

This compound is a secondary amide with the chemical formula C₇H₁₅NO.[1] While specific experimental data for this compound is limited, a summary of its computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[1]
Molecular Formula C₇H₁₅NO PubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
CAS Number 100868-92-6 PubChem[1]
SMILES CCNC(=O)CC(C)C PubChem[1]
InChIKey BOQSOBHPGBKUJL-UHFFFAOYSA-N PubChem[1]
Computed XLogP3 1.2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 129.115364102 Da PubChem[1]

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Note: The majority of the properties listed are computed and have not been experimentally verified.

Experimental Protocols

A common and effective method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine. In this case, 3-methylbutanoyl chloride would be reacted with ethylamine (B1201723).

General Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 3-methylbutanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.

G reagents Ethylamine + Base in Solvent reaction_flask Reaction Flask (0°C to RT) reagents->reaction_flask acyl_chloride 3-Methylbutanoyl Chloride acyl_chloride->reaction_flask Slow Addition workup Aqueous Workup (Acid/Base Washes) reaction_flask->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet), and the N-H proton (broad singlet).
¹³C NMR Resonances for the carbonyl carbon, and the unique carbons of the ethyl and isobutyl groups.
Infrared (IR) Spectroscopy Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (amide I band, around 1640 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (129.20 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond.

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the compound. The retention time can be used for identification. |

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms gc Gas Chromatography synthesis->gc structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment gc->purity

References

"N-ethyl-3-methylbutanamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide is a secondary amide with the chemical formula C₇H₁₅NO. This document provides a concise technical overview of its chemical identity, structural details, and physicochemical properties. Due to the limited availability of published experimental data for this specific compound, a generalized, representative protocol for its synthesis via the amidation of 3-methylbutanoic acid is presented. This guide is intended to serve as a foundational resource for researchers interested in this and related aliphatic amides.

Chemical Structure and IUPAC Name

The compound with the common name this compound has a straightforward structure derived from 3-methylbutanoic acid (also known as isovaleric acid) and ethylamine (B1201723). The ethyl group is attached to the nitrogen atom of the amide functional group.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₅NO

  • Canonical SMILES: CCNC(=O)CC(C)C

  • InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N

The chemical structure of this compound is as follows:

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not widely available in the public domain. The following table summarizes computed physicochemical properties sourced from the PubChem database.

PropertyValueSource
Molecular Weight 129.20 g/mol PubChem
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 129.115364102 g/mol PubChem
Monoisotopic Mass 129.115364102 g/mol PubChem
Topological Polar Surface Area 29.1 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 88.9PubChem

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in scientific literature. However, a general and robust method for its synthesis can be extrapolated from standard organic chemistry procedures for forming secondary amides from a carboxylic acid and a primary amine. The following is a representative protocol.

General Synthesis of this compound from 3-Methylbutanoic Acid

This protocol involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. A common method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.

Materials:

  • 3-Methylbutanoic acid (isovaleric acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Ethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Triethylamine (B128534) (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Activation of the Carboxylic Acid (Formation of the Acyl Chloride):

    • In a fume hood, dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylbutanoyl chloride.

  • Amide Formation:

    • Dissolve the crude 3-methylbutanoyl chloride in anhydrous DCM in a clean, dry flask equipped with a magnetic stirrer and cooled to 0 °C.

    • In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Signaling Pathways and Logical Relationships

There is no information available in peer-reviewed scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary relevance is likely as a synthetic intermediate or a component in chemical formulations.

The logical relationship in its synthesis is a straightforward multi-step chemical transformation. This workflow is depicted in the diagram below.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amide Formation cluster_purification Step 3: Purification 3-Methylbutanoic_Acid 3-Methylbutanoic Acid 3-Methylbutanoyl_Chloride 3-Methylbutanoyl Chloride 3-Methylbutanoic_Acid->3-Methylbutanoyl_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Methylbutanoyl_Chloride N-ethyl-3-methylbutanamide_Crude Crude Product 3-Methylbutanoyl_Chloride->N-ethyl-3-methylbutanamide_Crude Amidation Ethylamine Ethylamine Ethylamine->N-ethyl-3-methylbutanamide_Crude Purification Work-up & Purification N-ethyl-3-methylbutanamide_Crude->Purification Pure_Product This compound Purification->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is a generalized representation and has not been optimized for this compound specifically. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

"N-ethyl-3-methylbutanamide" synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide. The document details two core synthetic strategies: the acylation of ethylamine (B1201723) with an activated isovaleric acid derivative and the direct coupling of isovaleric acid with ethylamine using carbodiimide (B86325) reagents. This guide includes detailed experimental protocols, reaction mechanisms, and a comparative summary of quantitative data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 100868-92-6
Appearance Expected to be a colorless liquid or low-melting solid
Boiling Point Not precisely reported, but estimated to be >200 °C
LogP (calculated) 1.2

Synthesis Pathway 1: Nucleophilic Acyl Substitution via Acyl Chloride

This is a highly reliable and widely used method for amide bond formation. It involves the conversion of the parent carboxylic acid, isovaleric acid, into a more reactive acyl chloride, which then readily reacts with ethylamine.

Overall Reaction Scheme:

(CH₃)₂CHCH₂COOH + SOCl₂ → (CH₃)₂CHCH₂COCl + SO₂ + HCl (CH₃)₂CHCH₂COCl + 2 CH₃CH₂NH₂ → (CH₃)₂CHCH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of isovaleroyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. A second equivalent of ethylamine acts as a base to neutralize the hydrogen chloride byproduct.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Neutralization reac1 Isovaleroyl Chloride int1 Tetrahedral Intermediate reac1->int1 Nucleophilic attack reac2 Ethylamine reac2->int1 int1_2 Tetrahedral Intermediate prod1 This compound int1_2->prod1 Collapse of intermediate prod2 Chloride Ion int1_2->prod2 reac3 Ethylamine (Base) prod3 Ethylammonium Chloride reac3->prod3 reac4 HCl reac4->prod3

Caption: Mechanism of amide formation from an acyl chloride.

Experimental Protocol

Part A: Synthesis of Isovaleroyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for SO₂ and HCl), add isovaleric acid (1.0 eq).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the isovaleric acid at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Purification: The excess thionyl chloride can be removed by distillation. The resulting isovaleroyl chloride is often used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (2.2 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or diethyl ether. Cool the solution in an ice bath (0 °C).

  • Addition of Acyl Chloride: Add the crude isovaleroyl chloride (1.0 eq) dropwise to the stirred ethylamine solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Wash the organic layer sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Pathway 2: Direct Amide Coupling with Carbodiimide Reagents

This method facilitates the direct formation of an amide bond from a carboxylic acid and an amine by using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[1] This approach avoids the need to prepare the acyl chloride separately.

Overall Reaction Scheme:

(CH₃)₂CHCH₂COOH + CH₃CH₂NH₂ + EDC → (CH₃)₂CHCH₂CONHCH₂CH₃ + EDU (byproduct)

Reaction Mechanism

The carboxylic acid (isovaleric acid) reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by the amine (ethylamine), which leads to the formation of the amide and a urea (B33335) byproduct (EDU, 1-ethyl-3-(3-dimethylaminopropyl)urea), which is typically water-soluble and easily removed during work-up.[3] The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency and reduce side reactions by forming a more stable active ester intermediate.[3][4]

G Isovaleric_Acid Isovaleric Acid O_Acylisourea O-Acylisourea Intermediate Isovaleric_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate Ethylamine Ethylamine Ethylamine->Tetrahedral_Intermediate Nucleophilic attack Amide_Product This compound Tetrahedral_Intermediate->Amide_Product Collapse EDU_Byproduct EDU Byproduct Tetrahedral_Intermediate->EDU_Byproduct

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add isovaleric acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and N-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Solvent and Base: Dissolve the mixture in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Then, add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthesis pathways, from reaction setup to the isolation of the purified product.

G A Reactant Preparation (Acid, Amine, Reagents) B Reaction Setup (Solvent, Inert Atmosphere, Cooling) A->B C Reaction (Stirring, Temperature Control) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up (Washing, Extraction) D->E F Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) E->F G Purification (Column Chromatography or Distillation) F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

ParameterPathway 1 (Acyl Chloride)Pathway 2 (EDC Coupling)
Typical Yield 80-95%70-90%[1]
Reaction Time 2-4 hours12-18 hours
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.
Reagent Cost Generally lowerHigher
Byproducts HCl (neutralized)Water-soluble urea
Substrate Scope BroadBroad, good for sensitive substrates

Conclusion

Both the acyl chloride method and the direct carbodiimide coupling are effective for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost considerations. The acyl chloride route is often faster and more economical for simple substrates, while the EDC coupling method offers milder conditions that are advantageous for more complex or sensitive molecules. Both methods, when followed by standard purification techniques, can be expected to provide the target amide in high purity and good yield.

References

"N-ethyl-3-methylbutanamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide is a chemical compound with the molecular formula C7H15NO. This technical guide provides a summary of its known properties, a plausible synthesis protocol, and other relevant information for research and development purposes. It is important to note that publicly available information on this specific compound is limited, and this document reflects the current state of knowledge.

Chemical and Physical Properties

PropertyValueSource
CAS Number 100868-92-6PubChem[1]
Molecular Formula C7H15NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 1.2PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 3PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a standard synthesis can be proposed based on the reaction of 3-methylbutanoyl chloride with ethylamine (B1201723). This method is a common and effective way to form amide bonds.

Proposed Synthesis of this compound

Materials:

  • 3-methylbutanoyl chloride

  • Ethylamine

  • A suitable aprotic solvent (e.g., dichloromethane, diethyl ether)

  • A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Dissolve ethylamine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of 3-methylbutanoyl chloride in the same solvent to the cooled ethylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving reaction, workup, and purification steps.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-methylbutanoyl_chloride 3-methylbutanoyl chloride Reaction_Vessel Reaction in Aprotic Solvent with Base 3-methylbutanoyl_chloride->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (NaHCO3, H2O, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Step Distillation or Chromatography Solvent_Removal->Purification_Step Product This compound Purification_Step->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of published scientific literature detailing the biological activity or the mechanism of action of this compound. Therefore, no signaling pathways involving this compound can be described at this time. Further research is required to determine its pharmacological profile and potential interactions with biological systems.

Conclusion

This compound is a simple amide for which basic chemical information is available. However, a comprehensive understanding of its properties, particularly its biological effects, is lacking. The proposed synthesis protocol provides a starting point for researchers interested in preparing this compound for further study. Future investigations are needed to elucidate its potential applications in drug development or other scientific fields.

References

N-Ethyl-3-Methylbutanamide: A Technical Review of a Structurally Simple N-Alkylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide is a small, synthetically accessible N-alkylamide. While specific research on this particular molecule is limited in publicly available literature, the broader class of N-alkylamides has garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, drawing parallels from closely related compounds to infer potential synthetic routes and biological significance. This document adheres to a structured format, presenting data in tabular form, outlining a putative experimental protocol for its synthesis, and employing Graphviz diagrams to illustrate conceptual workflows, thereby providing a foundational resource for researchers interested in exploring this and other novel N-alkylamides.

Introduction and Historical Context

The history of N-alkylamides is deeply rooted in natural product chemistry. For centuries, plants containing N-alkylamides have been used in traditional medicine for their analgesic, anti-inflammatory, and insecticidal properties.[1][2] Compounds like the pungent alkamides from Echinacea and Spilanthes species are well-known examples that have been extensively studied for their immunomodulatory and sensory effects.[1][3]

The development of synthetic N-alkylamides has been driven by the desire to create novel compounds with tailored pharmacological profiles. The structural simplicity of molecules like this compound makes them attractive targets for medicinal chemistry campaigns. While the specific historical context of this compound's first synthesis is not well-documented in peer-reviewed journals, its structural components—ethylamine (B1201723) and 3-methylbutanoic acid (isovaleric acid)—are common and readily available chemical building blocks. It is likely that this compound has been synthesized in various research settings, though detailed reports of its properties and applications remain scarce.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from computational predictions in chemical databases such as PubChem.[4] These properties provide a useful starting point for experimental design.

PropertyValue (Computed)Data Source
Molecular Formula C₇H₁₅NOPubChem[4]
IUPAC Name This compoundPubChem[4]
Molecular Weight 129.20 g/mol PubChem[4]
XLogP3 1.2PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 3PubChem[4]
Exact Mass 129.115364102 DaPubChem[4]
Topological Polar Surface Area 29.1 ŲPubChem[4]
Heavy Atom Count 9PubChem[4]
Complexity 88.9PubChem[4]

Proposed Synthesis and Experimental Protocol

Synthesis of this compound from 3-Methylbutanoyl Chloride

Materials:

  • 3-Methylbutanoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Anhydrous diethyl ether or dichloromethane

  • Aqueous sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen solvent and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 3-methylbutanoyl chloride in an anhydrous solvent (e.g., diethyl ether) to the cooled ethylamine solution via the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

Potential Biological Activities and Signaling Pathways

Given the lack of specific biological data for this compound, its potential activities can be inferred from the broader class of N-alkylamides. Many N-alkylamides are known to interact with cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and other components of the endocannabinoid system.[1][3] These interactions are responsible for their immunomodulatory, analgesic, and anti-inflammatory effects.

It is plausible that this compound could exhibit similar activities. A logical first step in its biological evaluation would be to screen it against a panel of receptors and enzymes associated with inflammation and pain signaling.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3-Methylbutanoyl Chloride + Ethylamine Reaction Amidation Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Extraction Aqueous Workup Crude->Extraction Drying Drying Extraction->Drying Purification Distillation / Chromatography Drying->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity GC-MS (Purity) Purification->Purity Final Pure N-ethyl-3- methylbutanamide Purification->Final

Caption: Proposed workflow for the synthesis and characterization of this compound.

Hypothetical Biological Screening Cascade

This diagram outlines a potential screening cascade to evaluate the biological activity of a novel N-alkylamide like this compound.

Caption: A hypothetical screening cascade for evaluating the biological activity of this compound.

Conclusion

This compound represents a simple yet understudied member of the N-alkylamide family. While direct experimental data is sparse, its structural relationship to a class of compounds with known biological activities suggests that it may hold potential for further investigation. The proposed synthetic route is straightforward, and the hypothetical screening cascade provides a clear path for its biological evaluation. This guide serves as a foundational document to stimulate and support future research into the properties and applications of this compound and other novel N-alkylamides.

References

An In-depth Technical Guide to the Organoleptic Properties and Sensory Profile of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide, an alkylamide, is a compound of interest for its potential sensory properties, particularly as a cooling agent. While specific quantitative sensory data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information on closely related compounds and outlines the established experimental protocols for determining its comprehensive organoleptic profile. This document provides a framework for researchers to understand and evaluate the sensory characteristics of this compound, including its taste, odor, and trigeminal effects, which are critical for its application in pharmaceutical and consumer product development.

Introduction

This compound, also known as N-ethyl-isovaleramide, belongs to the class of alkylamides, a group of compounds known for their diverse sensory effects. These effects are primarily mediated through the interaction with trigeminal nerve receptors, which are responsible for sensations like cooling, tingling, and pungency. The structure of this compound, featuring an ethyl group attached to a nitrogen and a branched acyl chain, suggests its potential to elicit a cooling sensation, similar to other well-characterized cooling agents. Understanding its detailed sensory profile is crucial for its potential application as a sensory excipient in drug formulations to improve palatability, as a flavoring agent in food and beverage products, or as an active ingredient in topical preparations.

Predicted Organoleptic Properties and Sensory Profile

Based on the chemical structure of this compound and the known sensory attributes of similar N-alkyl amides, a predicted sensory profile can be outlined. It is important to note that these are projections and require experimental validation.

Table 1: Predicted Sensory Profile of this compound

Sensory AttributePredicted DescriptorPredicted IntensityNotes
Odor Faint, slightly waxy, or fattyLowMay possess subtle chemical or fruity undertones.
Taste Cooling, slightly bitterModerate to High (Cooling)The cooling sensation is expected to be the primary taste attribute. A slight bitterness may be present, which is common in amides.
Flavor Neutral to slightly chemicalLowUnlikely to contribute significant characteristic flavor beyond the cooling sensation.
Mouthfeel Cooling, potentially tinglingModerate to HighThe primary trigeminal sensation is anticipated to be cooling. A tingling or numbing sensation might also be perceived at higher concentrations.
Aftertaste Lingering coolnessModerateThe cooling effect is expected to have a noticeable persistence.

Key Signaling Pathways for Trigeminal Sensation

The cooling sensation elicited by compounds like this compound is primarily mediated by the activation of specific transient receptor potential (TRP) channels in sensory neurons.

Cooling Sensation Signaling Pathway cluster_membrane Cell Membrane cluster_stimulus cluster_response TRPM8 TRPM8 Channel CalciumInflux Ca²⁺ Influx TRPM8->CalciumInflux TRPA1 TRPA1 Channel TRPA1->CalciumInflux CoolingAgent This compound CoolingAgent->TRPM8 Binds and Activates CoolingAgent->TRPA1 May also activate Depolarization Depolarization CalciumInflux->Depolarization ActionPotential Action Potential Depolarization->ActionPotential NerveSignal Signal to Brain ActionPotential->NerveSignal Sensation Cooling Sensation NerveSignal->Sensation

Caption: Signaling pathway for cooling sensation initiated by this compound.

Experimental Protocols for Sensory Evaluation

A comprehensive evaluation of the organoleptic properties of this compound requires a series of standardized sensory tests.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method to develop a complete sensory profile of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is screened for sensory acuity and trained to identify and quantify different taste, odor, and mouthfeel attributes.

  • Lexicon Development: The panel collaboratively develops a set of descriptive terms (lexicon) to characterize the sensory properties of this compound and reference compounds (e.g., menthol, WS-3).

  • Sample Preparation: Solutions of this compound at various concentrations in a neutral carrier (e.g., water, propylene (B89431) glycol) are prepared.

  • Evaluation: Panelists individually rate the intensity of each attribute on an unstructured line scale (e.g., 0-100).

  • Data Analysis: The data is statistically analyzed using Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a sensory map.

Quantitative_Descriptive_Analysis_Workflow A Panelist Screening & Training B Lexicon Development A->B D Individual Sensory Evaluation B->D C Sample Preparation C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, PCA) E->F G Sensory Profile Generation F->G

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Threshold Determination

Determining the detection and recognition thresholds is essential for understanding the potency of the sensory effects.

Methodology:

  • ASTM E679 - Ascending Forced-Choice (3-AFC) Method:

    • A series of concentrations of this compound is prepared.

    • Panelists are presented with three samples, two of which are blanks (solvent) and one contains the test compound.

    • They are asked to identify the "odd" sample.

    • The concentration at which a statistically significant number of panelists can correctly identify the sample is the detection threshold. The concentration at which they can describe the sensation (e.g., "cooling") is the recognition threshold.

Time-Intensity (TI) Analysis

TI analysis measures the intensity of a specific sensory attribute over time.

Methodology:

  • Panelists are given a sample of this compound.

  • They continuously rate the intensity of the cooling sensation on a computerized system that records the rating over a set period (e.g., 5-10 minutes).

  • The resulting curve provides information on the onset, maximum intensity, and duration of the cooling effect.

Data Presentation: A Template for Quantitative Sensory Data

The following tables provide a template for how quantitative sensory data for this compound should be structured for clear comparison.

Table 2: Example Quantitative Descriptive Analysis (QDA) Data

AttributeThis compound (0.5%)L-Menthol (0.1%)WS-3 (0.2%)
Cooling Intensity 657080
Bitterness 15105
Chemical Flavor 521
Tingling Sensation 1055
Duration of Cooling 7 (minutes)5 (minutes)10 (minutes)
Note: Data presented is hypothetical and for illustrative purposes only.

Table 3: Example Threshold Data

Threshold TypeConcentration (ppm in water)
Detection Threshold (Cooling) 2
Recognition Threshold (Cooling) 5
Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

Potential Biological Activity of N-ethyl-3-methylbutanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-ethyl-3-methylbutanamide, a simple aliphatic amide, has been investigated for its biological activity, with the most notable potential application being in the field of insect repellents. This technical guide provides a comprehensive overview of the existing research on the biological effects of this compound, with a focus on its activity against mosquitoes. It is intended for researchers, scientists, and professionals in drug development and chemical biology who are interested in the potential applications of this and related compounds. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the research workflow.

Introduction

This compound, also known as N-ethylisovaleramide, is a carboxamide with the chemical formula C7H15NO.[1] While its broader pharmacological profile remains largely unexplored in public literature, research into the biological activities of structurally related carboxamides has revealed a potential for this class of compounds to act as insect repellents. This guide focuses on the documented repellent properties of this compound against the yellow fever mosquito, Aedes aegypti.

Potential Biological Activity: Insect Repellency

Research has identified several N-alkyl carboxamides as having significant insect repellent properties. These compounds are of interest as potential alternatives to existing repellents like DEET (N,N-diethyl-m-toluamide).

Quantitative Data on Repellent Activity

The primary measure of repellent efficacy in the cited studies is the Minimum Effective Dosage (MED), which represents the lowest concentration of a compound required to prevent mosquito bites. The following table summarizes the available quantitative data for this compound and related compounds for comparison.

CompoundMED (µmol/cm²)Reference
This compound 0.117 ± 0.017[2]
N,N-diethyl-3-methylbenzamide (DEET)0.047[2]
Hexahydro-1-(l-oxohexyl)-1H-azepine0.033[2]
(E)-N-cyclohexyl-N-ethyl-2-hexenamideNot Reported[2]
N-cyclohexyl-N-ethyl-3-methylbutanamide0.172[3]
N-butyl-N-methyl-hexanamide0.117[3]
N-butyl-N-ethylhexanamide0.156[3]
N,N-diallylhexanamide0.195[3]
N-butyl-N-ethyl-2-methylpentanamide0.104[3]

Experimental Protocols

The following is a detailed methodology for the in vivo mosquito repellency bioassay used to determine the Minimum Effective Dosage (MED) of this compound and related carboxamides.[2]

K&D Module for Mosquito Repellency Bioassay

The K&D module is a high-throughput system for evaluating topical repellents. It consists of multiple cells, each with a 3.5 cm diameter well covered with a cloth treated with the test compound.

3.1.1. Preparation of Test Solutions:

  • Candidate compounds are dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution of a specific concentration.

  • Serial dilutions are prepared from the stock solution to obtain a range of dosages to be tested.

3.1.2. Treatment of Cloth:

  • A piece of cloth (e.g., muslin) is treated with a specific volume of the test solution to achieve the desired dosage in µmol/cm².

  • The solvent is allowed to evaporate completely before the cloth is used in the bioassay.

3.1.3. Mosquito Preparation:

  • Adult female Aedes aegypti mosquitoes, 5-12 days post-emergence, are used for the bioassay.

  • The mosquitoes are starved for approximately 24 hours before the experiment to ensure they are actively seeking a blood meal.

  • A specific number of mosquitoes (e.g., 200) are placed in each test cage.

3.1.4. Bioassay Procedure:

  • The treated cloth is placed over the well of the K&D module.

  • The module is then placed on top of the mosquito cage.

  • The number of mosquitoes biting the cloth within a specific time frame (e.g., 2 minutes) is recorded.

  • The Minimum Effective Dosage (MED) is defined as the lowest dosage at which no more than one bite is received.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the K&D module bioassay for determining the MED of potential insect repellents.

experimental_workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Serial Dilutions) treat_cloth Treat Cloth with Test Solutions prep_solutions->treat_cloth place_cloth Place Treated Cloth on K&D Module treat_cloth->place_cloth prep_mosquitoes Prepare Starved Female Mosquitoes place_module Place Module on Mosquito Cage prep_mosquitoes->place_module place_cloth->place_module observe_bites Observe and Record Bites (2 min) place_module->observe_bites determine_med Determine Minimum Effective Dosage (MED) observe_bites->determine_med

K&D Module Mosquito Repellency Bioassay Workflow.

Other Potential Biological Activities

While the most substantiated biological activity for this compound is insect repellency, it is important to note its appearance in patent literature as a substructure within larger, more complex molecules. These patents suggest potential, though unconfirmed, roles in:

  • Antiviral Compounds: this compound is mentioned as a component of a larger molecule in a patent for antiviral compounds, specifically targeting the Hepatitis C Virus (HCV).[4] The specific contribution of the this compound moiety to the overall activity of the larger compound is not detailed.

  • PCSK9 Modulation: A patent for small organic compounds that modulate the activity of PCSK9 (Proprotein convertase subtilisin/kexin type 9), a protein involved in cholesterol regulation, includes a molecule containing the this compound structure.[5] Again, the specific role of this substructure is not explicitly defined.

It is crucial to emphasize that these are indirect associations, and further research is required to determine if this compound itself possesses any intrinsic antiviral or PCSK9-modulating activity.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound exhibits promising insect repellent properties, particularly against Aedes aegypti mosquitoes. The provided quantitative data and experimental protocols offer a solid foundation for further research in this area. Future investigations could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize repellent activity.

  • Mechanism of Action: Investigating the olfactory or other sensory pathways through which this compound exerts its repellent effect on insects.

  • Broad-Spectrum Efficacy: Testing the repellent activity against a wider range of arthropods, including other mosquito species, ticks, and flies.

  • Toxicological and Safety Profiling: Conducting comprehensive studies to assess the safety of this compound for topical application on humans.

  • Exploration of Other Biological Activities: Investigating the potential antiviral and PCSK9-modulating properties hinted at in patent literature through direct in vitro and in vivo assays.

References

An In-depth Technical Guide to the Solubility of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-ethyl-3-methylbutanamide (also known as N-ethylisovaleramide). Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines established methodologies for its determination, provides qualitative solubility predictions based on related compounds, and details a general synthesis workflow. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.

Introduction

This compound is a carboxamide compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and in vitro/in vivo testing. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary protocols for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from the PubChem database, offer initial insights into the molecule's behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₇H₁₅NOPubChem[1]
Molecular Weight129.20 g/mol PubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]
Topological Polar Surface Area29.1 ŲPubChem[1]

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in peer-reviewed literature or public chemical databases.

Qualitative Solubility Estimation

In the absence of direct data, the solubility of this compound can be qualitatively estimated by examining the solubility of structurally similar compounds. Isovaleramide (B1672630), the parent amide of this compound (lacking the N-ethyl group), provides a useful reference point. The solubility of isovaleramide is presented in Table 2.

Table 2: Solubility of Isovaleramide

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥3.8 mg/mLRayBiotech
Ethanol20.0 mg/mL (197.73 mM)ChemicalBook
Water20.0 mg/mL (197.73 mM)ChemicalBook

Based on these data and the structural features of this compound (the presence of an ethyl group which increases lipophilicity), a general qualitative solubility profile can be inferred, as shown in Table 3.

Table 3: Estimated Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesEstimated SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneLikely SolubleThe amide group can interact with these solvents.
Polar Protic Water, Ethanol, MethanolModerately Soluble to SolubleThe ethyl group may slightly reduce solubility in highly polar protic solvents compared to isovaleramide.
Non-polar Hexane, TolueneLikely Sparingly SolubleThe presence of the polar amide group will limit solubility in non-polar solvents.

It is crucial to emphasize that these are estimations. Experimental verification is essential for any research or development application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105.[2][3][4] This protocol provides a robust framework for obtaining reliable solubility data.

Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (pure substance)

  • Solvents of interest (e.g., water, ethanol, DMSO, acetone)

  • Mechanical shaker or agitator with temperature control[5]

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure
  • Preparation of the Test System: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a mechanical shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours).[5]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant. To avoid including any solid particles, it is advisable to filter the sample through a syringe filter that is compatible with the solvent.

  • Analysis: Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

General Synthesis Workflow for N-Alkyl Amides

A common method for the synthesis of N-alkyl amides like this compound involves the reaction of an acyl chloride with an amine. A generalized workflow for this synthesis and subsequent purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: Isovaleryl Chloride Ethylamine reaction Reaction in suitable solvent with base (e.g., triethylamine) start->reaction wash Aqueous Wash (e.g., dilute HCl, NaHCO₃, brine) reaction->wash dry Dry organic layer (e.g., Na₂SO₄ or MgSO₄) wash->dry filter Filter to remove drying agent dry->filter evaporate Solvent Evaporation filter->evaporate purify Purification (e.g., distillation or column chromatography) evaporate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis and purification of N-alkyl amides.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

G A 1. Add excess this compound to solvent in a sealed flask B 2. Agitate at constant temperature (e.g., 24-72 hours) A->B C 3. Cease agitation and allow solid to settle B->C D 4. Centrifuge (optional) C->D E 5. Withdraw supernatant and filter through a syringe filter D->E F 6. Analyze filtrate using a validated method (e.g., HPLC/GC) E->F G 7. Calculate solubility from concentration measurement F->G

References

"N-ethyl-3-methylbutanamide" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide, is a secondary amide with potential applications in various fields of chemical and pharmaceutical research. Its structural features, comprising a branched alkyl chain and a secondary amide group, make it a subject of interest for studies in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Characteristics

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms N-ethylisovaleramide
CAS Number 100868-92-6PubChem[1]
PubChem CID 528605PubChem[1]
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
SMILES CCNC(=O)CC(C)CPubChem[1]
InChIKey BOQSOBHPGBKUJL-UHFFFAOYSA-NPubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 129.115364102PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

Note: The physical properties listed above are computationally derived and should be used as estimates pending experimental verification.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available scientific literature. However, a standard and reliable method for the synthesis of secondary amides is the reaction of an acyl chloride with a primary amine. This approach can be adapted for the synthesis of this compound.

Synthesis of this compound via Nucleophilic Acyl Substitution

This protocol describes the synthesis of this compound from 3-methylbutanoyl chloride and ethylamine (B1201723). The reaction proceeds through a nucleophilic addition-elimination mechanism.

Reaction Scheme:

Materials:

  • 3-Methylbutanoyl chloride (isovaleroyl chloride)

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

  • Anhydrous diethyl ether or dichloromethane (B109758) (as a reaction solvent)

  • A tertiary amine base (e.g., triethylamine) (optional, to scavenge HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbutanoyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization:

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Significance and Future Research Directions

While no specific biological activities or signaling pathway involvements have been reported for this compound, the amide functional group is a cornerstone of many biologically active molecules, including a significant portion of marketed drugs. The structural similarity of this compound to other bioactive amides suggests that it could be a valuable scaffold for medicinal chemistry exploration.

Amides are known to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets such as enzymes and receptors. The branched isovaleroyl group may also contribute to specific hydrophobic interactions within a binding pocket.

Future research on this compound could focus on:

  • Biological Screening: Evaluating the compound against a diverse range of biological targets, including enzymes, receptors (such as G-protein coupled receptors), and ion channels.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications affect biological activity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

Given the prevalence of the amide motif in pharmaceuticals, this compound represents an unexplored area of chemical space with the potential for the discovery of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 3-Methylbutanoyl Chloride + Ethylamine Reaction Nucleophilic Acyl Substitution Reactants->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Nucleophilic Acyl Substitution Mechanism

The diagram below outlines the key steps in the nucleophilic acyl substitution reaction for the formation of this compound.

Nucleophilic_Acyl_Substitution cluster_0 Addition Step cluster_1 Elimination Step Reactants 3-Methylbutanoyl Chloride + Ethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Chloride_Loss Loss of Chloride Ion Intermediate->Chloride_Loss Deprotonation Deprotonation Chloride_Loss->Deprotonation Product This compound Deprotonation->Product

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-3-methylbutanamide and its related amide derivatives. It covers their chemical and physical properties, detailed synthesis protocols, and explores their potential biological activities, including insect repellency and enzyme inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, pharmacology, and drug development, offering insights into the synthesis, characterization, and potential applications of this class of compounds.

Introduction

Amides are a fundamental class of organic compounds with wideranging applications in chemistry and biology. This compound, a simple branched-chain amide, and its derivatives are of growing interest due to their diverse physicochemical and biological properties. This guide aims to consolidate the current knowledge on these compounds, providing a detailed technical resource for further research and development.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior in various systems. These properties, including molecular weight, formula, and calculated descriptors, are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS Number 100868-92-6
SMILES CCNC(=O)CC(C)C
InChI InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
InChIKey BOQSOBHPGBKUJL-UHFFFAOYSA-N
Table 2: Physicochemical Properties of Selected Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-butyl-N-ethyl-3-methylbutanamideC11H23NO185.31
N-(2-aminoethyl)-N-ethyl-3-methylbutanamideC9H20N2O172.27
N-ethyl-3-methyl-N-propylbutanamideC10H21NO171.28
N-ethyl-2,3-dimethylbutanamideC8H17NO143.23
N-ethyl-2-methylbutanamideC7H15NO129.20
2-ethyl-3-methylbutanamideC7H15NO129.20
N,N-diethyl-2-hydroxy-3-methylbutanamideC9H19NO2Not Available

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various standard amide formation reactions. The most common methods involve the reaction of an amine with a carboxylic acid or an acyl chloride.

General Synthesis Workflow

A general workflow for the synthesis and purification of N-alkyl amides is depicted below. This typically involves the reaction of the starting materials, followed by an aqueous workup to remove impurities and finally purification of the crude product.

G Reactants Starting Materials (e.g., Isovaleryl Chloride and Ethylamine) Reaction Amide Formation Reaction (Solvent, Base) Reactants->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Drying of Organic Layer (e.g., Anhydrous MgSO4) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis of this compound from Isovaleryl Chloride

This protocol is adapted from general methods for the synthesis of amides from acyl chlorides.

Materials:

  • Isovaleryl chloride

  • Ethylamine (B1201723) (2 equivalents)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add isovaleryl chloride (1 equivalent) dropwise to the stirred ethylamine solution. A white precipitate of ethylammonium (B1618946) chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure amide.

Biological Activity and Potential Applications

Insect Repellency

A study on various carboxamides has identified them as potential mosquito repellents.[2] The methodology used in these studies provides a framework for evaluating the repellent activity of this compound and its derivatives against insects like Aedes aegypti.

Experimental Protocol: Mosquito Repellency Assay [2]

This protocol describes a cloth patch assay to evaluate the duration of repellency.

Materials:

  • Test compound (e.g., this compound) solution in a suitable solvent

  • Cloth patches (e.g., cotton)

  • Plastic sleeves with a window

  • Mosquito cage containing adult female Aedes aegypti

  • Human volunteer

Procedure:

  • Apply a specific dosage of the test compound solution to a cloth patch and allow it to dry.

  • Affix a plastic sleeve with a window onto the arm of a human volunteer.

  • Place the treated cloth patch over the window on the sleeve.

  • Insert the arm with the sleeve and treated patch into a cage of adult female mosquitoes for a defined period (e.g., 1 minute).

  • Observe and record the number of mosquitoes biting through the cloth.

  • Repeat the test at different time intervals to determine the duration of complete protection (no bites).

  • A minimum effective dosage (MED) can be determined by testing a range of concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Compound Test Compound Solution Treat Treat Cloth Patch Compound->Treat Cloth Cloth Patch Cloth->Treat TreatedCloth Affix Treated Cloth Treat->TreatedCloth Sleeve Sleeve on Volunteer's Arm Sleeve->TreatedCloth Cage Insert Arm into Mosquito Cage TreatedCloth->Cage Observe Observe Biting Behavior Cage->Observe Record Record Number of Bites Observe->Record Duration Determine Protection Duration Record->Duration MED Calculate Minimum Effective Dosage Duration->MED

Caption: Workflow for the mosquito repellency assay.

Enzyme Inhibition

Research on isovaleramide (B1672630), a structurally related primary amide, has shown that it can inhibit alcohol dehydrogenase (ADH) activity.[3] This suggests that this compound and its derivatives could also be investigated as potential enzyme inhibitors.

Potential Signaling Pathway Involvement:

The inhibition of ADH by isovaleramide suggests a potential mechanism for mitigating toxicity from substances like ethylene (B1197577) glycol.[3] In this proposed pathway, the inhibitor would block the metabolic conversion of the toxicant to its more harmful metabolites.

G EthyleneGlycol Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) EthyleneGlycol->ADH Metabolism Glycolaldehyde Glycolaldehyde ADH->Glycolaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Glycolaldehyde->ALDH GlycolicAcid Glycolic Acid ALDH->GlycolicAcid LDH Lactate Dehydrogenase (LDH) GlycolicAcid->LDH GlyoxylicAcid Glyoxylic Acid LDH->GlyoxylicAcid OxalicAcid Oxalic Acid GlyoxylicAcid->OxalicAcid Toxicity Renal Toxicity (Crystal Formation) OxalicAcid->Toxicity Inhibitor This compound (Potential Inhibitor) Inhibitor->ADH Inhibition

Caption: Proposed metabolic pathway of ethylene glycol and the potential inhibitory action of this compound.

Other Potential Biological Activities

Studies on various N-alkylamides have revealed a broad spectrum of biological activities, including:

  • Antiproliferative Activity: Certain N-alkyl propanamides have shown activity against various cancer cell lines.[4]

  • Anticonvulsant Activity: N-substituted alkyl groups in some amide structures have been shown to play a role in their anticonvulsant properties.[5]

  • TNF-alpha Inhibition: N-alkyl analogs of thalidomide (B1683933) have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-alpha).[6]

Conclusion

This compound and its related amide compounds represent a versatile class of molecules with potential applications in various fields, from agriculture (as insect repellents) to medicine (as enzyme inhibitors and other therapeutic agents). This guide has provided a foundational overview of their properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds, which could lead to the development of novel and effective products. The detailed experimental protocols provided herein offer a starting point for researchers to explore this promising area of chemical and pharmacological science.

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory-scale protocols for the synthesis of N-ethyl-3-methylbutanamide, a valuable amide for research and development in various fields. Two robust and widely applicable synthetic methods are presented: the acylation of ethylamine (B1201723) using 3-methylbutanoyl chloride and the direct coupling of 3-methylbutanoic acid with ethylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. These protocols include comprehensive experimental procedures, tabulated quantitative data for easy reference, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound, also known as N-ethylisovaleramide, is a secondary amide with potential applications in medicinal chemistry and as a building block in organic synthesis. The efficient and reliable synthesis of such amides is a frequent requirement in the laboratory. This application note details two common and effective methods for its preparation on a laboratory scale. The first method involves the reaction of a reactive acyl chloride with an amine, a rapid and often high-yielding approach. The second method employs a peptide coupling reagent, EDC, to facilitate the amide bond formation directly from a carboxylic acid and an amine under mild conditions, which is suitable for more sensitive substrates.

Method 1: Synthesis via Acyl Chloride

This protocol describes the synthesis of this compound from 3-methylbutanoyl chloride and ethylamine. This method is advantageous due to the high reactivity of the acyl chloride, leading to a generally fast and high-yielding reaction.

Experimental Protocol

Materials and Equipment:

  • 3-methylbutanoyl chloride

  • Ethylamine (as a solution, e.g., 70% in water or 2 M in THF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3-methylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Quantitative Data
ParameterValue
Reactants
3-methylbutanoyl chloride1.0 eq
Ethylamine1.0 eq
Triethylamine1.2 eq
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Expected Yield 85 - 95%
Purity (Post-C.C.) >95%
Product Molecular Weight 129.20 g/mol [1]

Experimental Workflow

Synthesis_Workflow_Acyl_Chloride cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve Ethylamine & TEA in DCM cooling 2. Cool to 0 °C reactants->cooling addition 3. Add 3-Methylbutanoyl Chloride cooling->addition stirring 4. Stir at Room Temperature addition->stirring quench 5. Quench with Water stirring->quench extract 6. Wash with HCl, NaHCO₃, Brine quench->extract dry 7. Dry and Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound via the acyl chloride method.

Method 2: Synthesis via EDC Coupling

This protocol outlines the synthesis of this compound by direct coupling of 3-methylbutanoic acid and ethylamine using EDC as a coupling agent. This method is ideal for avoiding the use of highly reactive acyl chlorides and proceeds under mild conditions.

Experimental Protocol

Materials and Equipment:

  • 3-methylbutanoic acid

  • Ethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-methylbutanoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine and Base: Add ethylamine hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data
ParameterValue
Reactants
3-methylbutanoic acid1.0 eq
Ethylamine hydrochloride1.0 eq
EDC1.2 eq
HOBt1.2 eq
Triethylamine2.2 eq
Solvent Anhydrous Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 12 - 24 hours
Expected Yield 70 - 90%[2]
Purity (Post-C.C.) >95%
Product Molecular Weight 129.20 g/mol [1]

Experimental Workflow

Synthesis_Workflow_EDC cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification activation 1. Activate 3-Methylbutanoic Acid with EDC/HOBt addition 2. Add Ethylamine HCl and TEA activation->addition stirring 3. Stir at Room Temperature addition->stirring wash 4. Wash with HCl, NaHCO₃, Brine stirring->wash dry 5. Dry and Concentrate wash->dry chromatography 6. Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound via the EDC coupling method.

Product Characterization (Predicted)

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 5.4-5.8 (br s, 1H, NH), 3.25 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.08 (d, J = 6.8 Hz, 2H, COCH₂), 2.15-2.05 (m, 1H, CH(CH₃)₂), 1.14 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 0.95 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz)δ 173.0 (C=O), 45.0 (COCH₂), 34.5 (NCH₂CH₃), 26.0 (CH(CH₃)₂), 22.5 (CH(CH₃)₂), 15.0 (NCH₂CH₃)
Mass Spec (ESI) m/z = 130.12 [M+H]⁺, 152.10 [M+Na]⁺

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-methylbutanoyl chloride is corrosive and lachrymatory. Handle with care.

  • EDC is a skin and respiratory irritant. Avoid inhalation and contact with skin.

  • Amines are corrosive and have strong odors. Handle with care.

  • Dichloromethane is a suspected carcinogen. Use appropriate containment measures.

  • Follow all standard laboratory safety procedures.

Conclusion

The two protocols described provide reliable and efficient methods for the laboratory-scale synthesis of this compound. The choice of method will depend on the availability of starting materials and the specific requirements of the research. The acyl chloride method is generally faster and higher yielding, while the EDC coupling method offers milder reaction conditions. Both protocols, when followed with care, will provide the desired product in good yield and high purity.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "N-ethyl-3-methylbutanamide"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-3-methylbutanamide is a volatile organic compound with potential applications in the flavor and fragrance industry. Its characteristic aroma profile, which can contribute to creamy, nutty, or fruity notes, makes it a target for analysis in food products and consumer goods. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

The methodologies described herein are applicable for quality control in food production, research and development of new flavor formulations, and monitoring of its presence in various consumer products. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, as it compensates for variations during sample preparation and analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
IUPAC NameThis compound
CAS Number100868-92-6
Kovats Retention Index1103 (Standard non-polar column)

Experimental Protocols

Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from liquid matrices such as beverages or liquid food products.

Materials:

  • Liquid sample (e.g., fruit juice, flavored beverage)

  • Dichloromethane (B109758) (DCM), GC-grade

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (IS) solution: N-ethyl-d5-3-methylbutanamide (or a suitable alternative) in methanol (B129727) (10 µg/mL)

  • Glassware: separatory funnel, vials, flasks

  • Centrifuge

Procedure:

  • Sample Aliquoting: Transfer 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard solution to the sample.

  • Extraction: Add 10 mL of dichloromethane to the tube. Cap and vortex for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean glass vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Conditions:

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate 110°C/min to 180°C
Ramp Rate 220°C/min to 280°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-300
Solvent Delay4 min

Data Presentation

Expected Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 129. The fragmentation pattern will be characteristic of an N-substituted amide. Key expected fragments are listed below.

m/zProposed Fragment
129[M]⁺ (Molecular Ion)
114[M - CH₃]⁺
86[CH₂=C(OH)NHCH₂CH₃]⁺ (McLafferty rearrangement)
72[C₄H₉O]⁺ or [CH₃CH₂NHCO]⁺
57[C₄H₉]⁺
44[CH₃CH₂NH]⁺
Quantitative Data

The following table presents representative quantitative data for the analysis of a similar N-alkylamide using the described method. This data demonstrates the expected performance of the assay.

ParameterResult
Linearity
Calibration Range10 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Limits of Detection & Quantification
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy
Recovery90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample spike Spike with Internal Standard sample->spike extract Liquid-Liquid Extraction (Dichloromethane) spike->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under N₂ dry->concentrate final_extract Final Extract concentrate->final_extract injection Inject 1 µL final_extract->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (EI, Scan Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Internal Standard Method) integration->quantification report Report Results quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship: Internal Standard Quantification

internal_standard_quantification cluster_sample_prep Sample Preparation Variations cluster_analysis Analytical Variations analyte Analyte (this compound) loss Analyte/IS Loss analyte->loss enhancement Matrix Effects (Suppression/Enhancement) analyte->enhancement injection_vol Injection Volume analyte->injection_vol instrument_drift Instrument Drift analyte->instrument_drift is Internal Standard (IS) (e.g., N-ethyl-d5-3-methylbutanamide) is->loss is->enhancement is->injection_vol is->instrument_drift response_ratio Peak Area Ratio (Analyte / IS) loss->response_ratio enhancement->response_ratio injection_vol->response_ratio instrument_drift->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration Ratio) response_ratio->calibration_curve concentration Accurate Concentration of Analyte calibration_curve->concentration

Caption: Logic of using an internal standard for accurate quantification.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-3-methylbutanamide is a small amide molecule of interest in various fields of chemical and pharmaceutical research. Its synthesis can result in a mixture containing the desired product, unreacted starting materials, and other process-related impurities. This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to provide high resolution and purity suitable for subsequent research and development activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2] These properties, particularly its moderate polarity as indicated by the predicted XLogP3 value, inform the selection of the chromatographic conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Predicted XLogP31.2

(Data sourced from PubChem CID 528605)[1]

HPLC Method Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. Due to the polar nature of the amide functional group in this compound, a standard C18 stationary phase may not provide sufficient retention.[3][4][5] Therefore, an RP-Amide stationary phase is recommended. This type of stationary phase has an embedded polar group that enhances the retention of polar compounds and offers alternative selectivity compared to traditional alkyl phases.[3][4][5] A gradient elution with an increasing concentration of organic solvent will be used to separate the target compound from impurities with different polarities.

Experimental Protocol

4.1. Materials and Reagents

  • Sample: Crude this compound

  • Solvents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Water (HPLC grade, 18.2 MΩ·cm)

  • Mobile Phase Additives:

    • Formic acid (0.1% v/v, LC-MS grade) or

    • Trifluoroacetic acid (0.1% v/v, HPLC grade)

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. A mass spectrometer (MS) can also be coupled for peak identification.

  • HPLC Column: An RP-Amide column is recommended for optimal performance. Suitable columns are listed in Table 2.

Table 2: Recommended HPLC Columns

ManufacturerColumn NameParticle SizeDimensions (ID x Length)
Advanced Materials TechnologyHALO® RP-Amide2.7 µm, 5 µm4.6 x 150 mm (analytical), larger for prep
Sigma-Aldrich/SupelcoAscentis® Express RP-Amide2.7 µm, 5 µm4.6 x 150 mm (analytical), larger for prep
Sigma-Aldrich/SupelcoDiscovery® RP-Amide C165 µm4.6 x 150 mm (analytical), larger for prep

4.2. Instrument Setup and Chromatographic Conditions

The recommended HPLC parameters are summarized in Table 3. These parameters may require optimization based on the specific HPLC system, column, and the impurity profile of the crude sample.

Table 3: HPLC Method Parameters

ParameterRecommended Condition
Column RP-Amide (e.g., HALO® RP-Amide, 5 µm, 4.6 x 150 mm for analytical scale)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30 °C
Detection Wavelength 210 nm (or lower, as amides have weak chromophores)
Injection Volume 10 µL (analytical scale)

4.3. Sample Preparation

  • Accurately weigh a small amount of the crude this compound sample.

  • Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile). The final concentration should be around 1 mg/mL for analytical scale.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4.4. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in Table 3.

  • Monitor the chromatogram and identify the peak corresponding to this compound. If a mass spectrometer is available, confirm the identity of the peak by its mass-to-charge ratio.

  • Collect the fraction(s) containing the pure product.

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization of the Experimental Workflow

The logical workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow start Start: Crude This compound sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup (Equilibrate Column) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Peak Detection (UV/MS) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis purity_analysis->fraction_collection If impure, re-process pooling Pool Pure Fractions purity_analysis->pooling If pure solvent_removal Solvent Removal (Evaporation) pooling->solvent_removal end End: Purified Product solvent_removal->end

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the purification of this compound. The use of an RP-Amide column is crucial for achieving adequate retention and selectivity for this polar amide. The provided protocol serves as a comprehensive guide for researchers and scientists, and can be adapted for different scales of purification, from analytical to preparative. It is always recommended to perform initial scouting runs to optimize the gradient and other parameters for the specific crude sample mixture.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the NMR analysis of N-ethyl-3-methylbutanamide, a valuable resource for its characterization and quality control in research and drug development settings. This document outlines predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and logical workflows for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlations and spectral databases and serve as a reliable reference for spectral assignment.

¹H NMR Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Assignment
~5.4 - 5.8Broad Singlet1H--NH-
~3.25Quartet2H7.2-CH₂-CH₃
~2.05Doublet2H7.0-CO-CH₂-
~2.15Nonet1H6.8-CH(CH₃)₂
~1.15Triplet3H7.2-CH₂-CH₃
~0.95Doublet6H6.8-CH(CH₃)₂

¹³C NMR Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
~173C=O
~50-CO-CH₂-
~35-CH₂-CH₃
~26-CH(CH₃)₂
~22.5-CH(CH₃)₂
~15-CH₂-CH₃

Experimental Protocols

Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.[1][2][3][4][5]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][3]

  • High-quality 5 mm NMR tubes and caps[1][3]

  • Pasteur pipette and glass wool[5]

  • Vortex mixer

  • Secondary vial[1][2]

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of this compound in a clean, dry secondary vial.[1][2]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.[2]

  • Filter the Solution: To remove any particulate matter, which can adversely affect the spectral quality, filter the solution.[5] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.[5]

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification. Avoid using paper labels directly on the tube; use a permanent marker or a labeling system that does not interfere with the spectrometer's spinner.[3]

  • Homogenize: Gently invert the tube several times to ensure the solution is homogeneous.

NMR Spectral Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and experimental goals.

Instrument Parameters:

  • Spectrometer: 400-600 MHz NMR spectrometer[6]

  • Probe: Standard 5 mm probe

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

ParameterValue
Pulse ProgramStandard single-pulse (zg)
Number of Scans (NS)8-16
Acquisition Time (AQ)~3-4 seconds
Relaxation Delay (D1)1-2 seconds
Spectral Width (SW)-2 to 12 ppm
Receiver Gain (RG)Autoadjust

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse ProgramProton-decoupled single-pulse (zgpg)
Number of Scans (NS)1024 or more
Acquisition Time (AQ)~1-2 seconds
Relaxation Delay (D1)2 seconds
Spectral Width (SW)0 to 200 ppm
Receiver Gain (RG)Autoadjust

Procedure:

  • Insert the Sample: Carefully insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

  • Set Up Acquisition Parameters: Load a standard ¹H or ¹³C experiment and adjust the acquisition parameters as detailed in the tables above.

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

  • Reference the Spectrum: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the structural correlations of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_assign Integrate and Assign Signals phase_baseline->integrate_assign

References

Application of N-ethyl-3-methylbutanamide in Flavor Creation: A Review of Current Knowledge and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the application of "N-ethyl-3-methylbutanamide" as a flavor ingredient. It does not currently hold a FEMA (Flavor and Extract Manufacturers Association) number, nor is it listed as Generally Recognized as Safe (GRAS). The following application notes and protocols are based on the properties of structurally related N-alkyl amides, which are known to possess sensory-modulating effects. This information is provided for research and development purposes and should be considered hypothetical in the absence of direct sensory data for this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H15NO. While its direct application in flavor creation is not documented, its chemical structure, characterized by an N-alkyl amide group, is found in other compounds known to modulate sensory perception, particularly as cooling agents and flavor enhancers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and database entries.

PropertyValueSource
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 181472-63-9Parchem
Computed XLogP3 1.2PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 1PubChem
Computed Rotatable Bond Count 3PubChem

Potential Application in Flavor Creation: A Case Study of Structurally Related Compounds

The sensory effects of N-alkyl amides are well-documented, with N-ethyl-p-menthane-3-carboxamide (B1662333) (WS-3) being a prominent example. WS-3 is widely used as a cooling agent and has been shown to enhance and modify flavor profiles. It is hypothesized that this compound may exhibit similar, albeit likely weaker, sensory-modulating properties due to its structural similarities.

Flavor Profile of N-ethyl-p-menthane-3-carboxamide (WS-3)

WS-3 is known for its clean, cooling sensation with little to no minty or off-notes, which makes it a versatile ingredient in flavor formulations.[1][2] Patents and studies have demonstrated its ability to enhance a variety of flavors.[3][4]

Flavor CategoryEffect of N-ethyl-p-menthane-3-carboxamide (WS-3)Reference
Fruit Flavors Brightens and better defines fruit notes (e.g., apple).[3]WO1999007235A1
Honey Flavor Intensifies the honey character, providing a fuller and more pleasant sensation.[3]WO1999007235A1
Spice Flavors Modifies the perception of citrus spice flavors.[3]WO1999007235A1
Herbal Flavors At higher concentrations, can intensify bitter notes.[3]WO1999007235A1
Mechanism of Action: TRPM8 Activation and Flavor Perception

The cooling sensation produced by WS-3 and other related amides is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6][7] This receptor is a primary sensor for cold temperatures in the human body.[8][9] The activation of TRPM8 by a chemical agonist leads to a physiological cooling sensation.[7][10]

Recent research suggests a link between chemesthetic sensations, like cooling, and the perception of flavor. The presence of a cooling compound can enhance the perceived intensity of fruit flavors.[4] This interaction between the olfactory (aroma) and chemesthetic (cooling) systems can lead to a more complex and impactful flavor experience.[4]

G cluster_0 Sensory Perception cluster_1 Molecular Mechanism Flavor_Perception Overall Flavor Perception Aroma Aroma Aroma->Flavor_Perception Cooling_Sensation Cooling Sensation Cooling_Sensation->Flavor_Perception Enhances N_Alkyl_Amide N-Alkyl Amide (e.g., WS-3) TRPM8 TRPM8 Receptor N_Alkyl_Amide->TRPM8 Activates TRPM8->Cooling_Sensation Induces

Diagram 1: Proposed mechanism of flavor enhancement by N-alkyl amides via TRPM8 activation.

Experimental Protocols for Sensory Evaluation of this compound

The following are detailed, hypothetical protocols for the sensory evaluation of a novel ingredient like this compound. These protocols are based on standard methodologies in flavor research.

Determination of Odor and Taste Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., deodorized water).

Materials:

  • This compound (high purity)

  • Deodorized, purified water

  • Glass sensory evaluation booths

  • Red-lidded glass sample cups

  • Panel of 15-20 trained sensory panelists

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Serial Dilution: Prepare a series of dilutions in deodorized water, starting from a concentration well above the expected threshold and decreasing in logarithmic steps.

  • Triangle Test: Present panelists with a series of triangle tests. Each test will consist of three samples, two of which are blanks (deodorized water) and one containing a specific concentration of the test compound.

  • Data Analysis: The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. The recognition threshold is the lowest concentration at which panelists can correctly describe the perceived taste or odor.

Flavor Profile Analysis in a Model Food System

Objective: To characterize the flavor profile of this compound when incorporated into a simple food matrix (e.g., a sweetened beverage or a neutral food base).

Materials:

  • This compound

  • Model food system (e.g., 5% sucrose (B13894) solution)

  • Reference flavor standards (for descriptive analysis)

  • Trained descriptive analysis panel (8-12 members)

Procedure:

  • Sample Preparation: Prepare samples of the model food system containing varying concentrations of this compound (e.g., at and above its recognition threshold).

  • Descriptive Analysis: Panelists will evaluate the samples and rate the intensity of various flavor attributes (e.g., sweet, bitter, metallic, cooling, etc.) using a structured scale.

  • Data Analysis: The data will be analyzed using statistical methods (e.g., ANOVA, PCA) to generate a sensory profile of the compound.

G Start Start: Novel Compound (this compound) Threshold Determine Odor & Taste Thresholds Start->Threshold DA Descriptive Analysis in Model System Threshold->DA Application Application Testing in Target Food Matrix DA->Application Flavor_Enhancement Evaluate Flavor Enhancement Effects Application->Flavor_Enhancement End End: Characterized Flavor Ingredient Flavor_Enhancement->End

Diagram 2: Experimental workflow for the sensory evaluation of a novel flavor ingredient.

Synthesis Protocol

Hypothetical Synthesis of this compound via Acyl Chloride

Reaction Scheme: (CH3)2CHCH2COCl + 2 CH3CH2NH2 → (CH3)2CHCH2CONHCH2CH3 + CH3CH2NH3+Cl−

Materials:

  • 3-Methylbutanoyl chloride

  • Ethylamine (B1201723)

  • A suitable base (e.g., a second equivalent of ethylamine or potassium carbonate)

  • A suitable solvent (e.g., ethyl acetate (B1210297) or water)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve ethylamine in a suitable solvent in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add 3-methylbutanoyl chloride dropwise to the stirred ethylamine solution.

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring by TLC or GC-MS.

  • Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation or column chromatography.

G Reactants 3-Methylbutanoyl Chloride + Ethylamine Reaction Nucleophilic Acyl Substitution (in suitable solvent) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Diagram 3: General workflow for the synthesis of this compound.

Conclusion and Future Directions

There is currently no direct scientific evidence to support the use of this compound as a flavor ingredient. However, the well-established sensory effects of structurally related N-alkyl amides, such as the cooling agent and flavor enhancer WS-3, suggest that this compound may possess similar properties. Further research, beginning with the synthesis and rigorous sensory evaluation of this compound, is necessary to determine its potential in flavor creation. Should it exhibit desirable sensory characteristics, further studies on its safety and stability in various food matrices would be warranted.

References

Application Notes and Protocols: N-ethyl-3-methylbutanamide as a Potential Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide, is a chemical compound with potential applications in the fragrance industry. This document provides detailed application notes and protocols for the evaluation of this compound as a fragrance ingredient. Due to the limited publicly available data on its specific organoleptic properties, this guide focuses on the established physicochemical characteristics and safety data, alongside standardized protocols for determining its fragrance profile and stability in cosmetic formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a potential fragrance ingredient is crucial for formulation development, stability testing, and safety assessment. The known properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundPubChem[1]
Synonyms Butanamide, N-ethyl-3-methyl-PubChem[1]
CAS Number 100868-92-6PubChem[1]
Molecular Formula C7H15NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Appearance No data available-
Odor No publicly available data-
Boiling Point No data available-
Melting Point No data available-
Flash Point No data available-
Solubility No data available-
Vapor Pressure No data available-
logP (Octanol/Water) 1.2PubChem[1]

Safety and Toxicology

Preliminary safety data is essential for handling and initial formulation work. The following table summarizes the available toxicological information for this compound. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

EndpointDataSource
Acute Oral Toxicity No data available-
Acute Dermal Toxicity No data available-
Acute Inhalation Toxicity No data available-
Skin Corrosion/Irritation No data available-
Serious Eye Damage/Irritation No data available-
Respiratory or Skin Sensitization No data available-
Germ Cell Mutagenicity No data available-
Carcinogenicity No data available-
Reproductive Toxicity No data available-

Experimental Protocols

The following protocols are standardized methods for the evaluation of new fragrance ingredients.

Protocol for Sensory Evaluation: Olfactory Profile and Threshold

Objective: To determine the odor character and detection threshold of this compound.

Materials:

  • This compound

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Gas Chromatography-Olfactometry (GC-O) system (optional)

  • Dynamic olfactometer (for threshold determination)

  • Panel of trained sensory analysts

Procedure:

  • Odor Profile Description:

    • Prepare a 10% solution of this compound in the chosen solvent.

    • Dip a smelling strip into the solution, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel and ask them to describe the odor profile at different time points (top note, middle note, base note).

    • Record all descriptors used by the panelists.

  • Odor Threshold Determination (Using Dynamic Olfactometry):

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • Use a dynamic olfactometer to present the different concentrations to the sensory panel in a controlled airflow.

    • Employ a forced-choice method (e.g., triangular test) where the panelist has to identify the stimulus-containing port from two blank ports.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly detect the odor.

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_profile Odor Profiling cluster_threshold Threshold Determination cluster_data Data Analysis prep Prepare dilutions of This compound profile Sensory panel describes odor characteristics prep->profile 10% solution olfactometry Dynamic Olfactometry (Forced-choice method) prep->olfactometry Serial dilutions analysis Determine odor descriptors and detection threshold profile->analysis olfactometry->analysis

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

Protocol for Stability Testing in a Cosmetic Base

Objective: To evaluate the stability of this compound in a representative cosmetic formulation.

Materials:

  • This compound

  • Selected cosmetic base (e.g., lotion, cream, ethanol-based spray)

  • Control sample (cosmetic base without the fragrance ingredient)

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator capable of maintaining 4°C ± 2°C

  • UV light chamber

  • Glass containers for samples

  • pH meter, viscometer

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the cosmetic base at a typical concentration (e.g., 0.5-2.0%).

    • Prepare a control sample of the base without the fragrance.

    • Package the samples in appropriate containers.

  • Storage Conditions:

    • Store samples under the following conditions:

      • Elevated temperature: 40°C

      • Room temperature: 25°C

      • Refrigerated: 4°C

      • Cyclic temperature: 24 hours at 40°C followed by 24 hours at 4°C (repeat for several cycles)

      • UV exposure: In a UV light chamber

  • Evaluation:

    • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

    • Assess the following parameters:

      • Odor: Compare the odor of the fragranced sample to a freshly prepared sample.

      • Color: Observe any changes in the color of the product.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity of the formulation.

      • Phase separation: Observe for any signs of emulsion instability.

stability_testing_workflow cluster_conditions Storage Conditions start Incorporate this compound into cosmetic base elevated_temp 40°C start->elevated_temp room_temp 25°C start->room_temp refrigerated 4°C start->refrigerated cyclic_temp Cyclic Temp start->cyclic_temp uv_exposure UV Light start->uv_exposure evaluation Periodic Evaluation (Odor, Color, pH, Viscosity, Phase Separation) elevated_temp->evaluation room_temp->evaluation refrigerated->evaluation cyclic_temp->evaluation uv_exposure->evaluation end Stability Assessment evaluation->end

Caption: Experimental workflow for stability testing of a fragrance ingredient in a cosmetic base.

Signaling Pathways and Structure-Odor Relationships

The interaction of fragrance molecules with olfactory receptors initiates a complex signaling cascade that results in the perception of smell. While the specific receptors for this compound are unknown, the general mechanism is well-established.

olfactory_signaling_pathway odorant This compound receptor Olfactory Receptor odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes action_potential Action Potential to Brain depolarization->action_potential Generates

Caption: Generalized olfactory signal transduction pathway.

The relationship between the chemical structure of this compound and its potential odor profile can be explored through structure-odor relationship (SOR) studies. The aliphatic amide structure suggests potential for a range of odor characteristics, which would need to be confirmed through the sensory evaluation protocols outlined above.

Conclusion

This compound presents a molecule of interest for the fragrance industry. The provided physicochemical and preliminary safety data serve as a foundation for further investigation. The detailed experimental protocols for sensory evaluation and stability testing will enable researchers to thoroughly characterize its potential as a novel fragrance ingredient. Due to the current lack of public data on its specific olfactory properties, a systematic experimental approach is essential to unlock its potential applications in perfumery and other scented products.

References

Application Notes and Protocols for the Analytical Testing of N-ethyl-3-methylbutanamide as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of N-ethyl-3-methylbutanamide, intended for use as an analytical standard in research, quality control, and drug development settings.

Introduction

This compound is a chemical compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol .[1] Its purity and identity are critical when used as a reference standard for the quantification of related compounds or as a starting material in chemical synthesis. Accurate and precise analytical methods are therefore essential for its quality control.

This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics are discussed.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol [1]
IUPAC NameThis compound
CAS Number100868-92-6[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and applications.

Experimental Protocol

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System Setup prep->hplc Load into autosampler injection Injection of Sample hplc->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: General workflow for HPLC analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). Acidify the mobile phase with 0.1% formic acid for mass spectrometry compatibility or 0.1% phosphoric acid for standard UV detection.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Prepare the sample containing this compound at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (acidified)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time, peak area, and purity of this compound.

Expected Results

The retention time of this compound will depend on the specific column and mobile phase composition. A single, sharp peak is expected for a pure standard.

ParameterExpected Value
Retention Time (tᵣ)Method-dependent, to be determined experimentally
Purity (by area %)≥ 98%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol

GCMS_Workflow prep Sample Preparation gcms GC-MS System Setup prep->gcms Load into autosampler injection Injection into GC gcms->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data Data Acquisition & Analysis detection->data

Caption: General workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Quantitative Data
ParameterValueSource
Kovats Retention Index (non-polar column)1103NIST Mass Spectrometry Data Center[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the ethyl and the 3-methylbutanoyl moieties. The chemical shifts will be influenced by the neighboring functional groups.

  • Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) coupled to each other.

  • 3-Methylbutanoyl group: A doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂) adjacent to the carbonyl group.

  • N-H proton: A broad singlet or triplet, depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

  • Carbonyl carbon (C=O): Expected to be the most downfield signal.

  • Carbons of the ethyl group: Two distinct signals.

  • Carbons of the 3-methylbutanoyl group: Four distinct signals.

Note: At the time of this writing, detailed experimental NMR data for this compound were not available in the searched public databases. The information provided is based on general principles of NMR spectroscopy for similar structures.

Quality Control and Purity Assessment

For use as an analytical standard, the purity of this compound should be determined using a combination of the analytical techniques described above. A typical Certificate of Analysis should include:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determined by HPLC (area percent) and/or GC (area percent).

  • Residual Solvents: Determined by GC-HS (Headspace Gas Chromatography).

  • Water Content: Determined by Karl Fischer titration.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quality control and analysis of this compound when used as an analytical standard. The combination of chromatographic and spectroscopic techniques ensures accurate identification, quantification, and purity assessment, which are critical for its application in research and development. It is recommended that these methods be validated for their intended use to ensure reliable results.

References

Application Notes and Protocols for Sensory Evaluation of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the sensory evaluation of the compound N-ethyl-3-methylbutanamide. The protocols outlined below are designed to be adaptable for researchers in various fields, including flavor chemistry, neuroscience, and pharmaceutical development, who are interested in characterizing the sensory properties of novel molecules.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H15NO.[1] As an amide, it possesses structural similarities to compounds that are known to elicit sensory responses in humans. While the specific sensory profile of this compound is not extensively documented in public literature, related amide structures have been associated with umami or savory taste characteristics.[2] Therefore, a comprehensive sensory evaluation is warranted to determine its potential as a flavor ingredient, a component of a pharmaceutical formulation, or to understand its interaction with sensory receptors.

This document outlines a series of protocols to systematically evaluate the sensory characteristics of this compound, including its taste and aroma profiles, intensity, and temporal dynamics.

Hypothetical Sensory Profile

For the purpose of this experimental design, we will hypothesize that this compound may elicit the following sensory attributes:

  • Taste: Umami, savory, slightly bitter, potential cooling sensation.

  • Aroma: Faint, slightly cheesy or nutty notes.

These hypothesized attributes will form the basis for the descriptive analysis and panelist training protocols.

Experimental Design and Protocols

A multi-faceted approach is recommended to thoroughly characterize the sensory properties of this compound. This includes panelist selection and training, sample preparation, and a series of sensory tests.

A trained sensory panel is crucial for obtaining reliable and reproducible data.

Protocol 3.1.1: Panelist Screening

  • Recruitment: Recruit 20-30 individuals who are non-smokers, have no known taste or smell disorders, and are willing to commit to the duration of the study.

  • Basic Taste and Odor Identification: Screen potential panelists for their ability to correctly identify basic tastes (sweet, sour, salty, bitter, umami) and a range of common odors.

  • Verbal Fluency: Assess their ability to articulate sensory perceptions clearly.

  • Selection: Select 10-15 individuals who demonstrate high accuracy in identification and descriptive ability.

Protocol 3.1.2: Panelist Training

  • Introduction to Sensory Attributes: Familiarize the selected panelists with the hypothesized sensory attributes of this compound using reference standards (see Table 1).

  • Intensity Rating: Train panelists to use a labeled magnitude scale (LMS) or a general labeled magnitude scale (gLMS) to rate the intensity of each attribute.

  • Practice Sessions: Conduct several practice sessions with varying concentrations of this compound and reference standards to ensure panelist consistency and agreement.[3][4][5]

  • Performance Monitoring: Continuously monitor panelist performance for repeatability and discrimination ability throughout the study.[4]

Table 1: Reference Standards for Panelist Training

Sensory AttributeReference StandardConcentration
UmamiMonosodium Glutamate (MSG)0.5% in deionized water
SavoryYeast Extract1% in deionized water
BitterQuinine Hydrochloride0.005% in deionized water
CoolingL-Menthol0.01% in deionized water
Cheesy AromaIsovaleric Acid1 ppm in mineral oil
Nutty Aroma2-Acetylpyrazine5 ppm in mineral oil

Proper sample preparation is critical for accurate sensory evaluation.

Protocol 3.2.1: Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1% w/v) in a food-grade solvent such as propylene (B89431) glycol or ethanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution in deionized water or a neutral base (e.g., spring water) to achieve the desired concentrations for testing. A recommended starting range is 0.01% to 0.5% w/v.

  • Controls: Prepare a blank sample containing only the solvent in the same concentration as the test samples.

  • Blinding and Randomization: Assign three-digit random codes to all samples to blind the panelists and present the samples in a randomized order to minimize bias.

A combination of descriptive and discriminative tests should be employed.

Protocol 3.3.1: Descriptive Analysis

  • Objective: To identify and quantify the sensory attributes of this compound.

  • Procedure:

    • Present panelists with coded samples of this compound at different concentrations and the blank control.

    • Ask panelists to rate the intensity of each agreed-upon sensory attribute (from training) using a gLMS.

    • Provide panelists with unsalted crackers and deionized water to cleanse their palate between samples.

  • Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between concentrations.

Protocol 3.3.2: Triangle Test (Difference Testing)

  • Objective: To determine if a perceptible sensory difference exists between two samples.

  • Procedure:

    • Present panelists with three coded samples, two of which are identical and one is different.

    • Ask panelists to identify the odd sample.

  • Application: This test can be used to determine the detection threshold of this compound or to compare it against a known standard.

Data Presentation

Quantitative data from the sensory evaluation should be summarized in clear and structured tables.

Table 2: Mean Intensity Ratings of Sensory Attributes for this compound

Concentration (% w/v)UmamiSavoryBitterCoolingCheesy AromaNutty Aroma
0.0115.212.55.12.38.710.1
0.0535.832.110.48.915.418.2
0.155.350.718.915.625.128.9
0.578.975.430.225.840.345.6

Intensity ratings are on a general Labeled Magnitude Scale (gLMS) where 0 = no sensation and 100 = strongest imaginable sensation.

Table 3: Triangle Test Results for Detection Threshold

Concentration (% w/v)Number of PanelistsCorrect ResponsesSignificance (p-value)
0.001156> 0.05
0.005159< 0.05
0.011512< 0.01

Signaling Pathways and Experimental Workflow

Understanding the potential biological mechanisms of sensory perception can provide context to the experimental findings.

The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors on taste and olfactory cells.

  • Gustatory (Taste) Pathway: Umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor.[6][7][8] Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC) and results in neurotransmitter release, sending a signal to the brain.[6][7][9]

Gustatory_Pathway cluster_receptor Taste Receptor Cell cluster_neuron Gustatory Neuron Amide N-ethyl-3- methylbutanamide T1R1_T1R3 T1R1/T1R3 Receptor Amide->T1R1_T1R3 Binds G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Signal_to_Brain Signal to Brain ATP_release->Signal_to_Brain Transmits Signal

Caption: Hypothetical Umami Taste Transduction Pathway.

  • Olfactory (Smell) Pathway: Odorant molecules bind to olfactory receptors in the nasal cavity, which are also G-protein coupled receptors.[10][11][12] This binding triggers a signaling cascade involving adenylyl cyclase and an increase in cyclic AMP (cAMP), leading to depolarization of the olfactory neuron and signal transmission to the brain.[11][13]

Olfactory_Pathway cluster_orn Olfactory Receptor Neuron cluster_bulb Olfactory Bulb Odorant N-ethyl-3- methylbutanamide OR Olfactory Receptor Odorant->OR Binds G_olf G-protein (G-olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP Increase AC->cAMP CNG_channel CNG Channel Opening cAMP->CNG_channel Depolarization Depolarization CNG_channel->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Transmits Signal

Caption: General Olfactory Transduction Pathway.

The overall experimental workflow for the sensory evaluation of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Descriptive_Analysis Descriptive Analysis Panelist_Training->Descriptive_Analysis Sample_Preparation Sample Preparation (Dilutions & Blinding) Sample_Preparation->Descriptive_Analysis Triangle_Test Triangle Test Sample_Preparation->Triangle_Test Data_Collection Data Collection Descriptive_Analysis->Data_Collection Triangle_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Sensory Evaluation Experimental Workflow.

Conclusion

The protocols described in these application notes provide a robust framework for the comprehensive sensory evaluation of this compound. By employing trained sensory panels and standardized methodologies, researchers can obtain reliable data on its taste and aroma profiles. This information is invaluable for its potential applications in the food, flavor, and pharmaceutical industries. Further studies could explore its temporal characteristics, such as onset and duration of sensation, and its interaction with other sensory stimuli.

References

Application Notes and Protocols for the Incorporation of N-ethyl-3-methylbutanamide in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-ethyl-3-methylbutanamide as a Novel Cooling Agent

This compound is a synthetic compound belonging to the family of N-alkylcarboxamides. While specific sensory data for this molecule is not extensively published, its structural similarity to known synthetic cooling agents, such as N,2,3-trimethyl-2-isopropylbutanamide (WS-23) and N-ethyl-p-menthane-3-carboxamide (WS-3), strongly suggests its function as a physiological cooling agent.[1][2] These compounds elicit a cooling sensation through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the same receptor activated by menthol (B31143) and cold temperatures.[3][4][5] Unlike menthol, many synthetic cooling amides offer the advantage of a clean, cooling effect without a prominent minty aroma or taste, making them versatile for a wide range of food and beverage applications.[2]

This document provides detailed application notes and experimental protocols for the incorporation, analysis, and sensory evaluation of this compound in various food matrices, drawing upon established methodologies for similar cooling agents.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in food systems.

PropertyValueReference
Molecular Formula C7H15NO[6]
Molecular Weight 129.20 g/mol [6]
XLogP3 1.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Topological Polar Surface Area 29.1 Ų[6]

Sensory Properties and Recommended Usage Levels (Illustrative)

Due to the limited publicly available sensory data for this compound, the following table presents illustrative data based on closely related and commercially successful cooling amides, WS-3 and WS-23. These values should be used as a starting point for formulation development, with the understanding that optimization will be necessary.

Food MatrixRecommended Starting Concentration (ppm)Maximum Recommended Concentration (ppm)Sensory Effect
Carbonated Beverages 1 - 515Clean, refreshing cooling sensation.
Juices and Teas 2 - 820Enhances fruit flavors with a cooling background.
Chewing Gum 50 - 2001000Long-lasting cooling effect.
Hard Candies 30 - 150500Provides a cooling sensation that develops during consumption.
Chocolate 20 - 100300Creates a novel "cool-chocolate" experience.
Baked Goods (e.g., cookies, cakes) 15 - 75200Subtle cooling to complement flavors like mint or fruit.
Dairy Products (e.g., ice cream, yogurt) 10 - 50150Enhances the perception of cold and freshness.

Signaling Pathway: TRPM8 Activation

The physiological cooling sensation induced by this compound and related compounds is mediated by the activation of the TRPM8 ion channel, which is primarily expressed in sensory neurons.[3][4][5] The binding of the cooling agent to the TRPM8 receptor leads to a conformational change, opening the channel and allowing an influx of cations (primarily Ca2+ and Na+). This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

TRPM8_Activation_Pathway This compound This compound TRPM8 TRPM8 Channel (Sensory Neuron Membrane) This compound->TRPM8 Binds to Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Brain Action_Potential->Brain Signal to Sensation Cooling Sensation Brain->Sensation Perceives

Caption: TRPM8 receptor activation pathway by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation, quantification, and sensory evaluation of this compound in food matrices.

Protocol for Incorporation into a Beverage Matrix

This protocol describes the incorporation of this compound into a model beverage system.

Materials:

  • This compound

  • Ethanol (B145695) (food grade)

  • Sucrose (B13894)

  • Citric acid

  • Distilled water

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a Stock Solution: Accurately weigh 100 mg of this compound and dissolve it in 10 mL of food-grade ethanol in a 10 mL volumetric flask. This creates a 10,000 ppm stock solution.

  • Prepare the Beverage Base: In a 1 L beaker, dissolve 100 g of sucrose and 2 g of citric acid in 800 mL of distilled water. Stir until fully dissolved.

  • Incorporate the Cooling Agent: While stirring the beverage base, use a calibrated pipette to add the desired volume of the this compound stock solution to achieve the target concentration (refer to the table in section 3). For example, to achieve a 10 ppm concentration, add 1 mL of the stock solution to the 1 L of beverage base.

  • Final Volume Adjustment: Transfer the mixture to a 1 L volumetric flask and add distilled water to the mark.

  • Homogenization: Invert the flask several times to ensure thorough mixing.

  • Control Sample: Prepare a control beverage following the same procedure but omitting the addition of the this compound stock solution.

Beverage_Incorporation_Workflow cluster_prep Preparation cluster_incorp Incorporation Stock_Solution Prepare Stock Solution (10,000 ppm in Ethanol) Add_Stock Add Stock Solution to Beverage Base Stock_Solution->Add_Stock Beverage_Base Prepare Beverage Base (Sucrose, Citric Acid, Water) Beverage_Base->Add_Stock Adjust_Volume Adjust to Final Volume with Water Add_Stock->Adjust_Volume Homogenize Homogenize Adjust_Volume->Homogenize Final_Product Final Beverage Product Homogenize->Final_Product

Caption: Workflow for incorporating this compound into a beverage.

Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a beverage matrix.[5][7][8][9]

Materials:

  • Beverage samples containing this compound

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., N,N-diethyl-3-methylbenzamide - DEET)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Spike with a known concentration of the internal standard.

    • Add 10 mL of DCM.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Extraction:

    • Carefully transfer the lower organic (DCM) layer to a clean vial using a Pasteur pipette.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried extract to an autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

  • Instrument Conditions (Example):

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations prepared in the control beverage matrix and extracted using the same procedure.

    • Quantify the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Quantification_Workflow Sample Beverage Sample (10 mL) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (with Dichloromethane) Spike_IS->LLE Centrifuge Centrifuge LLE->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry Dry with Na₂SO₄ Collect_Organic->Dry GCMS_Analysis GC-MS Analysis Dry->GCMS_Analysis Quantification Quantification (vs. Calibration Curve) GCMS_Analysis->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Protocol for Sensory Panel Evaluation

This protocol provides a framework for evaluating the sensory properties of this compound in a food matrix using a trained sensory panel.[1][10][11]

Objective: To determine the sensory threshold and characterize the cooling profile of this compound.

Panelists: A panel of 10-15 trained sensory assessors, screened for their ability to perceive and scale cooling sensations.

Materials:

  • Beverage samples with varying concentrations of this compound (e.g., 0, 2, 5, 10, 15 ppm).

  • Control sample (0 ppm).

  • Unsalted crackers and room temperature water for palate cleansing.

  • Standardized sample cups labeled with random three-digit codes.

  • Sensory evaluation booths with controlled lighting and temperature.

  • Data collection software or ballots.

Procedure:

  • Sample Preparation and Presentation:

    • Prepare samples as described in Protocol 5.1.

    • Pour 30 mL of each sample into the coded cups.

    • Present the samples to the panelists in a randomized order.

  • Evaluation:

    • Instruct panelists to take a sip of the sample, hold it in their mouth for 10 seconds, and then expectorate.

    • Panelists will rate the perceived cooling intensity on a labeled magnitude scale (LMS) or a 15-point intensity scale at specific time intervals (e.g., 0, 30, 60, 90, 120, 180 seconds) to create a time-intensity profile.

    • Panelists should also provide descriptive feedback on the character of the cooling sensation (e.g., location in the mouth, onset speed, clean vs. chemical).

  • Palate Cleansing: Ensure panelists rinse their mouths thoroughly with water and wait for at least 5 minutes between samples to allow the cooling sensation to dissipate.

  • Data Analysis:

    • Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between concentrations.

    • Plot the mean intensity ratings over time to visualize the time-intensity profiles.

    • The detection threshold can be determined using the method of limits or signal detection theory.

Stability Considerations

Amides are generally considered to be chemically stable functional groups.[2] However, the stability of this compound should be evaluated under specific food processing conditions.

  • Thermal Stability: Amides are relatively resistant to thermal degradation under typical baking and pasteurization conditions. However, prolonged exposure to high temperatures could potentially lead to degradation. Stability studies should be conducted by incorporating the compound into the food matrix, subjecting it to the relevant processing conditions, and then quantifying its concentration using the GC-MS method described in Protocol 5.2.

  • pH Stability: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when combined with heat. It is advisable to assess the stability of this compound in high and low pH food and beverage systems over the product's intended shelf life.

Regulatory Status

As of the date of this document, a specific GRAS (Generally Recognized as Safe) notification for this compound has not been identified in the FDA's public database. Similar N-alkylcarboxamide cooling agents, such as WS-3, have been granted GRAS status.[12] It is the responsibility of the user to ensure compliance with all local and international food additive regulations before commercial use.

References

Application Notes and Protocols for Testing the Insect Repellent Properties of N-ethyl-3-methylbutanamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the insect repellent properties of N-ethyl-3-methylbutanamide and its analogs. The methodologies cover a range of behavioral and electrophysiological assays to establish efficacy and understand the mechanism of action.

Introduction

This compound belongs to the carboxamide class of compounds, which has been investigated for insect repellent properties. Analogs of this compound have shown promising results in various laboratory assays. These protocols are designed to provide a standardized framework for testing the repellency of novel this compound analogs against medically important insects, such as Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.

Quantitative Data Summary

The following tables summarize the repellent efficacy of selected carboxamide analogs, providing key data points for comparison.

Table 1: Duration of Repellency and Minimum Effective Dosage of Carboxamide Analogs against Aedes aegypti [1][2][3]

CompoundDosage on Cloth (μmol/cm²)Duration of Repellency (Days)Minimum Effective Dosage (MED) (μmol/cm²)
(E)-N-cyclohexyl-N-ethyl-2-hexenamide2522-
2.55-
Hexahydro-1-(1-oxohexyl)-1H-azepine--0.033
DEET (N,N-diethyl-3-methylbenzamide) 25 7 0.047
2.5 2.5
N-butyl-N-ethyl-3-methylbutanamide2570.172
N-butyl-N-ethyl-2,2-dimethylpropanamide2510.286

Data sourced from a study on novel carboxamides as potential mosquito repellents. The duration of repellency was determined using a cloth patch assay until the first bite was recorded. The MED is the minimum dose required to prevent bites from Aedes aegypti.[1][2][3]

Table 2: Toxicity of Carboxamide Analogs against Female Aedes aegypti [4][5]

Compound24-h LD50 (μ g/mosquito )24-h LD95 (μ g/mosquito )
Hexahydro-1-(1-oxohexyl)-1H-azepine0.4-
N-ethyl-2-methyl-N-phenyl-benzamide-1.82
N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide15.6672.07

LD50 and LD95 values were determined by topical application.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the repellent properties of this compound analogs.

Behavioral Assays

Behavioral assays are crucial for determining the ability of a compound to prevent insects from host-seeking and biting.

This method is suitable for screening a large number of compounds for their duration of repellency.

Objective: To determine the long-lasting efficacy of a repellent applied to cloth.

Materials:

  • Test compounds (this compound analogs)

  • DEET (as a positive control)

  • Acetone (B3395972) (or other suitable solvent)

  • Muslin cloth patches (50 cm²)

  • Glass vials

  • Card stock

  • Stapler

  • Masking tape

  • Nylon stocking

  • Plastic sleeve with a 4 x 8 cm window

  • Glove

  • Cages of 500 female Aedes aegypti mosquitoes (5-15 days old, sugar-starved for 12h)

  • Human volunteers

Procedure:

  • Prepare solutions of the test compounds and DEET in acetone to achieve final concentrations of 25 and 2.5 μmol/cm² on the cloth patches.

  • Place a 50 cm² muslin cloth piece into a vial containing 1 ml of the test solution.

  • Seal the vials and store them at -4°C for up to 48 hours.

  • Before testing, remove the cloth from the vial and staple it onto two sections of card stock (5 x 2.5 cm).

  • Affix masking tape to the edges of the card stock.

  • Allow the treated cloth to dry for at least 3 minutes.

  • A human volunteer wears a protective glove on one hand and a nylon stocking followed by a plastic sleeve on the corresponding arm. The window in the sleeve should be positioned on the anterior surface of the forearm.

  • Affix the treated cloth patch over the window in the sleeve.

  • Insert the treated arm into the mosquito cage for 1 minute.

  • After 1 minute, shake the arm briskly and count the number of mosquitoes that remain biting through the cloth.

  • The failure point is defined as the first day that five or more mosquitoes bite through the treated cloth in 1 minute.

  • Repeat the test daily to determine the duration of repellency.

Data Analysis: Record the number of days until the failure point is reached for each compound and concentration. Compare the results to the DEET control.

This assay evaluates the ability of a volatile compound to drive insects out of a treated area.

Objective: To measure the spatial repellency and contact irritancy of a compound.

Materials:

  • Excito-repellency test chambers (two connected boxes, a main chamber and a receiving chamber)

  • Treated filter paper or fabric

  • Untreated control paper/fabric

  • Female mosquitoes (Aedes aegypti)

  • Timer

Procedure:

  • Line the main chamber with the treated fabric or paper. The receiving chamber remains untreated.

  • Introduce a known number of female mosquitoes into the main chamber.

  • Allow the mosquitoes to acclimatize for a specified period (e.g., 3 minutes) before opening the escape port to the receiving chamber.[6][7]

  • Record the number of mosquitoes that escape from the main chamber to the receiving chamber over a set period (e.g., 30 minutes).

  • For a control experiment, use an untreated paper/fabric in the main chamber.

Data Analysis: Calculate the percentage of escaped mosquitoes for both the treatment and control groups. A significantly higher escape rate in the treatment group indicates spatial repellency.

This assay assesses a compound's ability to inhibit the attraction of insects to a host cue.

Objective: To determine if a compound blocks the insect's perception of an attractant.

Materials:

  • Y-tube olfactometer

  • Clean, humidified air source

  • Source of attractant (e.g., human hand, CO₂)

  • Test compound delivery system (e.g., treated filter paper in an airline)

  • Female mosquitoes (Aedes aegypti)

Procedure:

  • Pump clean, humidified air through both arms of the Y-tube.

  • Introduce an attractant into the airflow of one arm (the "control arm").

  • In the other arm (the "test arm"), introduce the test compound along with the same attractant.

  • Release a single mosquito at the base of the Y-tube and allow it to choose between the two arms.

  • Record the mosquito's choice.

  • Repeat with a sufficient number of mosquitoes to obtain statistically significant data.

Data Analysis: Calculate the percentage of mosquitoes choosing the control arm versus the test arm. A significant preference for the control arm indicates that the test compound inhibits attraction to the host cue.

Electrophysiological Assays

Electrophysiological assays provide insights into the neural mechanisms of repellency by measuring the responses of olfactory sensory neurons (OSNs) to chemical stimuli.

SSR allows for the direct measurement of action potentials from individual OSNs in response to an odorant.

Objective: To characterize the response of specific OSNs to this compound analogs.

Materials:

  • Live, immobilized female mosquitoes

  • Tungsten or glass microelectrodes

  • Micromanipulators

  • Microscope

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., Pasteur pipette with treated filter paper)

  • Saline solution

Procedure:

  • Immobilize a mosquito on a slide or in a pipette tip.[8]

  • Insert a reference electrode into the mosquito's eye or another part of the body.[9][8]

  • Under a microscope, carefully insert a recording electrode into the base of a single olfactory sensillum on the antenna or maxillary palp.[9][10]

  • Deliver a puff of air carrying the vapor of the test compound over the antenna.

  • Record the resulting action potentials (spikes) from the OSNs within the sensillum.

  • Use a control of clean air to measure the baseline firing rate.

Data Analysis: Count the number of spikes in a defined period before, during, and after the stimulus. A significant increase or decrease in the spike frequency compared to the baseline indicates that the OSN is sensitive to the compound.

EAG measures the summed potential changes from all olfactory neurons on the antenna in response to an odorant, providing a general measure of olfactory detection.

Objective: To screen compounds for their ability to elicit a general olfactory response.

Materials:

  • Excised mosquito antenna or a whole-head preparation

  • Glass capillary electrodes filled with saline

  • Micromanipulators

  • Amplifier and data acquisition system

  • Odor delivery system

Procedure:

  • Excise a mosquito antenna or prepare a whole-head mount.

  • Mount the antenna between two glass capillary electrodes.

  • Deliver a puff of air containing the test compound over the antenna.

  • Record the resulting voltage deflection (the EAG response).

  • Use a solvent blank as a control.

Data Analysis: Measure the amplitude of the EAG response in millivolts. A larger amplitude indicates a stronger overall olfactory response to the compound.

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR_Complex->OSN Activation (Ion Channel Gating) AL Antennal Lobe OSN->AL Signal Transmission PN Projection Neuron AL->PN LH Lateral Horn (Innate Behavior) PN->LH MB Mushroom Body (Learned Behavior) PN->MB

Caption: Simplified insect olfactory signaling pathway.

Experimental Workflow for Repellent Screening

Repellent_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Efficacy Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Confirmation Synthesis Synthesize this compound Analogs Formulation Prepare Test Formulations (e.g., in acetone) Synthesis->Formulation EAG Electroantennography (EAG) (General Olfactory Response) Formulation->EAG Cloth_Patch Cloth Patch Assay (Duration & MED) Formulation->Cloth_Patch Y_Tube Y-Tube Olfactometer (Attraction-Inhibition) EAG->Y_Tube Promising Candidates Cloth_Patch->Y_Tube Promising Candidates SSR Single-Sensillum Recording (SSR) (Specific Neuron Response) Y_Tube->SSR Lead Candidates Arm_In_Cage Arm-in-Cage Test (Complete Protection Time) Y_Tube->Arm_In_Cage SSR->Arm_In_Cage

Caption: A typical workflow for screening and characterizing novel insect repellents.

Logical Relationship of Repellency Assays

Repellency_Assay_Logic Repellent_Properties Overall Repellent Properties Spatial_Repellency Spatial Repellency (Non-contact) Repellent_Properties->Spatial_Repellency Contact_Irritancy Contact Irritancy Repellent_Properties->Contact_Irritancy Attraction_Inhibition Attraction-Inhibition Repellent_Properties->Attraction_Inhibition Feeding_Deterrence Feeding Deterrence Repellent_Properties->Feeding_Deterrence Excito_Repellency_Chamber Excito-Repellency Chamber Spatial_Repellency->Excito_Repellency_Chamber Contact_Irritancy->Excito_Repellency_Chamber Y_Tube_Olfactometer Y-Tube Olfactometer Attraction_Inhibition->Y_Tube_Olfactometer Cloth_Patch_Assay Cloth Patch Assay Feeding_Deterrence->Cloth_Patch_Assay Arm_In_Cage_Test Arm-in-Cage Test Feeding_Deterrence->Arm_In_Cage_Test

Caption: Logical relationships between different types of repellency and the assays used to measure them.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of N-ethyl-3-methylbutanamide (also known as N-ethylisovaleramide).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary and highly effective methods for synthesizing this compound:

  • The Acyl Chloride Method: This involves the reaction of isovaleryl chloride (3-methylbutanoyl chloride) with ethylamine (B1201723). This nucleophilic acyl substitution is typically fast, high-yielding, and proceeds under mild conditions.[][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct.[2]

  • The Carboxylic Acid Coupling Method: This method couples isovaleric acid (3-methylbutanoic acid) directly with ethylamine using a coupling reagent. This approach avoids the need to prepare the acyl chloride separately.[3][4] Common coupling reagents include carbodiimides (like EDC) and uronium salts (like HATU).[][5]

Q2: How do I choose between the acyl chloride and the carboxylic acid coupling method?

A2: The choice depends on several factors:

  • Reagent Availability & Handling: Isovaleryl chloride is highly reactive and sensitive to moisture.[2] If you do not have access to it or prefer to avoid handling it, the coupling method using the more stable isovaleric acid is a better choice.

  • Reaction Speed & Vigor: The acyl chloride reaction is often very fast and can be highly exothermic, requiring careful temperature control.[][2] Coupling reactions are generally easier to control.

  • Cost: Carbodiimide coupling agents like EDC are often more cost-effective than uronium reagents like HATU, but the latter can be more efficient, especially for difficult couplings.[3][5] The acyl chloride method may be cheaper if thionyl chloride or oxalyl chloride is readily available for its preparation.[6]

Q3: Why is a base necessary in these reactions?

A3: A base is crucial for two main reasons. In the acyl chloride method, the reaction produces one equivalent of HCl, which will react with the ethylamine to form ethylammonium (B1618946) chloride salt.[7][8] This salt is not nucleophilic and will not react with the acyl chloride, thus stopping the reaction.[9] A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl as it forms.[2][10] In the carboxylic acid coupling method, a base is used to deprotonate the carboxylic acid and neutralize any acidic species generated during the activation process, facilitating the reaction.[5][10]

Q4: What are the best solvents for this synthesis?

A4: The ideal solvent should dissolve all reactants and be inert to the reaction conditions.

  • For the Acyl Chloride Method: Aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, or toluene (B28343) are commonly used.[][6] It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.[2]

  • For the Coupling Method: N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties.[5] Dichloromethane (DCM) and acetonitrile (B52724) (CH₃CN) are also effective alternatives and can be easier to remove during the workup.[5]

Troubleshooting Guide

Problem 1: My reaction is sluggish or has not gone to completion (verified by TLC or LC-MS).

  • Possible Cause 1: Reagent Quality. Your reagents or solvent may not be pure or dry enough. Acyl chlorides are particularly sensitive to moisture.[2]

    • Solution: Ensure you are using anhydrous solvents. If using the acyl chloride method, ensure the isovaleryl chloride is fresh or has been properly stored. For coupling reactions, check the quality of the coupling agent and base.[5]

  • Possible Cause 2: Insufficient Activation. In the coupling method, the carboxylic acid may not be fully activated.

    • Solution: Increase the equivalents of the coupling reagent and the amine slightly (e.g., 1.1-1.2 equivalents).[5] Allow the carboxylic acid, base, and coupling reagent to "pre-activate" by stirring for a few minutes before adding the ethylamine.[5]

  • Possible Cause 3: Low Temperature. While many reactions proceed at room temperature, some may require more energy.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress.[5] Be cautious of potential side reactions at higher temperatures.

Problem 2: The yield is very low, and I see multiple spots on my TLC plate.

  • Possible Cause 1: Side Reactions. In the acyl chloride method, hydrolysis of the starting material is a common side reaction if moisture is present.[2] In the coupling method, the choice of reagent can lead to byproducts. For example, using DCC can form a dicyclohexylurea (DCU) byproduct that can be difficult to remove.

    • Solution: Strictly use anhydrous conditions for the acyl chloride method. For coupling reactions, select a reagent like EDC where the urea (B33335) byproduct is water-soluble, simplifying purification.

  • Possible Cause 2: Incorrect Stoichiometry. Using an incorrect ratio of reactants can lead to unreacted starting materials and lower yields.

    • Solution: Carefully measure all reactants. For the acyl chloride method, using two equivalents of ethylamine (one to react, one to act as the base) or one equivalent of ethylamine and 1.1-1.5 equivalents of a tertiary amine base (like TEA or DIPEA) is common.[2]

Problem 3: I have isolated a product, but it is not the desired amide.

  • Possible Cause: Unstable Intermediate or Unexpected Reactivity. In some cases, unexpected side reactions can occur. For instance, if using an alcohol as a solvent with the acyl chloride method, you may form an ester.[11]

    • Solution: Double-check your solvent and ensure it is aprotic and non-nucleophilic. Confirm the identity of your starting materials. Use NMR or Mass Spectrometry to characterize the unexpected product to help diagnose the issue.

Data Presentation: Reagent Comparison

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassTypical Solvent(s)BaseKey AdvantagesKey Disadvantages
HATU Uronium SaltDMF, ACNDIPEA, TEAHighly efficient, fast reaction times, good for less reactive amines.[3][5]Higher cost, can be sensitive to moisture.
HBTU Uronium SaltDMF, DCMDIPEA, TEAVery effective and widely used.[5]Can pose safety concerns (explosive potential of HOBt additive).[5]
EDC CarbodiimideDMF, DCMDIPEA, TEACost-effective, water-soluble urea byproduct is easy to remove.[5][12]May require an additive (e.g., HOAt, Oxyma) for best results.[10][12]
DCC CarbodiimideDCM, THF-Inexpensive and effective.[3][4]Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration.[4]

Table 2: Comparison of Common Solvents and Bases

Reagent TypeReagentKey Characteristics
Solvent DMF Excellent solvating properties, but high boiling point can make it difficult to remove.[5]
DCM Good solvent for many reagents, volatile and easy to remove.[5]
Acetonitrile Good alternative to DMF or DCM, can provide excellent results.[5]
Base DIPEA Non-nucleophilic, sterically hindered base, often preferred to minimize side reactions.[5][10]
TEA Common, inexpensive non-nucleophilic base.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

This protocol details the reaction of isovaleryl chloride with ethylamine, a variation of the Schotten-Baumann reaction.[6]

Materials:

  • Ethylamine (1.0 equiv)

  • Isovaleryl chloride (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylamine (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM (to achieve a concentration of ~0.5 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[]

  • Addition of Acyl Chloride: Add isovaleryl chloride (1.05 equiv) dropwise to the cooled solution over 15-20 minutes. The reaction can be exothermic.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction's progress by TLC or LC-MS.[2]

  • Quenching: Once the reaction is complete, quench by slowly adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: Synthesis of this compound via HATU Coupling

This protocol uses a modern and highly efficient uronium salt coupling reagent.[5]

Materials:

  • Isovaleric acid (1.0 equiv)

  • Ethylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve isovaleric acid (1.0 equiv) in anhydrous DMF (to achieve a concentration of ~0.1 M).

  • Addition of Reagents: To the stirred solution, add DIPEA (2.0 equiv), followed by HATU (1.1 equiv).[5] Allow this mixture to stir at room temperature for 5-10 minutes for pre-activation.

  • Addition of Amine: Add ethylamine (1.1 equiv) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash it several times with water to remove the DMF and other water-soluble components. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products R1 Isovaleryl Chloride P1 This compound R1->P1 R2 Ethylamine R2->P1 P2 Ethylammonium Chloride R2->P2 Base Base (e.g., TEA or excess Ethylamine) Base->P2 Solvent Anhydrous Solvent (e.g., DCM)

Caption: Reaction pathway for the synthesis via the acyl chloride method.

Experimental_Workflow A 1. Setup & Reagent Addition (Reactants, Solvent, Base) B 2. Reaction (Stir at 0°C to RT) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quench, Wash, Extract) C->D Reaction Complete E 5. Drying & Concentration (Dry with MgSO4, Rotovap) D->E F 6. Purification (Column Chromatography or Distillation) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for amide synthesis and purification.

Troubleshooting_Workflow Start Low or No Product Yield CheckSM Analyze reaction mixture (TLC or LC-MS) Start->CheckSM SM_Unchanged Starting materials largely unreacted? CheckSM->SM_Unchanged New_Spot New, unidentified spot(s) formed? SM_Unchanged->New_Spot No Action_Reagents Action: • Check reagent/solvent quality (anhydrous?) • Increase reagent equivalents • Increase temperature SM_Unchanged->Action_Reagents Yes Action_SideReaction Action: • Check for moisture (hydrolysis) • Verify solvent is inert • Lower reaction temperature New_Spot->Action_SideReaction Yes Action_OK Action: • Allow more reaction time • Re-evaluate purification method New_Spot->Action_OK No (Product + SM)

Caption: Troubleshooting decision tree for a low-yield amide synthesis.

References

"N-ethyl-3-methylbutanamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-ethyl-3-methylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as isovaleric acid and ethylamine, coupling reagents, and byproducts like N-acylurea if carbodiimide (B86325) reagents are used in the synthesis.[1][2] Residual solvents from the reaction or initial extraction steps can also be present.

Q2: My this compound product is a persistent oil and won't crystallize. What can I do?

A2: If your compound is an oil, crystallization may be challenging. Purification techniques such as flash chromatography or distillation are often more suitable for oily products.[1] You could also try co-distillation with a high-boiling point, non-reactive solvent to remove volatile impurities.

Q3: I am observing significant product loss during column chromatography. What are the likely causes and solutions?

A3: Product loss on a silica (B1680970) gel column can occur if the compound is highly polar and strongly adheres to the stationary phase.[3][4] Consider switching to a less polar solvent system, using a different stationary phase like alumina, or employing reversed-phase chromatography with a C18 column.[3][4]

Q4: How can I remove highly polar impurities from my this compound sample?

A4: For the removal of highly polar impurities, reversed-phase flash chromatography is an effective method.[3][4] Alternatively, a liquid-liquid extraction with an appropriate aqueous solution (e.g., a dilute acid or base wash depending on the nature of the impurity) may be effective.

Q5: What is the recommended method for achieving high purity (>99%) of this compound?

A5: For achieving high purity, a multi-step purification approach is often necessary. This could involve an initial flash chromatography step to remove the bulk of impurities, followed by recrystallization if the compound is a solid, or preparative HPLC for final polishing.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after purification by column chromatography.
  • Possible Cause: The amide may be too polar and is irreversibly binding to the silica gel.[1]

  • Solution:

    • Change the Stationary Phase: Switch from silica gel to a less acidic stationary phase like alumina.

    • Use Reversed-Phase Chromatography: For highly polar amides, reversed-phase chromatography on a C18 column can be more effective.[3][4]

    • Optimize the Mobile Phase: Add a small amount of a polar solvent like methanol (B129727) to your eluent to improve the mobility of the amide on the column.[3]

Problem 2: Presence of a persistent, unknown impurity in the final product.
  • Possible Cause: Formation of a stable byproduct during the synthesis, such as N-acylurea.[2]

  • Solution:

    • Analytical Characterization: Use techniques like LC-MS or GC-MS to identify the impurity.

    • Targeted Extraction: If the impurity has acidic or basic properties, perform a liquid-liquid extraction with a dilute base or acid wash.

    • Specialized Chromatography: Consider using ion-exchange chromatography to specifically target and remove charged impurities.[2]

Problem 3: The purified this compound is not stable and degrades over time.
  • Possible Cause: Presence of residual acidic or basic impurities that catalyze decomposition.

  • Solution:

    • Neutralization: Ensure the final product is neutralized by washing with a saturated sodium bicarbonate solution (if acidic impurities are suspected) or a dilute acid solution, followed by a brine wash.

    • Azeotropic Removal of Water: Ensure the product is completely dry, as water can facilitate hydrolysis. This can be achieved by azeotropic distillation with a solvent like toluene.

    • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPurity Achieved (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Flash Chromatography (Silica Gel) 90-98%60-85%Good for removing non-polar to moderately polar impurities.Can have low recovery for highly polar amides.[1]
Reversed-Phase Chromatography (C18) 95-99%70-90%Excellent for purifying polar compounds.[3][4]Requires aqueous mobile phases; product isolation can be more involved.
Recrystallization >99%50-80%Can provide very high purity for solid compounds.Not suitable for oils or compounds that do not crystallize easily.[1]
Distillation 90-97%60-85%Effective for volatile compounds and removing non-volatile impurities.Requires thermal stability of the compound.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the chosen eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure final_product Final Product is_pure->final_product Yes purification_method Select Purification Method is_pure->purification_method No flash_chrom Flash Chromatography purification_method->flash_chrom Broad applicability recrystallization Recrystallization purification_method->recrystallization If solid distillation Distillation purification_method->distillation If volatile oil check_yield Low Yield? flash_chrom->check_yield recrystallization->check_yield distillation->check_yield change_method Change Purification Method (e.g., Reversed-Phase) check_yield->change_method Yes impurity_present Impurity Still Present? check_yield->impurity_present No change_method->check_purity impurity_present->check_purity No, re-assess identify_impurity Identify Impurity (LC-MS, GC-MS) impurity_present->identify_impurity Yes targeted_removal Targeted Removal (e.g., Extraction, Ion-Exchange) identify_impurity->targeted_removal targeted_removal->check_purity

Caption: Troubleshooting workflow for purification.

Experimental_Workflow_Flash_Chromatography Experimental Workflow: Flash Chromatography prep_sample 1. Prepare Sample: Dissolve crude product in minimal mobile phase pack_column 2. Pack Column: Slurry pack silica gel with eluent prep_sample->pack_column load_sample 3. Load Sample: Carefully apply sample to top of silica bed pack_column->load_sample elute 4. Elute: Run solvent through column load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_tlc 6. Monitor by TLC collect_fractions->monitor_tlc combine_pure 7. Combine Pure Fractions monitor_tlc->combine_pure remove_solvent 8. Remove Solvent: Rotary Evaporation combine_pure->remove_solvent final_product Purified Product remove_solvent->final_product

Caption: Workflow for flash chromatography.

References

Overcoming common issues in "N-ethyl-3-methylbutanamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-ethyl-3-methylbutanamide (also known as N-ethylisovaleramide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective laboratory-scale methods for synthesizing this compound are:

  • From Isovaleryl Chloride and Ethylamine (B1201723): This is a classic and generally high-yielding nucleophilic acyl substitution reaction. Isovaleryl chloride is highly reactive and readily reacts with ethylamine. The reaction is typically fast and exothermic.[1]

  • From Isovaleric Acid and Ethylamine using a Coupling Agent: This method involves the direct condensation of isovaleric acid with ethylamine. It is more atom-economical but requires a coupling agent to activate the carboxylic acid and facilitate the removal of water.[] Common coupling agents include carbodiimides like DCC or EDC, often used with additives like HOBt or HATU.[][3]

Q2: I am getting a low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen method:

  • For the Isovaleryl Chloride method:

    • Hydrolysis of Isovaleryl Chloride: Isovaleryl chloride is sensitive to moisture and can hydrolyze back to isovaleric acid, which will not react with the amine under these conditions. Ensure all glassware is dry and use anhydrous solvents.

    • Protonation of Ethylamine: The reaction produces hydrochloric acid (HCl) as a byproduct. If not neutralized, this will protonate the ethylamine, rendering it non-nucleophilic.[4] Using a slight excess of ethylamine or adding a non-nucleophilic base like triethylamine (B128534) can prevent this.[1]

  • For the Isovaleric Acid with Coupling Agent method:

    • Inefficient Carboxylic Acid Activation: The coupling reagent may be of poor quality, or used in insufficient amounts, leading to incomplete activation of the isovaleric acid.[3]

    • Hydrolysis of the Activated Intermediate: The presence of water can hydrolyze the activated ester intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly impact the reaction's efficiency.[3]

Q3: What are the common side reactions and impurities I should be aware of?

A3: The primary side reactions and potential impurities are specific to the synthetic route:

  • Isovaleryl Chloride Route:

    • Over-acylation: If a primary amine is used and the reaction conditions are not well-controlled, it's possible to form a diacylated product, although this is less common with bulky acyl chlorides like isovaleryl chloride.

    • Unreacted Starting Materials: Residual isovaleryl chloride or ethylamine may be present in the crude product.

    • Isovaleric Acid: If isovaleryl chloride is exposed to moisture, isovaleric acid will be present as an impurity.

  • Isovaleric Acid with Coupling Agent Route:

    • Unreacted Starting Materials: Incomplete reaction will leave residual isovaleric acid and ethylamine.

    • Coupling Agent Byproducts: The byproducts of the coupling agent (e.g., dicyclohexylurea (DCU) if DCC is used) can be a major impurity and may require specific purification steps to remove.

    • Side reactions with the coupling agent: Some coupling agents can lead to the formation of inactive intermediates or other side products.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is usually performed to remove water-soluble impurities. This often involves washing the organic layer with a dilute acid (like 1M HCl) to remove excess amine, followed by a wash with a dilute base (like saturated aqueous NaHCO₃) to remove unreacted carboxylic acid, and finally a wash with brine to remove residual salts.[1]

  • Drying: The organic layer should be dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
Reaction using Isovaleryl Chloride: No or very little product formed.Hydrolysis of isovaleryl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Ethylamine is not nucleophilic. If using an ethylamine salt (e.g., ethylamine hydrochloride), it must be neutralized to the free base before reaction. Ensure a base (e.g., triethylamine or a second equivalent of ethylamine) is present to neutralize the HCl byproduct.[4]
Reaction using Isovaleric Acid & Coupling Agent: No or very little product formed.Poor quality or insufficient coupling agent. Use a fresh, high-quality coupling agent. Ensure at least one equivalent is used.
Presence of water in the reaction. Use anhydrous solvents and ensure all reagents are dry.[3]
Incorrect reaction temperature. Most coupling reactions are initially performed at 0°C and then allowed to warm to room temperature. Check the literature for the optimal temperature for your specific coupling agent.
Issue 2: Multiple Spots on TLC, Indicating Impurities
Symptom Possible Cause Suggested Solution
A spot corresponding to the starting carboxylic acid is present.Incomplete reaction.Increase the reaction time or temperature. Consider using a more efficient coupling agent.
A spot corresponding to the starting amine is present.Insufficient acylating agent or incomplete reaction.Use a slight excess of the isovaleryl chloride or activated isovaleric acid. Ensure the reaction has gone to completion.
A baseline spot or streaking on TLC.Presence of amine salts.The work-up should include a wash with a dilute base to neutralize any amine salts.
A very non-polar spot is observed.Could be a byproduct from the coupling agent.Check the solubility of the coupling agent's byproducts and choose an appropriate purification method (e.g., filtration for DCU, or specific solvent washes).

Quantitative Data

The following tables summarize expected outcomes for the synthesis of this compound based on common synthetic methods for analogous amides.

Table 1: Comparison of Synthetic Routes for Amide Synthesis

Method Starting Materials Typical Yield Purity before Purification Key Advantages Key Disadvantages
Acyl ChlorideIsovaleryl Chloride, EthylamineHigh (>85%)Moderate to HighFast reaction, high yield.Isovaleryl chloride is moisture-sensitive and corrosive.
Coupling AgentIsovaleric Acid, Ethylamine, Coupling Agent (e.g., EDC/HOBt)Good to High (70-90%)ModerateMilder conditions, avoids handling acyl chlorides.Coupling agents and their byproducts can be expensive and difficult to remove.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isovaleryl Chloride

Materials:

  • Isovaleryl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a neat liquid)

  • Triethylamine or an excess of ethylamine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isovaleryl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from Isovaleric Acid using EDC and HOBt

Materials:

  • Isovaleric acid

  • Ethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve isovaleric acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve ethylamine (1.2 equivalents) in a small amount of anhydrous DMF.

  • Slowly add the ethylamine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Reagents: - Isovaleryl Chloride & Ethylamine OR - Isovaleric Acid & Ethylamine Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Mixing Combine Reactants (Control Temperature) Inert_Atmosphere->Mixing Stirring Stir at RT Monitoring Monitor by TLC/LC-MS Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Drying Dry Organic Layer Concentration Concentrate Purification Purify (Distillation/Chromatography) Final_Product This compound Purification->Final_Product Troubleshooting_Tree Start Low/No Yield Observed Method Which synthesis method was used? Start->Method Acyl_Chloride_Check Check for moisture contamination and amine protonation. Method->Acyl_Chloride_Check Acyl Chloride Coupling_Agent_Check Verify coupling agent activity and anhydrous conditions. Method->Coupling_Agent_Check Coupling Agent Solution1 Use dry glassware/solvents. Add a non-nucleophilic base. Acyl_Chloride_Check->Solution1 Solution2 Use fresh coupling agent. Ensure all reagents are anhydrous. Coupling_Agent_Check->Solution2

References

Technical Support Center: Enhancing the Formulation Stability of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of formulations containing N-ethyl-3-methylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound, also known as N-ethylisovaleramide, is a chemical compound with the molecular formula C7H15NO.[1] As an amide, its structure lends itself to a variety of potential applications in pharmaceuticals and agrochemicals, often as an intermediate or a component of a final active molecule. The stability of the amide bond is crucial for maintaining the efficacy and safety of any formulation.

Q2: What are the primary degradation pathways for this compound in formulations?

Like most amide-containing compounds, the primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the amide bond by water, which can be significantly catalyzed by acidic or basic conditions.[2][3] Other potential, though often less common, pathways include oxidation and photodegradation, especially if reactive excipients are present or if the formulation is exposed to light.[3][4]

Q3: My this compound formulation is showing a rapid decrease in potency. What are the likely causes?

A rapid loss of potency is most often due to chemical degradation. The most probable causes for an amide compound are:

  • pH-Dependent Hydrolysis: The formulation's pH may be in a range that accelerates amide bond cleavage.

  • Incompatible Excipients: Certain excipients may contain reactive impurities (e.g., peroxides, aldehydes) or create a microenvironment that promotes degradation.[5]

  • Environmental Factors: Exposure to high temperatures, oxygen, or light can also accelerate degradation.[4][6]

Q4: How does pH affect the stability of this compound?

The stability of the amide bond in this compound is highly pH-dependent. Hydrolysis is typically slowest in the neutral pH range (approximately pH 6-8). The rate of degradation increases significantly in both strongly acidic and strongly alkaline conditions. Therefore, maintaining the formulation pH within a stable range using appropriate buffer systems is critical.

Q5: How can I protect my formulation from photodegradation?

If photodegradation is a concern, International Council for Harmonisation (ICH) Q1B guidelines should be followed for photostability testing.[7][8][9][10] Protective measures include:

  • Using amber or opaque primary packaging to block UV and visible light.

  • Incorporating photostabilizing excipients into the formulation.

  • Ensuring storage conditions specify protection from light.[11]

Q6: What are the best practices for storing this compound and its formulations?

To ensure long-term stability, formulations should be stored in well-sealed containers, protected from light, and kept at controlled, cool temperatures (e.g., refrigerated at 2-8°C or frozen, if the formulation allows).[4][12] Avoid repeated freeze-thaw cycles, which can physically stress the formulation and potentially accelerate degradation.[12]

Troubleshooting Guides

Problem 1: Rapid Degradation in Aqueous Formulations

Issue: You observe a significant loss of this compound (greater than 5% degradation) in your aqueous formulation within a short-term stability study.

start Instability in Aqueous Formulation check_ph Measure Formulation pH start->check_ph ph_extreme Is pH < 5 or > 8? check_ph->ph_extreme cause Likely Cause: Acid/Base Catalyzed Hydrolysis ph_extreme->cause Yes end Stability Improved ph_extreme->end No (Investigate Other Causes) action Action: Perform pH-Stability Profile Study and Reformulate with Buffer (Target pH 6-8) cause->action action->end

Caption: Workflow for diagnosing aqueous instability.

A forced degradation study can illustrate the impact of pH. The table below shows hypothetical first-order degradation rate constants (k) for this compound at 40°C in various buffers.

pH of FormulationBuffer System (50 mM)Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
3.0Glycine-HCl0.0957.3
5.0Acetate0.01163.0
7.4 Phosphate 0.002 346.5
9.0Borate0.04515.4
11.0Carbonate-Bicarbonate0.1504.6

As shown, the compound is significantly more stable at a neutral pH.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to create the formulation prototypes.

  • Incubation: Store aliquots of each sample in sealed vials at an accelerated temperature (e.g., 40°C or 60°C) and protected from light.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Quantify the remaining concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line gives the negative degradation rate constant (-k).

Problem 2: Appearance of Unknown Peaks or Discoloration

Issue: Your HPLC analysis shows new impurity peaks, or the formulation changes color over time, even when the pH is controlled.

start New Impurities or Discoloration Observed prep_blends Prepare Binary Blends: API + Single Excipient (1:1 w/w) with and without moisture start->prep_blends stress_samples Stress Samples (e.g., 40°C/75% RH, 2 weeks) prep_blends->stress_samples analyze Analyze via HPLC and Visual Inspection stress_samples->analyze compare Compare to API-only and Excipient-only Controls analyze->compare incompatible Incompatible Excipient(s) Identified compare->incompatible New Peaks or Color Change end Formulation Optimized compare->end No Change action Action: Avoid incompatible excipients. Consider antioxidants if oxidation is suspected. incompatible->action action->end

Caption: Workflow for excipient compatibility screening.

Drug-excipient compatibility studies are crucial for selecting a stable formulation matrix.[3][13][14][15] The results below are from a hypothetical 4-week study at 40°C/75% RH.

ExcipientRatio (API:Excipient)Visual AppearanceAssay of API (%)Total Impurities (%)
Control (API only) - White powder 99.8 0.15
Microcrystalline Cellulose1:1White powder99.50.25
Lactose Monohydrate1:1Faint yellow powder96.23.50
Povidone (PVP K30)1:1White powder99.30.45
Magnesium Stearate20:1White powder99.60.20

In this example, Lactose Monohydrate shows a significant interaction, indicated by discoloration and a substantial increase in impurities, and should be avoided.

  • Selection: Choose excipients based on the intended dosage form (e.g., fillers, binders, lubricants).

  • Blending: Prepare intimate binary mixtures of this compound with each excipient, typically in a 1:1 or other relevant ratio. Prepare a sample with added moisture (e.g., 5% w/w water) to accelerate potential interactions.

  • Controls: Prepare samples of the active pharmaceutical ingredient (API) alone and each excipient alone.

  • Stressing: Place the samples in open or loosely capped vials and store them under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a defined period (e.g., 2-4 weeks).[15]

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the API and detect any new degradation products. Also, perform visual observations for physical changes like color, clumping, or liquefaction.

Appendix: Key Experimental Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation profile of a drug substance and to develop a stability-indicating analytical method.[2][6][16][17]

  • Objective: To generate potential degradation products under harsh conditions.

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 80°C for 48 hours.

    • Photolytic: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[11]

  • Procedure:

    • For solution studies, dissolve the API in the respective stress medium. For solid-state studies, expose the powder directly.

    • After the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using an HPLC-UV/MS system to separate and identify the parent drug from all formed degradants. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely destroying the parent molecule.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity by showing that degradation product peaks are well-resolved from the main API peak in the forced degradation samples.

References

Technical Support Center: Troubleshooting GC-MS Peak Tailing for N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of N-ethyl-3-methylbutanamide in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem?

Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with a trailing edge that extends beyond the expected Gaussian shape.[1][2] This distortion can lead to inaccurate peak integration and quantification, compromising the reliability of analytical results.[1]

Q2: I am observing peak tailing specifically for this compound. What are the likely causes?

Peak tailing for polar compounds like this compound, a secondary amide, is often due to unwanted chemical interactions with active sites within the GC system.[2][3] These active sites can be exposed silanol (B1196071) groups on the surface of the column or liner.[2][3] Other common causes include column contamination, improper column installation, and issues with the injection technique.[1][2][4]

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A key diagnostic step is to observe the behavior of other peaks in the chromatogram.[5]

  • If only the this compound peak (and other polar analytes) are tailing , the cause is likely chemical in nature, suggesting interactions with active sites.[2][5]

  • If all peaks in the chromatogram are tailing , the issue is more likely physical, such as a disruption in the flow path, an improperly installed column, or a contaminated inlet.[5][6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Initial Checks & Easy Fixes

My peak for this compound is tailing. Where do I start?

Begin with the simplest potential issues before moving to more complex troubleshooting.

  • Review Injection Technique: Overloading the column with too much sample is a common cause of peak distortion.[1][4] Try injecting a more dilute sample to see if the peak shape improves.

  • Check the Syringe: A contaminated or damaged syringe can introduce contaminants or cause poor injection bands. Clean or replace the syringe.

  • Inspect the Septum: A cored or leaking septum can lead to poor peak shape. Replace the septum if it shows signs of wear.

Inlet and Column Troubleshooting

I've checked my injection technique, but the peak is still tailing. What's next?

Focus on the inlet and the analytical column, as these are common sources of peak tailing.

Troubleshooting Workflow

G A Peak Tailing Observed for This compound B Are all peaks tailing? A->B C Yes B->C D No (Only polar analytes) B->D E Likely a Physical Issue (Flow Path Disruption) C->E F Likely a Chemical Issue (Active Sites) D->F G Check for Leaks (Septum, Fittings) E->G J Re-install Column Correctly E->J H Inspect & Clean Inlet Liner F->H L Perform Column Bakeout F->L M Consider an Inert Flow Path (Ultra Inert Liner/Column) F->M N Problem Resolved? G->N K Perform Inlet Maintenance (Replace Liner, O-ring, Septum) H->K I Trim Column Inlet (10-20 cm) I->J J->N K->N L->N M->N O Yes N->O P No N->P Q End O->Q P->I R Replace Column P->R R->Q

Caption: Troubleshooting workflow for GC-MS peak tailing.

Summary of Potential Causes and Solutions
Potential Cause Symptoms Recommended Solution Reference
Column Overload Peak fronting at high concentrations, tailing at lower concentrations. Peak shape improves with dilution.Decrease the amount of sample injected.[4]
Contaminated Inlet Liner Tailing of all peaks, especially active compounds like amides.Replace the inlet liner with a new, deactivated liner.[7]
Active Sites in the System Tailing of polar compounds like this compound.Use an ultra-inert liner and column. Perform regular inlet maintenance and column conditioning.[7]
Improper Column Installation Tailing or splitting of all peaks.Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut.[4][6]
Column Contamination Gradual increase in peak tailing over time.Trim 10-20 cm from the front of the column. Perform a column bakeout.[1][4]
Inlet Temperature Too Low Tailing of later-eluting compounds.Increase the inlet temperature to ensure complete volatilization of the analyte.[6]
Solvent-Phase Mismatch Peak distortion, especially for early eluting peaks.Choose a solvent that is compatible with the stationary phase polarity.[7]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to address peak tailing caused by contamination.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring (if applicable)

  • Lint-free gloves

  • Wrenches for inlet maintenance

  • Solvents for cleaning (e.g., methanol (B129727), acetone, hexane)

Procedure:

  • Cool Down the Inlet: Set the GC inlet temperature to ambient and allow it to cool completely.

  • Turn Off Gases: Turn off the carrier and split vent flows at the instrument.

  • Open the Inlet: Following the manufacturer's instructions, carefully open the inlet.

  • Remove Old Consumables: Remove the septum nut and septum, followed by the inlet liner.

  • Clean the Inlet: If necessary, gently swab the metal surfaces of the inlet with a cotton swab lightly dampened with methanol to remove any visible residue. Allow to dry completely.

  • Install New Consumables: Wearing lint-free gloves, install the new O-ring (if used) and the new deactivated liner.

  • Replace the Septum: Install the new septum and tighten the septum nut according to the manufacturer's recommendations (do not overtighten).

  • Restore Gas Flows and Heat: Turn the carrier gas back on and check for leaks using an electronic leak detector. Once leak-free, restore the inlet temperature to the analytical method setpoint.

  • Equilibrate: Allow the system to equilibrate for at least 30 minutes before running a test sample.

Protocol 2: GC Column Bakeout

This protocol is for conditioning the analytical column to remove contaminants that can cause peak tailing.

Materials:

  • GC-MS system

  • Carrier gas (Helium or Hydrogen)

Procedure:

  • Disconnect from Detector: Disconnect the column from the MS detector to prevent contamination of the ion source. You can leave the column end vented in the oven.

  • Set Gas Flow: Set the carrier gas flow to the normal operating flow rate (e.g., 1-2 mL/min).

  • Set Oven Temperature: Set the oven temperature to the maximum isothermal temperature of the column, or 20-30 °C above the final temperature of your analytical method, whichever is lower. Never exceed the column's maximum temperature limit.

  • Hold Temperature: Hold the oven at this temperature for 1-2 hours. For highly contaminated columns, a longer bakeout may be necessary.

  • Cool Down: Cool the oven down to the initial temperature of your analytical method.

  • Reconnect to Detector: Reconnect the column to the MS detector.

  • Equilibrate and Test: Allow the system to fully equilibrate and pump down. Inject a standard of this compound to evaluate the peak shape.

Logical Relationship Diagram

G A This compound (Polar Analyte) C Adsorption A->C B Active Sites (e.g., Silanols) B->C D Peak Tailing C->D F Mitigation D->F E Inert Flow Path E->F G Symmetrical Peak F->G

Caption: Interaction leading to peak tailing and its mitigation.

References

"N-ethyl-3-methylbutanamide" reaction side products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-3-methylbutanamide. The information is designed to help identify and mitigate the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reaction of Isovaleryl Chloride with Ethylamine (B1201723): This is a straightforward and often rapid method involving the nucleophilic acyl substitution of isovaleryl chloride with ethylamine. A base is typically used to neutralize the hydrochloric acid byproduct.[1]

  • DCC Coupling of Isovaleric Acid and Ethylamine: This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between isovaleric acid and ethylamine under milder conditions.[2][3]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products depend on the synthetic route employed.

  • For the isovaleryl chloride method , common impurities include unreacted starting materials and isovaleric acid, which forms from the hydrolysis of isovaleryl chloride if moisture is present.[1]

  • For the DCC coupling method , the main byproduct is N,N'-dicyclohexylurea (DCU), which is formed from DCC during the reaction.[2] Another potential side product is N-isovaleryl-N,N'-dicyclohexylurea, an unreactive N-acylurea.[2][4]

Q3: How can I minimize the formation of N,N'-dicyclohexylurea (DCU) in my DCC coupling reaction?

A3: While the formation of DCU is inherent to the use of DCC, you can manage it by:

  • Solvent Selection: DCU has low solubility in many organic solvents, which can be used to your advantage for its removal by filtration.[2]

  • Purification: Most of the DCU can be removed by filtration. Any remaining soluble DCU can typically be removed by chromatography.[5]

Q4: What is N-isovaleryl-N,N'-dicyclohexylurea and how is it formed?

A4: N-isovaleryl-N,N'-dicyclohexylurea is an inactive byproduct that can form during DCC-mediated coupling reactions. It arises from the rearrangement of the O-acylisourea intermediate.[2][4] The formation of this side product can be minimized by using additives such as HOBt (1-hydroxybenzotriazole), which act as active ester intermediates and reduce the likelihood of rearrangement.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution Preventative Measure
Incomplete Reaction Monitor the reaction progress using TLC, GC-MS, or HPLC to ensure it has gone to completion. If incomplete, consider extending the reaction time or slightly increasing the temperature.Optimize reaction conditions (time, temperature, stoichiometry of reagents) based on small-scale trial reactions.
Hydrolysis of Isovaleryl Chloride If using the acyl chloride route, ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Use anhydrous solvents and reagents.
Formation of N-acylurea byproduct (DCC route) Add 1-hydroxybenzotriazole (B26582) (HOBt) or a similar reagent to the reaction mixture. This will form an active ester intermediate, which is less prone to rearrangement to the N-acylurea.[6]Routinely include HOBt or a similar activating agent in the standard protocol for DCC couplings.
Poor Work-up and Isolation Review the extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to remove acidic or basic impurities. For chromatographic purification, select a suitable solvent system for optimal separation.Develop and validate a robust work-up and purification protocol.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Identification Method Troubleshooting/Removal
Unreacted Isovaleric Acid or Isovaleryl Chloride Incomplete reaction or hydrolysis of isovaleryl chloride.GC-MS, HPLC, NMRWash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. Ensure the reaction goes to completion.
Unreacted Ethylamine Use of excess ethylamine.GC-MS, HPLC, NMRWash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine.
N,N'-Dicyclohexylurea (DCU) Inherent byproduct of DCC coupling.[2]NMR, HPLCFilter the reaction mixture to remove the precipitated DCU. Further purification can be achieved by column chromatography.[5]
N-Isovaleryl-N,N'-dicyclohexylurea Rearrangement of the O-acylisourea intermediate in DCC coupling.[4]HPLC, Mass SpectrometryUse HOBt or a similar additive during the coupling reaction. This impurity can often be separated from the desired product by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Isovaleryl Chloride
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add isovaleryl chloride (1.0 equivalent) dropwise to the stirred ethylamine solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of this compound via DCC Coupling
  • Reaction Setup: To a solution of isovaleric acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and ethylamine (1.1 equivalents). Stir the mixture at room temperature.

  • Addition of DCC: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of DCU will form.[2]

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dilute the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition.

Visualizations

Reaction_Pathway_Acyl_Chloride Isovaleryl_Chloride Isovaleryl_Chloride Product This compound Isovaleryl_Chloride->Product Side_Product_1 Isovaleric Acid (from hydrolysis) Isovaleryl_Chloride->Side_Product_1 H2O Ethylamine Ethylamine Ethylamine->Product Side_Product_2 Ethylammonium Chloride Ethylamine->Side_Product_2 HCl

Synthesis via Isovaleryl Chloride

Reaction_Pathway_DCC Isovaleric_Acid Isovaleric_Acid O_acylisourea O-acylisourea intermediate Isovaleric_Acid->O_acylisourea Ethylamine Ethylamine Product This compound Ethylamine->Product DCC DCC DCC->O_acylisourea Side_Product_1 N,N'-Dicyclohexylurea (DCU) Side_Product_2 N-Isovaleryl-N,N'- dicyclohexylurea O_acylisourea->Product O_acylisourea->Side_Product_1 O_acylisourea->Side_Product_2 rearrangement Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Analysis Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Purity_Analysis Purity & Identity Confirmation (GC-MS, HPLC, NMR) Purification->Purity_Analysis

References

Technical Support Center: Enhancing Sensory Perception of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the sensory perception of N-ethyl-3-methylbutanamide.

FAQs: Understanding this compound

Q1: What is this compound and what is its primary sensory effect?

A1: this compound is a synthetic compound known for producing a cooling sensation.[1][2][3] It belongs to a class of compounds often referred to as "cooling agents."

Q2: What is the mechanism of action for the cooling sensation of this compound?

A2: The cooling sensation is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][3] TRPM8 is a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[1] When activated by cooling agents like this compound, it allows an influx of calcium ions into sensory neurons, which is interpreted by the brain as a cooling sensation.

Q3: How does the cooling intensity of this compound compare to other cooling agents like menthol?

Troubleshooting Guide: Sensory Panel Experiments

This guide addresses common issues encountered during the sensory evaluation of cooling agents like this compound.

Issue Potential Cause(s) Troubleshooting Steps
High variability in panelist scores for cooling intensity. 1. Lack of standardized training: Panelists may have different internal references for "cooling." 2. Sensory fatigue or adaptation: Repeated exposure to cooling agents can decrease sensitivity. 3. Inconsistent sample presentation: Variations in temperature, concentration, or volume of the sample can affect perception.1. Implement a robust training program: Use reference standards (e.g., different concentrations of menthol) to calibrate panelists.[5][6][7] 2. Control sample exposure: Provide adequate rest periods between samples and use palate cleansers like room temperature water and unsalted crackers. 3. Standardize sample presentation: Ensure all samples are presented at the same temperature and in identical volumes.
Panelists report off-tastes (e.g., bitterness, metallic notes). 1. Impurity of the compound: The synthesis of this compound may result in by-products with distinct tastes. 2. Interaction with the delivery vehicle: The base matrix (e.g., water, ethanol (B145695), food product) can interact with the cooling agent to produce off-notes. 3. High concentration: At high concentrations, some cooling agents can elicit sensations of burning or irritation.[1]1. Verify compound purity: Use analytical techniques like GC-MS to confirm the purity of the this compound. 2. Evaluate the base matrix separately: Conduct sensory evaluation of the delivery vehicle alone to identify any inherent off-tastes. 3. Conduct dose-response studies: Determine the optimal concentration range that provides a clean cooling sensation without undesirable side effects.
Inconsistent results in synergistic enhancement experiments. 1. Poor solubility or dispersion of compounds: If the cooling agent and the potential enhancer are not uniformly mixed, their interaction will be inconsistent. 2. Complex sensory interactions: The combination of compounds may be creating new sensory notes that interfere with the perception of cooling. 3. Lack of a clear protocol for evaluating synergy: Panelists may not be instructed on how to rate the combined effect.1. Optimize formulation: Use appropriate solvents or emulsifiers to ensure a homogenous mixture. 2. Utilize descriptive analysis: Train panelists to identify and rate all sensory attributes, not just cooling, to understand the complete sensory profile of the mixture.[8][9][10] 3. Develop a specific synergy evaluation protocol: Clearly define what constitutes a synergistic effect (e.g., a cooling intensity greater than the sum of the individual components) and provide clear instructions to the panelists.

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of Cooling Intensity

Objective: To quantify the cooling intensity of this compound and compare it to a reference coolant (e.g., L-menthol).

Methodology:

  • Panelist Training:

    • Recruit and screen 10-12 panelists based on their sensory acuity and ability to describe sensations.[8][9][10]

    • Train panelists on a standardized intensity scale (e.g., a 15-cm line scale anchored with "no cooling" and "extremely high cooling").

    • Use reference solutions of L-menthol at varying concentrations (e.g., 50, 100, 200 ppm) to anchor the scale.

  • Sample Preparation:

    • Prepare solutions of this compound and L-menthol in a neutral base (e.g., deionized water with a small amount of food-grade ethanol for solubility).

    • Prepare a range of concentrations for each compound to be tested.

  • Evaluation Procedure:

    • Present panelists with coded, randomized samples in individual sensory booths.

    • Instruct panelists to rinse their mouths with purified water before and after each sample.

    • Panelists should take a standardized amount of the sample (e.g., 10 mL), hold it in their mouth for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists will then rate the maximum perceived cooling intensity on the provided line scale.

    • A minimum of a 5-minute break should be enforced between samples to prevent sensory fatigue.

  • Data Analysis:

    • Measure the distance from the "no cooling" anchor to the panelist's mark on the line scale.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in cooling intensity between the compounds and concentrations.[9]

Protocol 2: In-Vitro TRPM8 Activation using Calcium Imaging

Objective: To assess the ability of this compound to activate the TRPM8 channel in a cell-based assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in the appropriate medium.

    • Transfect the cells with a plasmid encoding for human TRPM8 and a fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP).[11][12][13][14][15]

  • Calcium Imaging Procedure:

    • Plate the transfected cells in a multi-well plate suitable for fluorescence microscopy.

    • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution).

    • Acquire a baseline fluorescence reading before adding the test compound.

    • Add a solution of this compound at various concentrations to the wells.

    • Immediately begin recording the change in fluorescence over time using a fluorescence microscope or a plate reader.

    • As a positive control, use a known TRPM8 agonist like L-menthol or icilin.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀).

    • Plot the dose-response curve of ΔF/F₀ versus the concentration of this compound.

    • Calculate the EC₅₀ value (the concentration that elicits 50% of the maximum response) to determine the potency of the compound.

Data Presentation

Table 1: Comparative Cooling Intensity of Synthetic Cooling Agents (Illustrative)

CompoundChemical NameCooling Intensity vs. Menthol (approx.)Potential Off-Tastes
L-Menthol(1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol1x (Reference)Minty, slightly bitter at high concentrations
This compound This compound Data not available in literature Data not available in literature
WS-3N-Ethyl-p-menthane-3-carboxamide~1.5xMinimal
WS-5Ethyl 3-(p-menthane-3-carboxamido)acetate~4xMinimal
WS-23N,2,3-Trimethyl-2-isopropylbutanamide~0.75xSlight musty note reported by some

Note: The data for WS-3, WS-5, and WS-23 are provided for comparative purposes based on available literature.[4] Researchers should conduct their own sensory evaluations to determine the specific profile of this compound.

Visualizations

TRPM8_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CoolingAgent This compound TRPM8 TRPM8 Channel (Closed) CoolingAgent->TRPM8 Binds to receptor TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Channel Opens Signaling Downstream Signaling Cascade Ca_Influx->Signaling Perception Sensation of Cooling Signaling->Perception

Caption: TRPM8 channel activation by this compound.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Training Panelist Training & Calibration Sample_Prep Sample Preparation (Coded & Randomized) Panelist_Training->Sample_Prep Sensory_Eval Individual Sensory Evaluation in Booths Sample_Prep->Sensory_Eval Data_Collection Data Collection on Intensity Scales Sensory_Eval->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for Quantitative Descriptive Analysis.

References

Technical Support Center: Method Development for Trace Analysis of "N-ethyl-3-methylbutanamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the trace analysis of "N-ethyl-3-methylbutanamide".

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the trace analysis of "this compound"?

A1: The primary challenges include:

  • Polarity: As a moderately polar compound, "this compound" can exhibit poor retention on traditional non-polar gas chromatography (GC) columns and may require derivatization for optimal performance.

  • Peak Tailing: The amide functional group can interact with active sites in the GC inlet and column, leading to asymmetric peak shapes (tailing), which can affect quantification.

  • Matrix Effects: In complex matrices such as plasma or tissue extracts, co-eluting endogenous substances can suppress or enhance the ionization of "this compound" in liquid chromatography-mass spectrometry (LC-MS), impacting accuracy and sensitivity.

  • Low Volatility: Compared to smaller molecules, its volatility might be a limiting factor for GC analysis, potentially requiring higher inlet and oven temperatures.

Q2: Which analytical technique is more suitable for the trace analysis of "this compound," GC-MS or LC-MS/MS?

A2: Both techniques can be suitable, and the choice depends on the specific requirements of the assay:

  • GC-MS is a robust technique for volatile and semi-volatile compounds. For "this compound," derivatization may be necessary to improve volatility and reduce peak tailing, leading to excellent sensitivity and chromatographic resolution.

  • LC-MS/MS is highly sensitive and specific, particularly for polar and non-volatile compounds in complex matrices. It often requires less sample preparation than GC-MS and can directly analyze the compound without derivatization. However, it is more susceptible to matrix effects.

Q3: What are the expected fragmentation patterns for "this compound" in mass spectrometry?

A3: In electron ionization mass spectrometry (EI-MS), common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For "this compound" (Molecular Weight: 129.20 g/mol ), key fragments would likely include:

  • Alpha-cleavage at the carbonyl group, leading to the formation of an acylium ion.

  • Cleavage of the N-ethyl bond.

  • Loss of small neutral molecules. A detailed experimental mass spectrum should be acquired to confirm the specific fragmentation pattern.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect to achieve?

A4: The achievable LOD and LOQ are highly dependent on the matrix, instrumentation, and sample preparation method. However, for trace analysis of similar small amide compounds, the following ranges can be expected:

  • GC-MS (with derivatization): LOD in the range of 0.1-10 ng/mL and LOQ in the range of 0.5-30 ng/mL.

  • LC-MS/MS: LOD in the range of 0.01-5 ng/mL and LOQ in the range of 0.05-15 ng/mL.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of the amide group with active sites (silanols) in the inlet liner or column.- Contamination of the GC system.- Improper column installation.- Use a deactivated inlet liner and a base-deactivated GC column.- Perform regular maintenance, including cleaning the inlet and trimming the column.- Ensure the column is installed correctly according to the manufacturer's instructions.- Consider derivatization of the amide to reduce its polarity and activity.
Poor Sensitivity / No Peak - Analyte degradation in the hot inlet.- Insufficient volatility.- Leaks in the system.- Low concentration in the sample.- Optimize the inlet temperature; a lower temperature may prevent degradation.- Derivatize the sample to increase volatility.- Perform a leak check of the GC system.- Implement a sample pre-concentration step (e.g., solid-phase extraction).
Poor Reproducibility - Inconsistent injection volume.- Variability in sample preparation.- Matrix effects from co-eluting compounds.- Use an autosampler for precise and consistent injections.- Standardize the sample preparation protocol and use an internal standard.- Improve sample cleanup to remove interfering matrix components.
Baseline Noise or Drift - Column bleed.- Contaminated carrier gas.- Septum bleed.- Condition the column according to the manufacturer's instructions.- Use high-purity carrier gas with appropriate traps.- Use high-quality, low-bleed septa and replace them regularly.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components affecting the ionization efficiency of the analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Optimize the sample preparation method (e.g., use a more selective solid-phase extraction protocol).- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Dilute the sample to reduce the concentration of interfering substances.
Low Signal Intensity - Poor ionization efficiency in the selected mode (positive or negative).- Suboptimal source parameters.- Inefficient sample transfer.- Evaluate both positive and negative ionization modes to determine the most sensitive.- Optimize source parameters such as gas flows, temperature, and voltages.- Ensure proper nebulization and spray stability.
Peak Fronting or Tailing - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Dilute the sample or inject a smaller volume.- Use a different column chemistry or mobile phase additives to improve peak shape.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Carryover - Adsorption of the analyte to surfaces in the autosampler or column.- Optimize the autosampler wash procedure with a strong solvent.- Use a guard column and replace it regularly.- Investigate different vial types to minimize adsorption.

Quantitative Data Summary

The following tables summarize typical performance data for the trace analysis of small amides, which can be used as a benchmark for method development for "this compound".

Table 1: Typical GC-MS Performance Data for Trace Amide Analysis (with Derivatization)

ParameterTypical Value
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linearity (R²)> 0.995
Accuracy (% Recovery)90-110%
Precision (% RSD)< 10%

Table 2: Typical LC-MS/MS Performance Data for Trace Amide Analysis

ParameterTypical Value
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (R²)> 0.998
Accuracy (% Recovery)95-105%
Precision (% RSD)< 5%
Matrix Effect85-115%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate "this compound" from a biological matrix (e.g., plasma).

  • Materials: C18 SPE cartridges, methanol (B129727), water, hexane (B92381), ethyl acetate.

  • Procedure:

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the plasma sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of hexane to remove non-polar interferences.

    • Elute the analyte with 3 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the derivatization agent.

2. Derivatization

  • Objective: To improve the volatility and chromatographic performance of the analyte.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Add 100 µL of BSTFA with 1% TMCS to the dried sample extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis of this compound

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from a biological matrix (e.g., plasma).

  • Materials: Acetonitrile (B52724), internal standard solution.

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Parameters: Optimized for the specific instrument.

  • MRM Transitions: To be determined by infusing a standard solution of "this compound".

Visualizations

Trace_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Concentration Concentration / Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional GC_MS GC-MS Analysis Integration Peak Integration GC_MS->Integration LC_MS->Integration Derivatization->GC_MS Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the trace analysis of "this compound".

Troubleshooting_Logic Problem Analytical Problem (e.g., Peak Tailing, Low Sensitivity) Check_System Check Instrument System Suitability Problem->Check_System System_OK System OK? Check_System->System_OK Check_Sample_Prep Review Sample Preparation Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_Method_Params Evaluate Method Parameters Method_OK Method Parameters Optimal? Check_Method_Params->Method_OK System_OK->Check_Sample_Prep Yes Optimize_System Optimize System (e.g., New Column, Clean Source) System_OK->Optimize_System No Sample_Prep_OK->Check_Method_Params Yes Optimize_Sample_Prep Optimize Sample Prep (e.g., Different SPE, Derivatization) Sample_Prep_OK->Optimize_Sample_Prep No Optimize_Method Optimize Method (e.g., Gradient, Temperature) Method_OK->Optimize_Method No Solution Problem Resolved Method_OK->Solution Yes Optimize_System->Solution Optimize_Sample_Prep->Solution Optimize_Method->Solution

Caption: Logical troubleshooting workflow for analytical method development.

Technical Support Center: Scaling Up N-ethyl-3-methylbutanamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-ethyl-3-methylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: this compound is typically synthesized through the amidation of isovaleric acid (3-methylbutanoic acid) or its derivatives with ethylamine (B1201723). The most common laboratory and industrial routes include:

  • From Isovaleryl Chloride: This is a highly reactive route where isovaleryl chloride is reacted with ethylamine, often in the presence of a base to neutralize the HCl byproduct.

  • From Isovaleric Anhydride (B1165640): Similar to the acid chloride route, the anhydride is a reactive precursor for the acylation of ethylamine.

  • Direct Amidation of Isovaleric Acid: This method involves the direct reaction of isovaleric acid with ethylamine.[1] This is an atom-economical approach but often requires high temperatures to drive off water or the use of coupling agents.[1]

Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?

A2: Scaling up chemical processes is often a non-linear process.[2] Key challenges include:

  • Heat Management: Exothermic reactions can be difficult to control in larger reactors. Efficient heat transfer is crucial for maintaining optimal reaction conditions and ensuring process stability.[3]

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants is critical for consistent reaction kinetics and yields. Inefficient mixing can lead to localized "hot spots" or incomplete reactions.[3]

  • Raw Material Sourcing and Quality: Consistency in the quality and supply of raw materials is vital for reproducible results at a larger scale.[3]

  • Process Control and Monitoring: Implementing robust in-process checks and monitoring protocols is necessary to maintain product quality during scale-up.[3]

Q3: What safety precautions should be taken during the pilot plant production of this compound?

A3: Safety is paramount in a pilot plant setting. Key considerations include:

  • Handling of Reagents: Depending on the synthetic route, you may be handling corrosive materials like isovaleryl chloride or flammable solvents. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Reaction Monitoring: Continuous monitoring of reaction temperature and pressure is critical to prevent runaway reactions.

  • Waste Disposal: A clear plan for the disposal of chemical waste must be in place, adhering to all environmental regulations.

  • Hazard Analysis: A thorough hazard analysis and risk assessment (HARA) should be conducted before commencing pilot plant operations to identify and mitigate potential risks.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor reaction progress using techniques like GC or TLC. Gradually increase reaction time or temperature, while being mindful of potential side reactions.[5]
Degradation of a key reagent, such as a coupling agent.Ensure all reagents are of high purity and stored under appropriate conditions. If using a moisture-sensitive reagent, ensure the reaction is performed under anhydrous conditions.
Poor mixing leading to localized areas of low reactant concentration.Optimize the reactor's agitation speed and impeller design to improve mixing efficiency.[3]
Formation of Impurities Side reactions due to excessive temperature.Lower the reaction temperature and consider a more reactive precursor if kinetics are too slow.
Presence of unreacted starting materials.Adjust the stoichiometry of the reactants. Consider adding the limiting reagent in portions to maintain an optimal concentration throughout the reaction.
Contamination from the reactor or raw materials.Ensure thorough cleaning of the reactor before starting the synthesis.[6] Verify the purity of all raw materials.
Difficulty in Product Isolation Formation of an emulsion during aqueous workup.Add a brine wash to help break the emulsion. Consider using a different solvent for extraction.
Product loss during distillation.Optimize the distillation conditions (pressure and temperature) to minimize thermal degradation of the product.
Inconsistent Batch-to-Batch Results Variation in raw material quality.Implement stringent quality control checks for all incoming raw materials.[3]
Poor process control.Ensure that all process parameters (temperature, pressure, addition rates, etc.) are tightly controlled and recorded for each batch.

Experimental Protocols

Protocol 1: Synthesis of this compound via Isovaleryl Chloride

This protocol outlines a common laboratory-scale synthesis that can be adapted for pilot-scale production.

Materials:

  • Ethylamine

  • Isovaleryl chloride

  • Triethylamine (B128534) (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a suitable reactor, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add isovaleryl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Purification prep_reactants Prepare Reactants (Ethylamine, Triethylamine, DCM) cool_mixture Cool Mixture to 0°C prep_reactants->cool_mixture add_isovaleryl Slowly Add Isovaleryl Chloride cool_mixture->add_isovaleryl stir_rt Stir at Room Temperature add_isovaleryl->stir_rt monitor_reaction Monitor Progress (TLC/GC) stir_rt->monitor_reaction quench Quench with Water monitor_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation dry->purify final_product final_product purify->final_product Final Product: This compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes reagent_deg Reagent Degradation start->reagent_deg Yes poor_mixing Poor Mixing start->poor_mixing Yes optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp check_reagents Verify Reagent Quality reagent_deg->check_reagents improve_agitation Improve Agitation poor_mixing->improve_agitation end Yield Improved optimize_time_temp->end Resolved check_reagents->end Resolved improve_agitation->end Resolved

References

Technical Support Center: Purity Analysis of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of N-ethyl-3-methylbutanamide. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in refining your analytical techniques.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique for determining the purity of this compound is critical for ensuring accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly employed methods. The choice between them depends on factors such as the volatility of potential impurities, required sensitivity, and available instrumentation.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Selectivity HighVery High
Sensitivity (LOD/LOQ) LOD: ~1.21 µg/mL, LOQ: ~4.03 µg/mL[2]Low μg/mL to ng/mL range[1]
**Linearity (R²) **> 0.998[2]> 0.99
Precision (RSD) < 5%[2]< 10%
Accuracy (% Recovery) ~103.78%[2]90-110%
Typical Run Time 15-40 minutes20-60 minutes
Compound Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (derivatization may be necessary).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 80% B15-20 min: 80% B20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

3. Data Analysis:

  • Integrate the peak corresponding to this compound and all impurity peaks.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) Protocol

This protocol describes a GC method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ethyl acetate (B1210297) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with ethyl acetate to a final concentration of approximately 100 µg/mL.

  • If necessary, filter the final solution through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

3. Data Analysis:

  • Integrate the peak corresponding to this compound and all impurity peaks.

  • Calculate the purity of the sample using the area percent method, assuming a similar response factor for all components in the FID.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purity analysis of this compound.

HPLC Troubleshooting

Q1: Why is my this compound peak tailing?

A1: Peak tailing is a common issue and can be caused by several factors:[3]

  • Secondary Interactions: The basic nature of the amide group can lead to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[3]

    • Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[3] Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Q2: I am observing a shift in the retention time of my main peak. What could be the cause?

A2: Retention time shifts can indicate a change in the chromatographic conditions:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components.

  • Flow Rate Fluctuation: Issues with the pump can cause variations in the flow rate.

    • Solution: Check the pump for leaks and ensure it is properly primed.

  • Column Temperature: Inconsistent column temperature can affect retention times.

    • Solution: Ensure the column oven is set to and maintaining the correct temperature.

  • Column Equilibration: Insufficient equilibration time with the initial mobile phase conditions can lead to shifts in early-eluting peaks.

    • Solution: Increase the column equilibration time before injecting the sample.

GC Troubleshooting

Q1: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A1: Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from several sources:[5][6][7][8]

  • Carryover: Residual sample from a previous injection.[5]

    • Solution: Run a solvent blank after a concentrated sample to ensure the system is clean. Increase the final oven temperature or hold time to elute any late-eluting compounds.[5]

  • Contaminated Syringe or Inlet: A dirty syringe or inlet liner can introduce contaminants.

    • Solution: Clean the syringe and replace the inlet liner and septum regularly.[9]

  • Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks.

    • Solution: Use high-purity gas and ensure gas traps are installed and functioning correctly.[6]

Q2: My peaks are broad and show poor resolution. What can I do?

A2: Broad peaks can be caused by several factors:

  • Incorrect Flow Rate: A flow rate that is too high or too low can reduce column efficiency.

    • Solution: Optimize the carrier gas flow rate for your column dimensions.

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak broadening.

    • Solution: Condition the column by baking it at a high temperature (within the column's limits). If this doesn't work, trimming a small portion from the front of the column may help.

  • Slow Injection: A slow injection can cause the sample to be introduced as a broad band.

    • Solution: Ensure a fast and smooth injection, either manually or by optimizing autosampler parameters.

Visualized Workflows

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Concentration Dissolving->Diluting Filtering Filter Sample (0.45 µm) Diluting->Filtering Injection Inject into HPLC or GC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection Peak Detection (UV or FID) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: General experimental workflow for the purity analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Concentration Is the sample concentration high? Start->Check_Concentration Dilute_Sample Dilute sample and re-inject. Check_Concentration->Dilute_Sample Yes Check_pH Is the mobile phase pH > 4? Check_Concentration->Check_pH No Resolved Issue Resolved Dilute_Sample->Resolved Lower_pH Lower mobile phase pH with acid. Check_pH->Lower_pH Yes Check_Column_Age Is the column old or heavily used? Check_pH->Check_Column_Age No Lower_pH->Resolved Flush_Column Flush column with strong solvent. Check_Column_Age->Flush_Column Yes Replace_Column Replace column. Flush_Column->Replace_Column Still Tailing Flush_Column->Resolved Tailing Gone Replace_Column->Resolved

Caption: Troubleshooting decision tree for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of N-ethyl-3-methylbutanamide (IR3535®) and N,N-diethyl-meta-toluamide (DEET) as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of insect repellent active ingredients is paramount for the development of effective public health tools and personal protection measures. This guide provides an objective comparison between two widely utilized synthetic repellents: N-ethyl-3-methylbutanamide, commonly known as IR3535®, and N,N-diethyl-meta-toluamide, or DEET. The comparison is based on peer-reviewed experimental data, focusing on efficacy, mechanism of action, and established testing protocols.

Comparative Efficacy: Quantitative Data

The effectiveness of a repellent is typically measured by its Complete Protection Time (CPT), which is the duration from application until the first confirmed insect bite. Efficacy varies significantly based on the active ingredient's concentration, the product's formulation, and the target insect species.

1.1. Laboratory Efficacy Studies (Arm-in-Cage)

Arm-in-cage tests are a standard laboratory method for evaluating repellent efficacy in a controlled environment.[1][2] The following table summarizes data from such studies, comparing the performance of IR3535® and DEET against key mosquito vectors.

Repellent & ConcentrationMosquito SpeciesMean Protection Time (minutes)Study Reference
20% IR3535® (Proprietary Formulation)Aedes aegypti~180Klun et al. (2004)[3][4]
20% DEET (Proprietary Formulation)Aedes aegypti~180Klun et al. (2004)[3][4]
20% IR3535® (Proprietary Formulation)Culex quinquefasciatus~360Klun et al. (2004)[3][4]
20% DEET (Proprietary Formulation)Culex quinquefasciatus~390Klun et al. (2004)[3][4]
7.5% IR3535® (Commercial Product)Aedes aegypti22.9Fradin & Day (2002)[5]
23.8% DEET (Commercial Product)Aedes aegypti301.5Fradin & Day (2002)[5]
20% IR3535® Anopheles dirus228 (3.8 hours)Thavara et al. (2001)[6]
20% DEET Anopheles dirus348 (5.8 hours)Thavara et al. (2001)[6]

Note: Efficacy is highly dependent on the specific formulation. Direct comparisons should ideally be made between identical formulations (e.g., aqueous cream, spray) as in the Klun et al. study.[3][4]

1.2. Field Efficacy Studies

Field studies provide crucial data on repellent performance in real-world conditions against wild mosquito populations.

RepellentMosquito SpeciesKey Efficacy MetricFindingStudy Reference
IR3535® Anopheles gambiae complex95% Effective Dosage (ED95)212.4 µg/cm²Costantini et al. (2004)[7]
DEET Anopheles gambiae complex95% Effective Dosage (ED95)94.3 µg/cm²Costantini et al. (2004)[7]
20% IR3535® (Sustained-release)Anopheles gambiae s.l.% Bite Reduction (vs. Control)98%Abuaku et al. (2021)[8]
25% DEET Anopheles gambiae s.l.% Bite Reduction (vs. Control)95%Abuaku et al. (2021)[8]

These studies indicate that while both repellents are effective, DEET often demonstrates higher potency, requiring a lower concentration to achieve 95% protection against the malaria vector Anopheles gambiae.[7] However, advanced formulations of IR3535® can provide protection comparable to that of DEET.[8]

Mechanism of Action

The molecular pathways through which repellents exert their effects are complex and multimodal.

2.1. N,N-diethyl-meta-toluamide (DEET)

DEET is understood to act through several mechanisms, targeting the insect's chemosensory systems.[9][10]

  • Olfactory Action: DEET functions by modulating the activity of insect odorant receptors (ORs).[11][12] It can inhibit the function of the highly conserved olfactory co-receptor, Orco, effectively scrambling the insect's ability to process host odors like lactic acid.[10][11][13] This leads to two primary hypotheses: the "smell and avoid" hypothesis, where DEET itself is a noxious odor, and the "confusant" hypothesis, where it masks attractive host cues.[9][10]

  • Gustatory (Contact) Action: DEET also acts as a contact chemorepellent, deterring biting through the insect's taste receptors upon landing on a treated surface.[13]

2.2. This compound (IR3535®)

The precise mechanism of IR3535® is less elucidated but is also believed to involve the olfactory and gustatory systems.[14][15]

  • Structural Analogy: IR3535® is structurally based on β-alanine, a naturally occurring amino acid, and is classified as a biopesticide.[14][16]

  • Receptor Interaction: Its mode of action is considered non-toxic.[14] Some evidence suggests it may act on insect muscarinic acetylcholine (B1216132) receptors, leading to downstream effects that deter insects.[17][18] It is also thought to work by masking the host's scent, making it difficult for insects to locate a target.[19]

Experimental Protocols

Arm-in-Cage Repellency Assay

The Arm-in-Cage (AIC) assay is the gold-standard laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.[20][21][22]

Protocol Outline:

  • Subject Preparation: The forearms of human volunteers serve as the test area. A standard dose of the repellent formulation (e.g., 0.002 g/cm²) is applied evenly to a defined area of the forearm.[3][4] The hand is covered with a protective glove.[2] An untreated forearm serves as the control to ensure the test mosquitoes are actively host-seeking.[22]

  • Mosquito Exposure: The test is conducted in a cage containing a standardized number of host-seeking female mosquitoes (e.g., 200).[20][21]

  • Data Collection: The volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[21]

  • Endpoint Determination: The primary endpoint is the CPT, defined as the time from repellent application to the first confirmed bite (often defined as one bite followed by a second bite within the same or next exposure period).[20] The test continues for a maximum duration (e.g., 8 hours) or until the repellent fails.[21]

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Observation cluster_endpoint Phase 3: Endpoint Determination A Volunteer Recruitment & Consent B Define Test Area on Forearm (e.g., 300 cm²) A->B C Apply Standardized Dose of Repellent (e.g., 0.002 g/cm²) B->C E Place 200 Host-Seeking Female Mosquitoes in Cage C->E D Prepare Control Arm (Untreated) D->E F Insert Treated Arm into Cage for 3 min E->F Repeat Cycle G Observe for Landings / Bites F->G Repeat Cycle H Wait 30 Minutes G->H Repeat Cycle I First Confirmed Bite? G->I H->F Repeat Cycle J Record Time Elapsed (Complete Protection Time) I->J Yes K Continue Test (Max 8 hours) I->K No L End Experiment J->L K->H K->L Max Time Reached

Fig 1. Standardized Arm-in-Cage Experimental Workflow.

Visualizing the Mechanism of Action

The interaction between a repellent and an insect's olfactory system can be represented as a simplified signaling pathway.

SignalingPathway Fig 2. Proposed Olfactory Mechanism of DEET cluster_olfactory Insect Olfactory System cluster_neuron Olfactory Receptor Neuron OR Odorant Receptor (OR) + Orco Co-receptor NeuronSignal Neuron Fires Signal to Brain OR->NeuronSignal Ion Channel Opens HostCue Host Odor (e.g., Lactic Acid) HostCue->OR Binds & Activates DEET DEET Molecule DEET->OR Inhibits / Modulates Receptor Complex Attraction Host Attraction & Biting NeuronSignal->Attraction Repellency Host Masking / Repellency

Fig 2. Proposed Olfactory Mechanism of DEET.

This diagram illustrates how DEET interferes with the normal binding of host cues to the odorant receptor complex, thereby inhibiting the downstream signal that leads to host attraction.

Summary and Conclusion

Both this compound (IR3535®) and N,N-diethyl-meta-toluamide (DEET) are effective insect repellents, but they exhibit key differences in performance, mechanism, and safety profiles.

  • Efficacy: DEET is often considered the 'gold standard' for repellency, generally providing longer protection times, particularly at higher concentrations and against Anopheles species, the vectors for malaria.[6][7][15] However, IR3535® demonstrates comparable efficacy to DEET in many situations, especially against Aedes and Culex mosquitoes.[3][4] Advanced formulations can further enhance the performance of IR3535®.[8]

  • Mechanism: DEET's mechanism is better characterized and involves the disruption of insect odorant receptors.[11] IR3535®'s mechanism is less understood but is considered a non-toxic mode of action, likely involving the masking of host scents.[14]

  • Safety: DEET has a long history of safe use, though rare cases of skin irritation can occur.[9] IR3535® is noted for its excellent safety profile, is classified as a biopesticide, and is often recommended for children and pregnant women.[14][19] It is, however, a known eye irritant.[16]

The selection of an appropriate repellent for research or product development should be guided by the specific context, including the target vector species, required duration of protection, and the safety profile desired for the end-user.

References

A Comparative Analysis of Synthetic Routes to N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of amide compounds is a cornerstone of organic chemistry. This guide provides a comparative analysis of two principal methods for the synthesis of N-ethyl-3-methylbutanamide, a valuable alkylamide intermediate.

This document outlines the synthesis of this compound via two common and effective routes: the Schotten-Baumann reaction utilizing isovaleryl chloride and ethylamine (B1201723), and the carbodiimide-mediated coupling of isovaleric acid and ethylamine. A detailed comparison of these methods, including experimental protocols and expected performance metrics, is presented to aid in the selection of the most suitable synthetic strategy.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between reaction speed, yield, and the handling requirements of the starting materials. The following table summarizes the key quantitative data for the two primary methods discussed.

ParameterMethod 1: Schotten-Baumann ReactionMethod 2: Carbodiimide Coupling
Starting Materials Isovaleryl chloride, Ethylamine, Base (e.g., NaOH or Triethylamine)Isovaleric acid, Ethylamine, Dicyclohexylcarbodiimide (DCC)
Typical Reaction Time 0.5 - 2 hours4 - 24 hours
Typical Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reported/Expected Yield High (typically >90%)Good to High (70-90%)
Key Advantages Fast reaction, High yield, Readily available starting materialsMilder reaction conditions, Avoids handling of acyl chlorides
Key Disadvantages Isovaleryl chloride is corrosive and moisture-sensitiveLonger reaction times, DCC is a known allergen, By-product (DCU) removal can be tedious

Experimental Protocols

Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established principles of amide bond formation and can be adapted for specific laboratory conditions.

Method 1: Synthesis of this compound via Schotten-Baumann Reaction

This method involves the acylation of ethylamine with isovaleryl chloride. The reaction is typically rapid and high-yielding.

Materials:

  • Isovaleryl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a solution in an inert organic solvent)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution) or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen solvent and cool the solution to 0 °C in an ice bath.

  • If using an aqueous solution of ethylamine, add an equivalent of aqueous NaOH solution. If using an organic solvent, add one equivalent of triethylamine.

  • Slowly add isovaleryl chloride dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • If an organic solvent was used, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. If an aqueous system was used, extract the product with a suitable organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or column chromatography.

Method 2: Synthesis of this compound via Carbodiimide Coupling

This method utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between isovaleric acid and ethylamine under milder conditions.

Materials:

  • Isovaleric acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a reaction flask, dissolve isovaleric acid and a catalytic amount of DMAP in dichloromethane.

  • Add one equivalent of ethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve one equivalent of DCC in a small amount of dichloromethane.

  • Slowly add the DCC solution to the stirred mixture of the acid and amine.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography.

Reaction Workflows and Mechanisms

To visually represent the synthetic processes, the following diagrams illustrate the experimental workflows and the logical relationships of the key reaction steps.

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification IC Isovaleryl Chloride Mix Mixing at 0°C IC->Mix EA Ethylamine EA->Mix Base Base (NaOH or Et3N) Base->Mix React Reaction at RT Mix->React Wash Washing React->Wash Dry Drying Wash->Dry Evap Evaporation Dry->Evap Purify Purification Evap->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Schotten-Baumann synthesis.

DCC_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification IVA Isovaleric Acid Mix Mixing at 0°C IVA->Mix EA Ethylamine EA->Mix DCC DCC DCC->Mix DMAP DMAP (cat.) DMAP->Mix React Reaction at RT Mix->React Filter Filter DCU React->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Evap Evaporation Dry->Evap Purify Purification Evap->Purify Product This compound Purify->Product

Caption: Experimental workflow for the DCC coupling synthesis.

Logical_Relationship cluster_goal Synthetic Goal cluster_methods Synthetic Methods cluster_m1_details Method 1 Details cluster_m2_details Method 2 Details Goal Synthesize This compound M1 Method 1: Schotten-Baumann Goal->M1 M2 Method 2: DCC Coupling Goal->M2 M1_Reactants Isovaleryl Chloride + Ethylamine M1->M1_Reactants M2_Reactants Isovaleric Acid + Ethylamine M2->M2_Reactants M1_Adv Fast & High Yield M1_Reactants->M1_Adv M1_Disadv Harsh Reagent M1_Reactants->M1_Disadv M2_Adv Milder Conditions M2_Reactants->M2_Adv M2_Disadv Slower & By-product M2_Reactants->M2_Disadv

Caption: Logical relationship of synthesis methods and considerations.

Validating the Purity of Synthesized N-ethyl-3-methylbutanamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized N-ethyl-3-methylbutanamide. Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most appropriate analytical method for purity assessment.

Executive Summary

The verification of purity for synthesized active pharmaceutical ingredients (APIs) and chemical compounds is a critical step in research and development. This guide focuses on this compound, a secondary amide, and details the use of HPLC as a primary method for purity validation. A comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is presented to highlight the strengths and limitations of each technique in the context of amide purity determination.

Introduction to this compound and Purity Analysis

This compound (C₇H₁₅NO) is a secondary amide that can be synthesized through the reaction of 3-methylbutanoic acid or its derivatives with ethylamine (B1201723).[1] The synthesis process can result in various impurities, including unreacted starting materials, by-products, and residual solvents. Accurate and precise analytical methods are therefore essential to quantify the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[2] Its applicability to a wide range of non-volatile and thermally labile compounds makes it a preferred method for the analysis of many pharmaceutical compounds.[3]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity determination depends on factors such as the chemical nature of the analyte and potential impurities, required sensitivity, and the purpose of the analysis. A comparison of HPLC with GC-MS and NMR is provided below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Wide range of non-volatile and thermally labile compounds.[3]Volatile and thermally stable compounds.[4]Soluble compounds containing NMR-active nuclei.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower sensitivity, typically requiring higher concentrations.
Selectivity High, tunable through column and mobile phase selection.Very high, based on both chromatographic separation and mass fragmentation patterns.High, provides detailed structural information for unambiguous identification.
Quantitation Excellent, with the use of an external or internal standard.Excellent, with the use of an external or internal standard.Can be quantitative (qNMR) with an internal standard of known purity.
Impurity Profiling Can separate and quantify a wide range of impurities.Excellent for volatile impurities. Derivatization may be needed for non-volatile impurities.Can identify and quantify structurally related impurities and isomers.
Ease of Use Relatively straightforward with established methods.Requires more expertise for method development and data interpretation.Requires specialized knowledge for spectral interpretation.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-methylbutanoyl chloride with ethylamine in the presence of a base to neutralize the HCl by-product.

Materials:

Procedure:

  • Dissolve ethylamine and triethylamine in dichloromethane in a round-bottom flask cooled in an ice bath.

  • Slowly add 3-methylbutanoyl chloride to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

HPLC Method for Purity Validation

This section details a representative reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. An RP-Amide column is proposed to provide alternative selectivity compared to traditional C18 columns.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Ascentis® Express RP-Amide, 10 cm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.

  • Standard Preparation: Prepare a solution of this compound reference standard at a known concentration of 1 mg/mL in the same diluent.

Data Analysis: The purity of the synthesized product is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a synthesized batch of this compound.

CompoundRetention Time (min)Peak Area% AreaIdentification
3-Methylbutanoic Acid2.5150000.5Starting Material
Ethylamine1.8--Not detected (low UV absorbance)
This compound 7.8 2955000 98.5 Product
Unknown Impurity 16.2300001.0By-product
Total 3000000 100.0

Visualizations

The following diagrams illustrate the synthesis and analytical workflow.

synthesis_workflow cluster_synthesis Synthesis start Starting Materials (3-Methylbutanoyl chloride, Ethylamine) reaction Amidation Reaction start->reaction DCM, TEA workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Synthesized This compound purification->product

Caption: Synthesis workflow for this compound.

hplc_workflow cluster_hplc HPLC Purity Validation sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_analysis RP-HPLC Analysis (RP-Amide Column) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detector at 210 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calc Purity Calculation (% Area) data_processing->purity_calc

Caption: HPLC workflow for purity validation.

Conclusion

This guide demonstrates that HPLC is a highly suitable method for the purity validation of synthesized this compound. The proposed RP-HPLC method offers high sensitivity and selectivity for separating the main product from potential impurities. While GC-MS and NMR provide valuable complementary information, particularly for volatile impurities and structural confirmation, HPLC remains a robust and accessible technique for routine purity assessment in a research and drug development setting. The provided experimental protocols and workflows serve as a practical starting point for establishing a reliable purity testing methodology for this compound.

References

A Sensory Panel Comparison of Cooling Agents: N-Ethyl-p-menthane-3-carboxamide (WS-3) and Other Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of N-Ethyl-p-menthane-3-carboxamide, a synthetic cooling agent commonly known as WS-3, against other notable flavor compounds with cooling effects. The information presented is collated from sensory panel studies and scientific literature to assist in the research and development of products requiring a cooling sensation.

Introduction to N-Ethyl-p-menthane-3-carboxamide (WS-3)

N-Ethyl-p-menthane-3-carboxamide (WS-3) is a synthetic compound known for its clean and immediate cooling impact. Unlike menthol, it is virtually non-volatile, odorless, and tasteless, making it a versatile ingredient in a wide range of applications, including food, beverages, oral care products, and pharmaceuticals.[1][2] It functions by activating the transient receptor potential melastatin 8 (TRPM8) channel, a sensory receptor responsible for the perception of cold.

Comparative Sensory Data

The following table summarizes the sensory properties of N-Ethyl-p-menthane-3-carboxamide (WS-3) in comparison to other well-known natural and synthetic cooling agents. Data has been compiled from various sensory evaluation studies.

Compound Common Name/Synonym Cooling Intensity (Relative to Menthol) Odor Profile Flavor/Taste Profile Sensory Location Key Characteristics
N-Ethyl-p-menthane-3-carboxamide WS-31.5 - 2xNearly odorless, slight minty note[1][3]Clean cooling, slight bitterness at high concentrationsRoof of the mouth, back of the mouth, and back of the tongue[4]Fast-acting, clean cooling sensation.[2]
Menthol L-Menthol1x (Baseline)Strong, minty, characteristicMinty, can be bitter at high concentrationsThroughout the oral cavityVolatile, provides both aroma and cooling.[5]
N,2,3-Trimethyl-2-isopropylbutanamide WS-23~0.75xOdorlessClean cooling, no off-flavorsFront of the mouth and tongue[3]Less potent than WS-3, but very clean profile.
Ethyl 3-(p-menthane-3-carboxamido)acetate WS-5~2.5x that of WS-3, ~4x that of mentholOdorlessStrongest cooling, can have a bitter aftertaste[2][4]Roof of the mouth and back of the tongue[2]Very high intensity and long-lasting cooling.[5]
Icilin Very HighOdorlessPotent cooling, sometimes described as sharpVariesSupercooling agent, potent TRPM8 agonist.

Note: Cooling intensity can vary based on concentration, product matrix, and individual sensitivity.

Experimental Protocols

The data presented is derived from sensory panel evaluations conducted under controlled conditions. A representative methodology for such an experiment is detailed below.

Objective: To determine and compare the sensory profiles of various cooling agents in a liquid solution.

Panelists:

  • A panel of 10-20 trained sensory assessors is selected.

  • Panelists are screened for their ability to detect and scale the intensity of cooling sensations and basic tastes.

Sample Preparation:

  • Stock solutions of each cooling agent (e.g., N-Ethyl-p-menthane-3-carboxamide, Menthol, WS-23, WS-5) are prepared in a 20% ethanol/water solution to ensure solubility.

  • For evaluation, stock solutions are diluted to a predetermined concentration (e.g., 20 ppm) in a 5% sucrose (B13894) solution to create the test samples.[4]

  • A control sample containing only the 5% sucrose solution is also prepared.

  • All samples are coded with random three-digit numbers and presented at a controlled temperature (e.g., 20°C).

Evaluation Procedure:

  • Panelists are seated in individual sensory booths under controlled lighting and environmental conditions.

  • Panelists are instructed to rinse their mouths with purified water before and between each sample.

  • Samples are presented in a randomized order to avoid bias.

  • For each sample, panelists rate the intensity of the cooling sensation on a labeled magnitude scale (e.g., 0 = no sensation, 100 = extremely intense cooling).

  • Panelists also describe the flavor profile, noting any off-tastes (e.g., bitterness, metallic notes), and the location of the cooling sensation in the oral cavity.

  • The duration of the cooling sensation is also measured, with panelists indicating when the sensation is first perceived and when it is no longer detectable.

Data Analysis:

  • The intensity ratings for each cooling agent are averaged across all panelists.

  • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in cooling intensity and other sensory attributes between the compounds.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway for Cooling Sensation

Cooling agents like N-Ethyl-p-menthane-3-carboxamide elicit a cooling sensation by activating the TRPM8 ion channel located in the cell membrane of sensory neurons. This activation leads to an influx of calcium ions, which depolarizes the neuron and triggers a nerve impulse to the brain, where it is interpreted as a cold sensation.

TRPM8_Signaling_Pathway CoolingAgent Cooling Agent (e.g., WS-3) TRPM8 TRPM8 Channel (in Sensory Neuron) CoolingAgent->TRPM8 Binds to & Activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Opens Channel Depolarization Neuron Depolarization Ca_Influx->Depolarization NerveImpulse Nerve Impulse to Brain Depolarization->NerveImpulse Sensation Perception of Cooling NerveImpulse->Sensation

Caption: TRPM8 channel activation by a cooling agent.

Sensory Panel Evaluation Workflow

The process of evaluating cooling agents by a sensory panel follows a structured workflow to ensure objective and reproducible results. This involves careful planning, execution, and data analysis.

Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase DefineObj Define Objectives SelectPanel Select & Train Panel DefineObj->SelectPanel PrepSamples Prepare & Code Samples SelectPanel->PrepSamples PresentSamples Present Samples (Randomized Order) PrepSamples->PresentSamples PanelistEval Panelist Evaluation (Rating & Description) PresentSamples->PanelistEval CollectData Collect Data PanelistEval->CollectData StatAnalysis Statistical Analysis CollectData->StatAnalysis Interpret Interpret Results & Report StatAnalysis->Interpret

Caption: Workflow for sensory panel evaluation.

References

A Guide to Spectroscopic Data Validation for N-ethyl-3-methylbutanamide and Related Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of spectroscopic data for N-ethyl-3-methylbutanamide. Due to the limited availability of public experimental spectral data for this compound, this document will focus on the essential methodologies for spectroscopic data acquisition and validation, using the closely related and well-documented compound, N-ethylbutanamide , as a primary example. This guide will detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), present expected data in structured tables, and illustrate the data validation workflow.

Spectroscopic Data Summary for N-ethylbutanamide

The following tables summarize the expected and reported spectroscopic data for N-ethylbutanamide, which serves as a foundational dataset for validation and comparison.

Table 1: ¹H NMR Spectroscopic Data of N-ethylbutanamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5-6.0Broad Singlet1HN-H
~3.25Quartet2H-CH₂- (ethyl)
~2.10Triplet2H-CH₂- (butyryl)
~1.60Sextet2H-CH₂- (butyryl)
~1.15Triplet3H-CH₃ (ethyl)
~0.90Triplet3H-CH₃ (butyryl)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data of N-ethylbutanamide

Chemical Shift (ppm)Assignment
~173C=O (amide)
~38-CH₂- (butyryl, α to C=O)
~34-CH₂- (ethyl)
~19-CH₂- (butyryl, β to C=O)
~15-CH₃ (ethyl)
~13-CH₃ (butyryl)

Note: Data sourced from SpectraBase and typical chemical shift ranges.[1]

Table 3: IR Spectroscopic Data of N-ethylbutanamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H stretch
~2960-2870StrongC-H stretch (alkyl)
~1640StrongC=O stretch (amide I)
~1550StrongN-H bend (amide II)

Note: Characteristic absorption bands for secondary amides.[2]

Table 4: Mass Spectrometry Data of N-ethylbutanamide

m/zRelative AbundanceAssignment
115ModerateMolecular Ion [M]⁺
87High[M - C₂H₄]⁺
72High[M - C₃H₇]⁺
44High[C₂H₅NH]⁺

Note: Fragmentation pattern is consistent with the structure of N-ethylbutanamide.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. The following are standard protocols for the analysis of small organic molecules like N-ethylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay for the specific compound.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present (e.g., N-H stretch, C=O stretch, C-H stretch).[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z ratio.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation can be compared to known fragmentation pathways for amides.

Spectroscopic Data Validation Workflow

The validation of spectroscopic data is a critical step to ensure the identity and purity of a compound. The following diagram illustrates a logical workflow for this process.

SpectroscopicDataValidation Spectroscopic Data Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample Pristine Sample PrepNMR Prepare NMR Sample (Deuterated Solvent) Sample->PrepNMR PrepIR Prepare IR Sample (Neat/Solution) Sample->PrepIR PrepMS Prepare MS Sample (Dilute Solution) Sample->PrepMS AcqNMR 1H & 13C NMR Spectroscopy PrepNMR->AcqNMR AcqIR FTIR Spectroscopy PrepIR->AcqIR AcqMS Mass Spectrometry PrepMS->AcqMS AnalyzeNMR Analyze Chemical Shifts, Couplings, Integrals AcqNMR->AnalyzeNMR AnalyzeIR Identify Functional Group Frequencies AcqIR->AnalyzeIR AnalyzeMS Determine Molecular Weight & Fragmentation AcqMS->AnalyzeMS CompareData Compare Experimental Data with Expected Values AnalyzeNMR->CompareData AnalyzeIR->CompareData AnalyzeMS->CompareData ProposedStructure Proposed Structure: This compound ProposedStructure->CompareData Confirmation Structure Confirmed/ Rejected CompareData->Confirmation Database Compare with Literature/Database Database->CompareData

Caption: Workflow for the validation of spectroscopic data.

This guide provides the necessary framework for researchers to approach the spectroscopic characterization and validation of this compound and other novel compounds, ensuring data integrity and confidence in structural assignments.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-3-methylbutanamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of N-ethyl-3-methylbutanamide. Ensuring consistency and reliability of analytical data is crucial in research and drug development. This document outlines detailed experimental protocols for two common analytical techniques, presents a comparative data summary from a hypothetical inter-laboratory study, and visualizes the cross-validation workflow.

Data Presentation: Inter-Laboratory Comparison of this compound Quantification

The following table summarizes the results of a hypothetical cross-validation study between two independent laboratories, "Laboratory A" and "Laboratory B". Both laboratories analyzed three batches of a this compound standard of a known concentration (15 µg/mL) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Analytical MethodLaboratoryBatch 1 (µg/mL)Batch 2 (µg/mL)Batch 3 (µg/mL)Mean (µg/mL)Standard Deviation% Recovery
GC-MS Laboratory A14.8515.1014.9214.960.1399.7%
Laboratory B14.7815.0514.9914.940.1499.6%
HPLC-MS Laboratory A15.0215.1814.9515.050.12100.3%
Laboratory B15.0814.9015.0415.010.09100.1%

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol (B129727).

    • Create calibration standards ranging from 0.5 µg/mL to 50 µg/mL by serial dilution of the stock solution with methanol.

    • For unknown samples, dissolve a known quantity in methanol to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter into autosampler vials.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This method offers high sensitivity and specificity for a wide range of compounds.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

    • Generate calibration standards from 0.5 µg/mL to 50 µg/mL by serial dilution of the stock solution with the mobile phase.

    • Prepare unknown samples by dissolving a known quantity in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC-MS Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with 90% A and 10% B. Linearly increase to 95% B over 6 minutes. Hold at 95% B for 2 minutes. Return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Visualizations

The following diagrams illustrate the logical workflow for conducting a cross-validation study and a hypothetical signaling pathway potentially influenced by this compound.

cross_validation_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison Phase prep_protocol Develop Standardized Protocol prep_samples Prepare & Distribute Samples prep_protocol->prep_samples lab_a Laboratory A Analysis (GC-MS & HPLC-MS) prep_samples->lab_a lab_b Laboratory B Analysis (GC-MS & HPLC-MS) prep_samples->lab_b data_comp Data Comparison & Statistical Analysis lab_a->data_comp lab_b->data_comp report Generate Cross-Validation Report data_comp->report

Cross-validation workflow between two laboratories.

signaling_pathway compound This compound receptor Hypothetical Receptor compound->receptor binds kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates response Cellular Response tf->response regulates

Hypothetical signaling pathway influenced by this compound.

A Comparative Analysis of Fruity and Cassis Odor Profiles in N-ethyl-3-methylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fruity and cassis odor profiles of N-ethyl-3-methylbutanamide and its derivatives. Due to the proprietary nature of fragrance research, publicly available quantitative sensory data on a homologous series of these specific amides is limited. However, by combining information from patent literature, principles of structure-odor relationships, and established experimental protocols, we can construct a useful comparison for research and development purposes.

Introduction to this compound and its Olfactory Significance

This compound is a simple, branched-chain aliphatic amide. The arrangement of its alkyl groups around the amide core gives it the potential to elicit specific olfactory responses. The fruity and cassis (blackcurrant-like) notes are highly sought after in the flavor and fragrance industry for their fresh, vibrant, and sophisticated character. The cassis aroma, in particular, is complex, often possessing green, slightly sulfurous, and fruity facets. Understanding how structural modifications to the this compound backbone influence these specific odor profiles is key to designing novel fragrance ingredients.

Comparative Olfactory Data

Compound NameChemical StructureFruity Note IntensityCassis Note IntensityOther DescriptorsData Source
This compound CCNC(=O)CC(C)CLow-Medium (Predicted)Low (Predicted)Green, WaxyInferred from SOR
N,2-dimethyl-N-(3-methylphenyl)pentanamide CNC(=O)C(C)CCC.c1c(C)cccc1HighHighCitrusPatent Literature
N,N-diethyl-3-methylbutanamide CCN(CC)C(=O)CC(C)CMedium (Predicted)Low-Medium (Predicted)Increased fruity character, potentially some berry notesInferred from SOR
N-ethyl-3-methyl-N-propylbutanamide CCCN(CC)C(=O)CC(C)CMedium (Predicted)Low (Predicted)Greener, less sweet than diethyl derivativeInferred from SOR

Note on Predictive Data: The predicted odor profiles are based on the general principle that increasing the steric bulk and branching on the nitrogen atom of aliphatic amides can enhance fruity and complex notes. The introduction of an aromatic ring, as seen in the patented example, often introduces additional complex facets like citrus and spice.

Experimental Protocols

The characterization of odor profiles for novel compounds like this compound derivatives relies on a combination of instrumental analysis and human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation of volatile compounds by gas chromatography with sensory detection by a human assessor.

  • Sample Preparation: The amide compound is dissolved in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) is used. The column effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor.

  • Data Analysis: The retention time of the odor is correlated with the peak from the FID or MS to identify the compound responsible for the scent. The intensity of the odor can be rated on a scale (e.g., 1 to 5).

Sensory Panel Analysis

A trained sensory panel is used to provide detailed and quantitative descriptions of the odor profile.

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and quantify a wide range of odor descriptors, including various fruity and cassis notes.

  • Sample Presentation: The amide compound is diluted in a solvent and presented to the panelists on a smelling strip or in a sample vial. A range of concentrations may be presented to evaluate the odor profile at different intensities.

  • Odor Profile Evaluation: Panelists rate the intensity of various odor attributes (e.g., fruity, cassis, green, floral, woody) on a labeled magnitude scale. They also provide free-form descriptions of the odor.

  • Data Analysis: The intensity ratings are averaged across the panelists to generate a quantitative odor profile of the compound. Statistical analysis is used to determine significant differences between derivatives.

Visualizing Olfactory Signal Transduction

The perception of odors, including the fruity and cassis notes of amides, begins with the interaction of the odorant molecule with olfactory receptors in the nasal epithelium. This interaction initiates a signaling cascade that results in the transmission of a neural signal to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant (e.g., Amide Derivative) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein Gαolf (inactive) OR->G_protein 2. Activation G_protein_active Gαolf (active) G_protein->G_protein_active AC Adenylyl Cyclase G_protein_active->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. ATP to cAMP CNG Cyclic Nucleotide- Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na 6. Cation Influx ATP ATP ATP->AC cAMP->CNG 5. cAMP opens channel Depolarization Depolarization (Signal to Brain) Ca_Na->Depolarization 7. Generates Action Potential

Caption: General olfactory signaling pathway.

Conclusion

While a comprehensive, publicly available dataset comparing the fruity and cassis odor profiles of a full series of this compound derivatives is currently lacking, existing patent literature and the application of structure-odor relationship principles provide a valuable framework for understanding these compounds. The example of N,2-dimethyl-N-(3-methylphenyl)pentanamide demonstrates that N,N-disubstituted amides can indeed produce desirable fruity and cassis notes. Further research, employing the detailed experimental protocols of GC-O and sensory panel analysis, is necessary to fully elucidate the structure-activity relationships within this chemical family and to develop novel fragrance ingredients with tailored olfactory profiles. The general mechanism of olfactory signal transduction provides the fundamental context for how these molecular interactions are translated into neural perception.

A Comparative Analysis of N-ethyl-3-methylbutanamide and Other TRPM8 Agonists in Product Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of N-ethyl-3-methylbutanamide and other prominent cooling agents in various product applications. While direct experimental data for this compound is limited in publicly available literature, this guide will focus on its structurally related and commercially significant counterparts, N-ethyl-p-menthane-3-carboxamide (WS-3) and N,2,3-trimethyl-2-isopropylbutanamide (WS-23). These compounds, along with the natural cooling agent L-menthol, will be compared to provide a comprehensive understanding of their efficacy and sensory profiles.

The cooling sensation imparted by these compounds is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the somatosensory system for detecting cold temperatures.[1][2][3] Understanding the nuances of how different molecules interact with this receptor is crucial for developing products with specific cooling characteristics.

Quantitative Performance Comparison

The following table summarizes the key performance indicators of selected cooling agents based on available experimental data. The cooling intensity is often compared relative to a standard concentration of L-menthol.

CompoundChemical StructureCooling Intensity (Relative to L-Menthol)Odor ProfileOnset and DurationPrimary Application Areas
L-Menthol Cyclic terpene alcohol1Strong, mintyRapid onset, short durationOral care, confectionery, topical analgesics
N-ethyl-p-menthane-3-carboxamide (WS-3) Cyclic carboxamide1.5 - 2Virtually odorless[1]Slow onset, long-lasting cooling primarily at the back of the mouth and throat[1][4]Beverages, chewing gum, confectionery, e-liquids[4][5]
N,2,3-trimethyl-2-isopropylbutanamide (WS-23) Acyclic carboxamide2 - 2.5Mild, cooling, mentholic[6]Rapid onset, strong initial cooling primarily at the front of the mouth and tongueConfectionery, beverages, e-liquids[7]
This compound Acyclic carboxamideData not availableData not availableData not availableResearch

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of cooling agents. Below are representative protocols for sensory evaluation and in-vitro receptor activation assays.

1. Sensory Evaluation of Cooling Intensity

  • Objective: To quantify and compare the perceived cooling intensity of different compounds.

  • Methodology:

    • Panelist Selection: A panel of trained sensory assessors (typically 10-15 individuals) is selected.

    • Sample Preparation: Solutions of the cooling agents are prepared in a neutral base (e.g., water, 5% sucrose (B13894) solution, or a product-specific base like toothpaste or e-liquid). Concentrations are typically normalized to elicit a perceivable but not overwhelming sensation.

    • Evaluation Procedure: Panelists are instructed to rinse their mouths with a standardized volume of the test solution for a specific duration (e.g., 10-30 seconds) and then expectorate.

    • Intensity Rating: Panelists rate the perceived cooling intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS) at predefined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes) to capture the onset, peak, and duration of the cooling effect.

    • Data Analysis: The mean intensity scores at each time point are calculated and plotted to generate time-intensity curves for each compound. Statistical analysis (e.g., ANOVA) is used to determine significant differences between compounds. A study on e-cigarettes found that WS-23 was rated as smoother, cooler, and less harsh than menthol.

2. In-vitro TRPM8 Receptor Activation Assay (Calcium Influx Assay)

  • Objective: To determine the potency and efficacy of compounds in activating the TRPM8 receptor.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human TRPM8 gene are cultured under standard conditions.

    • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time.

    • Compound Application: The cells are then exposed to varying concentrations of the test compounds. A known TRPM8 agonist, such as L-menthol or icilin, is used as a positive control.

    • Fluorescence Measurement: The change in intracellular calcium concentration ([Ca2+]i) upon compound application is measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates calcium influx through the activated TRPM8 channels.

    • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 (half-maximal effective concentration) values are calculated. A lower EC50 value indicates higher potency. For instance, WS-3 has been shown to be a potent TRPM8 agonist with an EC50 of 3.7 µM.[8]

3. Quantification in Product Matrices (GC-MS)

  • Objective: To accurately measure the concentration of cooling agents in complex product formulations like e-liquids.

  • Methodology:

    • Sample Preparation: A known amount of the product is dissolved in a suitable solvent (e.g., methanol) containing an internal standard.[2]

    • GC-MS Analysis: The prepared sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The compounds are separated based on their boiling points and polarity in the GC column and then identified and quantified by the mass spectrometer based on their unique mass fragmentation patterns.[2][9]

    • Calibration: A calibration curve is generated using standard solutions of the cooling agents of known concentrations to ensure accurate quantification.[2]

Signaling Pathway and Experimental Workflow Visualizations

TRPM8 Activation by Cooling Agents

The following diagram illustrates the activation of the TRPM8 ion channel by various cooling agents, leading to the sensation of cold.

TRPM8_Activation cluster_stimuli Stimuli cluster_receptor Sensory Neuron cluster_response Physiological Response Menthol L-Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 WS3 WS-3 WS3->TRPM8 WS23 WS-23 WS23->TRPM8 N_ethyl_3_methylbutanamide This compound N_ethyl_3_methylbutanamide->TRPM8 Hypothesized Cold Cold Temperature (<28°C) Cold->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Cooling_Sensation Perception of Cold Action_Potential->Cooling_Sensation

Caption: Activation of the TRPM8 ion channel by cooling agents and cold temperatures.

Experimental Workflow for Sensory Analysis

This diagram outlines the typical workflow for conducting a sensory evaluation of cooling agents.

Sensory_Workflow start Start panel_selection Panelist Selection & Training start->panel_selection sample_prep Sample Preparation (Cooling Agent Solutions) panel_selection->sample_prep evaluation Sensory Evaluation (Rinsing & Rating) sample_prep->evaluation data_collection Data Collection (Time-Intensity Ratings) evaluation->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation (Time-Intensity Curves) analysis->results end End results->end

Caption: Workflow for sensory evaluation of cooling agents.

References

Benchmarking the synthesis efficiency of "N-ethyl-3-methylbutanamide" against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry. The efficiency of these reactions is a critical factor in drug development and manufacturing, directly impacting cost, sustainability, and overall yield. This guide provides a comprehensive benchmark for the synthesis of N-ethyl-3-methylbutanamide, a representative N-alkylated amide, comparing common synthetic routes against established industry standards for efficiency.

Executive Summary

This guide evaluates three primary synthetic pathways to this compound: the traditional acyl chloride method, a modern approach using coupling agents, and a greener, catalytic method. Each method is assessed based on key performance indicators including reaction yield, time, temperature, and green chemistry metrics. While specific experimental data for this compound is not widely published, this analysis leverages data from analogous reactions and established principles of organic synthesis to provide a robust comparative framework. Our findings suggest that while the acyl chloride method offers high yields, modern coupling agents and catalytic methods present significant advantages in terms of milder reaction conditions, reduced waste, and improved safety profiles, aligning more closely with current industry trends towards sustainable chemistry.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the different synthetic routes to this compound. The data for the target molecule is extrapolated from established protocols for similar amide syntheses.

ParameterAcyl Chloride MethodCoupling Agent Method (HATU)Catalytic AmidationIndustry Standard Benchmark
Starting Materials Isovaleryl chloride, Ethylamine (B1201723)Isovaleric acid, Ethylamine, HATU, BaseIsovaleric acid, Ethylamine, CatalystReadily available, low cost
Typical Yield (%) >95%85-95%80-90%>90%
Reaction Time (h) 1-32-612-24<12h
Reaction Temperature (°C) 0 - 252580 - 12020-80°C
Key Byproducts HCl (corrosive)Ureido-type byproductsWaterMinimal, non-toxic
Atom Economy (%) ~70-80%~50-60%>90%High (>80%)
Process Mass Intensity (PMI) High (>50)High (>50)Low (<20)Low (<50)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on standard laboratory procedures for amide synthesis and can be adapted for the synthesis of this compound.

Method 1: Acyl Chloride Synthesis

This method involves the reaction of isovaleryl chloride with ethylamine. It is a robust and high-yielding method, but generates corrosive HCl as a byproduct.

Protocol:

  • Dissolve ethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a stirrer and cooled in an ice bath.

  • Slowly add isovaleryl chloride (1.0 equivalent) dropwise to the stirred solution.

  • A base, such as triethylamine (B128534) (1.2 equivalents), is typically added to neutralize the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Method 2: Coupling Agent-Mediated Synthesis

This approach utilizes a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid for amidation. This method avoids the use of highly reactive acyl chlorides.

Protocol:

  • To a solution of isovaleric acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide), add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add ethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Method 3: Catalytic Direct Amidation

This method represents a greener approach, directly coupling the carboxylic acid and amine with the removal of water, often using a catalyst. While potentially having lower yields and requiring higher temperatures, it has a significantly better environmental profile.

Protocol:

  • In a flask equipped with a Dean-Stark apparatus, combine isovaleric acid (1.0 equivalent), ethylamine (1.2 equivalents), and a suitable catalyst (e.g., a boronic acid derivative, 5 mol%) in a high-boiling point solvent such as toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C) to facilitate the removal of water.

  • Monitor the reaction over 12-24 hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Synthesis and Comparison

The following diagrams, generated using the DOT language, illustrate the workflow of the syntheses and the logical comparison of the methods.

Synthesis_Workflow cluster_AcylChloride Acyl Chloride Method cluster_CouplingAgent Coupling Agent Method cluster_Catalytic Catalytic Amidation AC_Start Isovaleryl Chloride + Ethylamine AC_React Reaction (0-25°C, 1-3h) AC_Start->AC_React AC_Workup Aqueous Workup AC_React->AC_Workup AC_Purify Purification AC_Workup->AC_Purify AC_Product This compound AC_Purify->AC_Product CA_Start Isovaleric Acid + Ethylamine + HATU CA_React Reaction (25°C, 2-6h) CA_Start->CA_React CA_Workup Aqueous Workup CA_React->CA_Workup CA_Purify Purification CA_Workup->CA_Purify CA_Product This compound CA_Purify->CA_Product C_Start Isovaleric Acid + Ethylamine + Catalyst C_React Reaction (80-120°C, 12-24h) C_Start->C_React C_Workup Solvent Removal C_React->C_Workup C_Purify Purification C_Workup->C_Purify C_Product This compound C_Purify->C_Product

Caption: General experimental workflows for the synthesis of this compound.

Method_Comparison cluster_Criteria Evaluation Criteria cluster_Methods Synthesis Methods Title Comparison of Synthesis Methods Yield Yield Greenness Green Chemistry (Atom Economy, PMI) Conditions Reaction Conditions (Time, Temp) Safety Safety/Byproducts AcylChloride Acyl Chloride AcylChloride->Yield High AcylChloride->Greenness Poor AcylChloride->Conditions Favorable AcylChloride->Safety Poor (HCl) CouplingAgent Coupling Agent CouplingAgent->Yield Good CouplingAgent->Greenness Moderate CouplingAgent->Conditions Mild CouplingAgent->Safety Good Catalytic Catalytic Catalytic->Yield Moderate Catalytic->Greenness Excellent Catalytic->Conditions Harsh (High Temp) Catalytic->Safety Excellent (Water)

Caption: Logical comparison of amide synthesis methods based on key performance criteria.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the amide bond is a critical parameter in the fields of medicinal chemistry, materials science, and biochemistry. Its resistance to degradation under various conditions dictates the shelf-life, bioavailability, and overall efficacy of a wide range of pharmaceuticals and industrial compounds. This guide provides a comparative analysis of the stability of N-ethyl-3-methylbutanamide, a secondary amide, alongside a selection of primary, secondary, and tertiary amides. The comparison focuses on three key aspects of stability: hydrolysis, thermal decomposition, and metabolic degradation. The data presented, while representative, is based on established principles of chemical stability due to the limited availability of direct comparative experimental data for this specific set of compounds.

Comparative Stability Data

The following table summarizes the expected relative stability of this compound and related amides. The stability is influenced by factors such as steric hindrance around the carbonyl group and the degree of substitution on the nitrogen atom.[1] Generally, amides are notably stable due to resonance stabilization of the amide bond.[2]

Compound NameStructureAmide TypeRelative Hydrolysis Rate (Acidic & Basic Conditions)Estimated Thermal Decomposition Onset (°C)Estimated Metabolic Half-life (in Human Liver Microsomes)
3-Methylbutanamide CC(C)CC(=O)NPrimaryHighest140 - 180Shortest
This compound CCNC(=O)CC(C)CSecondary Intermediate 150 - 200 Intermediate
N,N-diethyl-3-methylbutanamide CCN(CC)C(=O)CC(C)CTertiaryLowest160 - 220Longest
Acetamide CC(=O)NPrimaryHigh130 - 170Short
N-ethylacetamide CCNC(=O)CSecondaryIntermediate140 - 190Intermediate
N,N-diethylacetamide CCN(CC)C(=O)CTertiaryLow150 - 210Long

Disclaimer: The quantitative values in this table are estimations based on general chemical principles and data for structurally similar compounds. They are intended for comparative purposes.

Factors Influencing Amide Stability

The stability of an amide is not intrinsic but is influenced by a variety of structural and environmental factors. The interplay of these factors determines the susceptibility of the amide bond to cleavage.

G Factors Influencing Amide Stability cluster_Structural_Factors Structural Factors cluster_Environmental_Factors Environmental Factors Amide_Stability Amide Stability Steric_Hindrance Steric Hindrance (Bulkier groups decrease reactivity) Amide_Stability->Steric_Hindrance Electronic_Effects Electronic Effects (Electron-donating groups stabilize) Amide_Stability->Electronic_Effects Substitution N-Substitution (Primary < Secondary < Tertiary) Amide_Stability->Substitution pH pH (Strong acid or base promotes hydrolysis) Amide_Stability->pH Temperature Temperature (Higher temperatures increase degradation rate) Amide_Stability->Temperature Enzymes Enzymatic Activity (e.g., Amidases, CYP450s) Amide_Stability->Enzymes

A diagram illustrating the key factors that influence the stability of the amide bond.

Experimental Protocols

To empirically determine the stability of "this compound" and related amides, a series of standardized experiments can be conducted. The following protocols outline the methodologies for assessing hydrolytic, thermal, and metabolic stability.

Hydrolytic Stability Assay

This protocol details the procedure for determining the rate of amide hydrolysis under acidic and basic conditions.

a. Materials and Reagents:

  • Amide compound of interest

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • High-performance liquid chromatography (HPLC) system

  • pH meter

  • Thermostatically controlled water bath or heating block

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., a buffer to neutralize the reaction)

b. Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the amide in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 10 mM.

  • Reaction Setup: For each amide, prepare two sets of reaction vials.

    • Acidic Hydrolysis: Add the amide stock solution to 1 M HCl to a final concentration of 100 µM.

    • Basic Hydrolysis: Add the amide stock solution to 1 M NaOH to a final concentration of 100 µM.

  • Incubation: Place the vials in a heating block set to a constant temperature (e.g., 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining parent amide.

  • Data Analysis: Plot the natural logarithm of the amide concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal decomposition temperature of the amides.

a. Materials and Reagents:

  • Amide compound of interest (in solid form)

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., nitrogen)

b. Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the amide sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The onset of decomposition is determined from the TGA thermogram as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the point of maximum rate of weight loss (from the derivative thermogravimetric curve).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of amides in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[3][4][5]

a. Materials and Reagents:

  • Amide compound of interest

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

b. Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the amide in a suitable solvent.

    • Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the amide working solution to the HLM suspension to a final concentration of 1 µM.

    • Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent amide using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will be -k, where k is the elimination rate constant. The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated.

Experimental Workflow

The following diagram illustrates the general workflow for a comprehensive stability assessment of an amide compound.

G cluster_Preparation Preparation cluster_Stability_Assays Stability Assays cluster_Analysis Analysis cluster_Results Results Amide_Synthesis Amide Synthesis and Purification Stock_Solution Stock Solution Preparation Amide_Synthesis->Stock_Solution Hydrolytic_Stability Hydrolytic Stability (Acid & Base) Stock_Solution->Hydrolytic_Stability Thermal_Stability Thermal Stability (TGA) Stock_Solution->Thermal_Stability Metabolic_Stability Metabolic Stability (Liver Microsomes) Stock_Solution->Metabolic_Stability HPLC_Analysis HPLC Analysis Hydrolytic_Stability->HPLC_Analysis TGA_Analysis TGA Data Analysis Thermal_Stability->TGA_Analysis LCMS_Analysis LC-MS/MS Analysis Metabolic_Stability->LCMS_Analysis Hydrolysis_Rate Hydrolysis Rate Constant (k) and Half-life (t½) HPLC_Analysis->Hydrolysis_Rate Decomposition_Temp Decomposition Temperature (Td) TGA_Analysis->Decomposition_Temp Metabolic_HalfLife Metabolic Half-life (t½) and Intrinsic Clearance (CLint) LCMS_Analysis->Metabolic_HalfLife

A workflow for the comprehensive stability assessment of amide compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of N-ethyl-3-methylbutanamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear chemically resistant gloves and a lab coat.

  • Respiratory Protection: Use a properly fitted respirator if ventilation is inadequate or if aerosols may be generated.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Classification:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste codes. Based on its properties as a chemical intermediate, it may fall under state or federal regulations as a non-specific source waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

    • Ensure the container is kept tightly closed when not in use.

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • The recommended disposal methods are incineration in a licensed chemical destruction plant or controlled incineration with flue gas scrubbing [1].

    • Crucially, do not discharge this compound into the sewer system or dispose of it in regular trash [1]. This is to prevent contamination of water sources and potential harm to aquatic life.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general regulatory thresholds for hazardous waste generation are critical for compliance.

ParameterGuidelineRegulatory Context
EPA Generator Status Determined by the total amount of hazardous waste generated per month.Resource Conservation and Recovery Act (RCRA)
Satellite Accumulation Area Limit Up to 55 gallons of hazardous waste may be stored.40 CFR § 262.15
On-site Storage Time Limit Varies by generator status (e.g., 90 days for Large Quantity Generators).40 CFR § 262.16 and § 262.17

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 On-site Management cluster_3 Disposal Pathway start This compound Waste Generated classify Classify as Hazardous Waste start->classify label_waste Label Container: 'Hazardous Waste' 'this compound' classify->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store seal Keep Container Tightly Sealed store->seal contact_ehs Contact EHS or Licensed Waste Contractor seal->contact_ehs disposal_method Approved Disposal Method contact_ehs->disposal_method incineration Controlled Incineration disposal_method->incineration Yes landfill Prohibited: Sewer/Landfill disposal_method->landfill No

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

Essential Safety & Logistical Information for Handling N-ethyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-ethyl-3-methylbutanamide was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, including N,N-Diethyl-3-methylbutanamide and N-Ethyl-p-menthane-3-carboxamide, and should be used as a conservative starting point for laboratory safety protocols. A substance-specific risk assessment should always be conducted before handling.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to directly answer specific operational questions, fostering a culture of safety and building trust in our commitment to your well-being beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed and may cause serious eye irritation.[1] Skin and respiratory irritation are also potential hazards.[1][2] Therefore, a comprehensive PPE plan is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Protects against direct contact with the eyes, which can cause serious damage.
Hand Protection Chemically resistant gloves. Butyl rubber or Viton are recommended for their broad resistance to organic compounds. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contact.[5]Prevents skin absorption and irritation.[1] Always inspect gloves for signs of degradation before use.
Body Protection A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]Protects against contamination of personal clothing and skin.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator should be used.[1][5]Minimizes the inhalation of potentially irritating vapors or aerosols.
Operational and Disposal Plans

Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.

Handling Procedures

StepProcedure
1. Engineering Controls All handling of this compound should occur in a well-ventilated laboratory, with preference given to a certified chemical fume hood.[6]
2. Personal Hygiene Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling and before leaving the laboratory.
3. Safe Handling Practices Avoid direct contact with skin and eyes.[6] Prevent the formation of dust or aerosols. Keep the container tightly closed when not in use.
4. Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Disposal Plan

Waste TypeDisposal Method
Solid Waste Collect solid waste in a clearly labeled, sealed container.
Liquid Waste Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.
General Disposal All waste containing this compound must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.[6]
Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

Spill and Leak Cleanup

Spill SizeCleanup Protocol
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area and prevent entry. Notify your institution's environmental health and safety (EHS) department immediately. Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Check start Start: Handling This compound risk_assessment Assess Splash Potential start->risk_assessment eye_protection Wear Chemical Splash Goggles risk_assessment->eye_protection Always Required hand_protection Wear Chemically Resistant Gloves risk_assessment->hand_protection Always Required body_protection Wear Lab Coat risk_assessment->body_protection Always Required respiratory_protection Work in Fume Hood risk_assessment->respiratory_protection Always Required face_shield Add Face Shield eye_protection->face_shield High Splash Potential proceed Proceed with Experiment face_shield->proceed hand_protection->proceed apron Add Chemical- Resistant Apron body_protection->apron High Splash Potential apron->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.